molecular formula C6H7ClN4 B1258682 4-Azidoaniline hydrochloride CAS No. 91159-79-4

4-Azidoaniline hydrochloride

Número de catálogo: B1258682
Número CAS: 91159-79-4
Peso molecular: 170.60 g/mol
Clave InChI: SDYAJRBHPPWHSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Azidoaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN4 and its molecular weight is 170.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-azidoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYAJRBHPPWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583387
Record name 4-Azidoaniline--hydrogen chloride (1/1)
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Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91159-79-4
Record name 4-Azidoaniline hydrochloride
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Record name 4-Azidoaniline hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidoaniline (B77532) hydrochloride is a versatile chemical reagent with significant applications in bioconjugation, materials science, and drug discovery. Its utility is primarily derived from the photo-reactive and bioorthogonal nature of the azido (B1232118) group, making it a valuable tool for "click chemistry" and the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, structural features, and detailed experimental protocols for its synthesis and application.

Chemical Properties

4-Azidoaniline hydrochloride is a light-sensitive, flammable solid.[1][2] It is characterized by its dual functionality, possessing both a primary amine and an azide (B81097) group, which makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₄[1][3][4][5]
Molecular Weight 170.60 g/mol [1][6][7][8][9][10]
Melting Point 165 °C (decomposes)[5][6][11][12]
Appearance Tan crystalline flakes or light yellow crystalline solid[2][13]
Solubility Soluble in methanol (B129727).[2][12] Immiscible with water.[13]
log Pow (Octanol/Water) 1.022[2]
Infrared (IR) Spectroscopy Major peak at 2110 cm⁻¹ corresponding to the N₃ stretch.[11]

Chemical Structure

The chemical structure of this compound consists of a phenyl ring substituted with an amino group and an azido group at the para positions (1 and 4 positions, respectively). The hydrochloride salt is formed by the protonation of the amino group.

Table 2: Structural Identifiers for this compound

IdentifierValueSource
CAS Number 91159-79-4[1][3][4][5][6][7][8][9][10][11]
IUPAC Name 4-azidoaniline;hydrochloride[1]
SMILES Cl.Nc1ccc(cc1)N=[N+]=[N-][5][6]
InChI InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H[1][6]
InChIKey SDYAJRBHPPWHSF-UHFFFAOYSA-N[1][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of a suitable precursor followed by azidation. A representative protocol starting from p-phenylenediamine (B122844) is outlined below.

Experimental Protocol: Synthesis from p-Phenylenediamine

Materials:

  • p-Phenylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Ethyl Acetate (EtOAc)

  • Dry HCl gas or concentrated HCl

  • Diethyl Ether (Et₂O)

Procedure:

  • Diazotization:

    • Dissolve p-phenylenediamine in a minimal amount of deionized water and concentrated hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-phenylenediamine solution. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

  • Azidation:

    • In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A precipitate of 4-azidoaniline (the free base) should form. Allow the reaction to stir for an additional 30-60 minutes in the ice bath.

  • Isolation and Purification of the Free Base:

    • Collect the crude 4-azidoaniline precipitate by vacuum filtration and wash with cold deionized water.

    • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-azidoaniline free base in ethyl acetate.

    • Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethyl acetate, until precipitation of the hydrochloride salt is complete.

    • Collect the this compound precipitate by vacuum filtration.

    • Wash the solid with cold, dry diethyl ether and dry under vacuum.[11]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_azidation Step 2: Azidation cluster_purification Step 3: Purification & Salt Formation pPDA p-Phenylenediamine in HCl(aq) Diazonium p-Benzenediazonium Chloride Intermediate pPDA->Diazonium Diazotization NaNO2 Sodium Nitrite (aq, 0-5°C) NaNO2->Diazonium Azidoaniline_base 4-Azidoaniline (Free Base) Diazonium->Azidoaniline_base Azidation NaN3 Sodium Azide (aq, 0-5°C) NaN3->Azidoaniline_base Purification Recrystallization Azidoaniline_base->Purification Final_Product 4-Azidoaniline Hydrochloride Purification->Final_Product Salt Formation HCl_gas Dry HCl gas in EtOAc HCl_gas->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This compound is a valuable reagent for "click chemistry," a class of reactions known for their high efficiency and specificity.[6][11] The azide group of 4-azidoaniline can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

Experimental Protocol: General CuAAC Reaction

Materials:

  • This compound

  • An alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • A suitable solvent system (e.g., water, DMSO, tBuOH/water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a stock solution of this compound. If starting with the hydrochloride salt, it may need to be neutralized to the free base in situ or prior to the reaction, depending on the reaction conditions.

    • Prepare a stock solution of copper(II) sulfate in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the THPTA or TBTA ligand in water or a suitable organic solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and 4-azidoaniline.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials. Purification methods may include column chromatography, precipitation, or extraction, depending on the properties of the product.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Azidoaniline 4-Azidoaniline Reaction_Mixture Reaction Mixture Azidoaniline->Reaction_Mixture Alkyne Alkyne-containing Molecule Alkyne->Reaction_Mixture CuSO4 Copper(II) Sulfate CuSO4->Reaction_Mixture Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mixture Ligand THPTA/TBTA Ligand Ligand->Reaction_Mixture Product Triazole-linked Product Reaction_Mixture->Product CuAAC Reaction

Caption: General workflow for a CuAAC "Click Chemistry" reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

  • Hazards: Flammable solid, toxic if swallowed, in contact with skin, or if inhaled.[1][13] Causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] A particulate dust filter respirator is recommended for handling the solid.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[13]

Applications

The unique properties of this compound make it suitable for a range of applications in research and development:

  • Preparation of Photo-reactive Polymers: It can be incorporated into polymers to create photo-reactive materials that can be cross-linked or functionalized upon exposure to UV light.[6][11]

  • Synthesis of Photo-reactive Polysaccharides: Similar to its use in polymers, it can be used to modify polysaccharides to impart photo-reactive properties.[6]

  • Bioconjugation and "Click Chemistry": As detailed in the experimental protocol, it is a key reagent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient labeling and conjugation of biomolecules.[6][11]

  • Drug Development and Medicinal Chemistry: The azido group can serve as a precursor to an amine via reduction, or be used to introduce a triazole linkage, which is a common motif in pharmacologically active compounds. It has also been investigated for its potential role as a guanine (B1146940) nucleotide-binding protein (G protein) antagonist.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in various scientific disciplines. Its well-defined chemical properties and reactivity, particularly in "click chemistry," make it an indispensable tool for researchers and drug development professionals. Adherence to strict safety protocols is essential when handling this compound. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in creating novel materials and complex molecular architectures.

References

A Technical Guide to 4-Azidoaniline Hydrochloride (CAS 91159-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride, identified by CAS number 91159-79-4, is a versatile organic compound featuring both a primary amine (-NH₂) and an azide (B81097) (-N₃) functional group attached to a benzene (B151609) ring.[1] This dual functionality makes it a valuable reagent in various scientific fields. Its synonyms include 4-Aminophenyl azide hydrochloride.[2] The azide group serves as a photo-reactive moiety and a key component in click chemistry reactions, while the amine group allows for further chemical modifications. This guide provides a comprehensive overview of its properties, applications, safety protocols, and experimental concepts relevant to its use in research and development.

Physicochemical Properties

The fundamental properties of 4-Azidoaniline hydrochloride are summarized below. This data is critical for experimental design, safety assessments, and analytical characterization.

PropertyValueCitations
CAS Number 91159-79-4[2][3][4]
Molecular Formula N₃C₆H₄NH₂ · HCl (or C₆H₇ClN₄)[3][4][5]
Molecular Weight 170.60 g/mol [2][3][5][6][7]
Appearance Tan crystalline flakes / Light yellow crystalline solid[6][8]
Melting Point 165 °C (decomposes)[3][8][9][10][11]
Solubility Immiscible in water; Soluble in methanol[6][8][10]
Infrared (IR) Spectrum Characteristic azide (N₃) peak at ~2110 cm⁻¹[9]
SMILES String Cl.Nc1ccc(cc1)N=[N+]=[N-]
InChI Key SDYAJRBHPPWHSF-UHFFFAOYSA-N

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols. It is classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[6][7] It also causes serious eye and skin irritation and may cause respiratory irritation.[6][7]

Hazard InformationDetailsCitations
GHS Pictograms Flammable, Toxic, Health Hazard[7][10]
Hazard Statements H228: Flammable solidH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
Precautionary Statements P210: Keep away from heat/sparks/open flames.P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P311: Call a POISON CENTER or doctor.[8]
Storage Class 4.1B - Flammable solid hazardous materials

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, using a spark-free ventilation system for large-scale use.[6]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, protective gloves (nitrile or other resistant material), and a lab coat.[6] A particulate dust filter respirator is required.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and metals.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Applications and Experimental Workflows

This compound is primarily used as a linker and a photo-reactive crosslinking agent. Its applications span materials science, biochemistry, and drug discovery.

Surface Modification via Photo-Reactive Grafting

The aryl azide group can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with adjacent C-H, N-H, or O-H bonds on a polymer backbone or material surface. This process is used to immobilize biomolecules. For example, it has been used to synthesize photo-reactive heparin and to create protein micro-arrays for cell-adhesion assays.[11]

Conceptual Protocol: Immobilization of a Biomolecule onto a Surface

  • Surface Preparation: A substrate surface (e.g., polymer film, glass slide) is first treated to introduce suitable functional groups, if necessary.

  • Coupling Reaction: this compound is covalently attached to the prepared surface or to a polymer backbone. The amino group of the azidoaniline is typically used for this initial coupling step.

  • Biomolecule Application: A solution containing the biomolecule of interest (e.g., protein, polysaccharide) is applied to the azide-functionalized surface.

  • Photo-activation: The surface is exposed to UV radiation (typically ~254-365 nm), which converts the azide group into the reactive nitrene.

  • Covalent Immobilization: The nitrene intermediate reacts with the nearby biomolecule, forming a stable covalent bond and permanently grafting it to the surface.

  • Washing: The surface is thoroughly washed to remove any non-covalently bound biomolecules.

G cluster_workflow Workflow: Surface Photografting A Substrate Surface B Couple with 4-Azidoaniline HCl A->B Step 1 C Apply Biomolecule Solution B->C Step 2 D Expose to UV Light (Photo-activation) C->D Step 3 E Wash to Remove Unbound Molecules D->E Step 4 F Functionalized Surface (Biomolecule Immobilized) E->F Step 5

Caption: A conceptual workflow for immobilizing biomolecules using 4-azidoaniline.

Synthesis via Click Chemistry

The azide group is a key participant in one of the most reliable "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, efficiently linking an azide-containing molecule with an alkyne-containing molecule.[9] This method is widely used in drug discovery, proteomics, and materials science to synthesize complex molecules like peptidotriazoles.[11]

Conceptual Protocol: Synthesis of a Triazole-Linked Conjugate

  • Reactant Preparation: Dissolve this compound (or a derivative) and an alkyne-functionalized molecule in a suitable solvent.

  • Catalyst Introduction: Add a source of Copper(I) to the reaction mixture. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and high-yielding.

  • Monitoring: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction and purify the resulting triazole product using standard methods like column chromatography or crystallization.

G cluster_reaction Pathway: Copper-Catalyzed Click Chemistry (CuAAC) ReactantA 4-Azidoaniline HCl (Azide Source) Product Stable Triazole-Linked Product ReactantA->Product ReactantB Alkyne-containing Molecule ReactantB->Product Catalyst Copper(I) Catalyst (e.g., from CuSO₄/ Na Ascorbate) Catalyst->Product

Caption: Reaction scheme for creating triazoles via CuAAC click chemistry.

Applications in Biological Research

Beyond synthesis, this compound has been noted for specific biological activities and applications.

  • G-Protein Antagonism: It has been described as a guanine (B1146940) nucleotide-binding protein (G protein) antagonist, making it a tool for studying G protein-mediated signal transduction.[1][3]

  • Drug Discovery: The compound has been investigated for potential leukemia treatment, where it may act by inhibiting protein synthesis.[1][3] It has also been shown to activate epidermal growth factor receptors.[1][3]

  • Photoaffinity Labeling: Its photo-reactive nature is utilized in photoaffinity labeling to identify and characterize ligand-binding sites on receptors, such as the calcitonin gene-related peptide receptor.[12]

  • Photosensitizer: Its optical properties allow it to be used as a photosensitizer, a compound that can be activated by light to induce a chemical change, potentially for treating cancerous lesions.[1][3]

G cluster_apps Logical Relationships: Properties to Applications Core 4-Azidoaniline HCl Prop1 Photo-reactive Azide Group Core->Prop1 Prop2 Click-Reactive Azide Group Core->Prop2 Prop3 Bioactive Structure Core->Prop3 App1 Surface Modification Prop1->App1 App2 Photoaffinity Labeling Prop1->App2 App3 Photosensitizer Prop1->App3 App4 Bioconjugation Prop2->App4 App5 G-Protein Antagonism Prop3->App5 App6 EGFR Activation Prop3->App6

Caption: Key properties of 4-azidoaniline HCl and their related research applications.

Purification Protocol

For applications requiring high purity, a specific purification method has been documented. The compound can be purified by dissolving it in ethyl acetate (B1210297) (EtOAc) and bubbling dry hydrogen chloride (HCl) gas through the solution. The resulting precipitate is then collected and washed with cold, dry diethyl ether (Et₂O).[9]

References

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-azidoaniline (B77532) hydrochloride, a critical reagent in bioconjugation and materials science. The information presented herein is intended to support researchers in the safe and effective handling, storage, and application of this compound. All data is collated from publicly available safety data sheets and scientific literature.

Core Properties of 4-Azidoaniline Hydrochloride

This compound (CAS No: 91159-79-4) is a tan, crystalline solid with a molecular weight of 170.60 g/mol .[1][2] It is a versatile chemical tool, primarily utilized for its reactive azide (B81097) group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," and for the synthesis of photo-reactive polymers.

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, qualitative descriptions from various chemical suppliers provide a general understanding of its solubility in common laboratory solvents.

Qualitative Solubility Data

The available information on the solubility of this compound is summarized in the table below.

SolventSolubilityReference
WaterDoes not mix[1]
MethanolSoluble[3][4][5]
Experimental Protocol for Determining Solubility Class

For researchers needing to determine the solubility of this compound in a specific solvent system, the following qualitative protocol, adapted from standard organic chemistry procedures, can be employed.[6][7] This method categorizes the compound based on its solubility in a series of aqueous solutions.

Materials:

  • This compound

  • Small test tubes (e.g., 10 x 75 mm)

  • Vortex mixer

  • Deionized water

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (B78521) solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Concentrated (96%) sulfuric acid

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, shake or vortex the tube vigorously for up to 30 seconds.

    • Observe and record if the compound dissolves completely. If it is water-soluble, it is likely a salt or a polyfunctional compound with hydrophilic groups.[6] Proceed to test ether solubility. If not, proceed to the next step.

  • 5% HCl Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous mixing.

    • Observe for dissolution. As an amine hydrochloride, it is not expected to react further with dilute acid, but this test confirms its behavior in an acidic medium.

  • 5% NaOH Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous mixing.

    • The hydrochloride salt will be neutralized to the free base, 4-azidoaniline. Observe if the resulting free base is soluble in the aqueous base. Solubility indicates an acidic functional group, which is not expected.

  • 5% NaHCO₃ Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution in portions, with vigorous mixing.

    • This test differentiates between strong and weak acids. No dissolution is expected.

  • Concentrated H₂SO₄ Solubility:

    • Carefully add 25 mg of the compound to 0.6 mL of cold, concentrated sulfuric acid.

    • Observe for any color change or dissolution, which would indicate the presence of a neutral compound with nitrogen or other functionality capable of being protonated by the strong acid.[7]

Safety Precaution: Always handle this compound and concentrated acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Stability Profile

This compound is an energetic compound requiring careful handling and storage. Its stability is influenced by temperature, light, and chemical environment.

Thermal and Chemical Stability

The compound's known stability characteristics are summarized below.

ParameterDescriptionReference(s)
Thermal Stability Decomposes at 165 °C.[3][4][5]
Flammability Flammable solid. Any source of ignition (e.g., friction, heat, sparks, or flame) may cause fire or explosion.[1][2]
Shock Sensitivity Organic azides are often heat- or shock-sensitive compounds.[1]
Incompatible Materials Avoid contact with a wide range of substances, including: • Strong oxidizing agents (e.g., nitrates, perchlorates) • Strong reducing agents • Acids and bases • Metals • Aldehydes, amides, carbamates, cyanides, ketones, phenols, epoxides, acyl halides.[1]
Hazardous Decomposition Combustion products include carbon dioxide (CO₂), hydrogen chloride (HCl), phosgene, and nitrogen oxides (NOx). Toxic gases can form when mixed with incompatible materials.[1]
Storage Conditions Store in a well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames.
Experimental Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for the photostability testing of new drug substances.[8][9][10] It involves a forced degradation study to assess photosensitivity and a confirmatory study to define storage requirements.

Part 1: Forced Degradation Study

Objective: To evaluate the overall photosensitivity of this compound for method development and degradation pathway elucidation.

Materials:

  • This compound

  • A suitable solvent in which the compound is stable (e.g., methanol)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light (e.g., Option 1 or 2 from ICH Q1B)

  • Dark control samples wrapped completely in aluminum foil

  • Validated analytical method (e.g., HPLC-UV) to quantify the parent compound and detect degradation products.

Procedure:

  • Prepare solutions of this compound at a known concentration in the chosen solvent.

  • Place the solutions in transparent containers. Prepare identical samples to serve as dark controls by wrapping them in aluminum foil.

  • Expose the samples and dark controls in the photostability chamber. The exposure conditions should be more extreme than those for confirmatory testing to force degradation.

  • Analyze the samples at various time points using the validated analytical method to determine the extent of degradation.

  • Analyze the dark controls to distinguish between light-induced and thermally-induced degradation.

Part 2: Confirmatory Study

Objective: To determine the photostability characteristics under standardized conditions to inform handling and packaging requirements.

Procedure:

  • Select a single batch of this compound.

  • Expose the solid material and/or solutions to light conditions providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Maintain parallel dark control samples.

  • After the exposure period, analyze the light-exposed and dark control samples.

  • Compare the results to evaluate the impact of light exposure. Significant degradation may necessitate the use of light-resistant packaging and special labeling.

Applications and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a key reagent for introducing an aromatic amine functional group onto a molecule via a stable triazole linkage. The following is a general protocol for a small-scale CuAAC reaction.[11][12][13]

Materials:

  • Alkyne-containing molecule (Substrate)

  • This compound (Reagent)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Suitable solvent system (e.g., PBS, water, DMSO/t-butanol)

Protocol:

  • Prepare Stock Solutions:

    • 100 mM CuSO₄ in deionized water.

    • 300 mM Sodium ascorbate in deionized water (prepare fresh).

    • 100 mM THPTA in deionized water.

    • 10 mM this compound in the chosen reaction solvent.

    • 10 mM alkyne-substrate in the chosen reaction solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-substrate and a molar excess (e.g., 2-5 equivalents) of the this compound solution.

    • Add the THPTA ligand solution (final concentration ~1-2 mM).

    • Add the CuSO₄ solution (final concentration ~0.5-1 mM). Vortex briefly.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5-10 mM).

    • Vortex the mixture thoroughly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if any components are light-sensitive.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Purify the resulting triazole product using standard methods such as HPLC or column chromatography.

The logical workflow for this widely used reaction is depicted below.

Click_Chemistry_Workflow reagent reagent process process catalyst catalyst product product sub_alkyne Alkyne-Substrate mix Mix Reactants & Catalyst sub_alkyne->mix sub_azide 4-Azidoaniline Hydrochloride sub_azide->mix cu_source CuSO4 cu_source->mix reducer Sodium Ascorbate reducer->mix ligand THPTA Ligand ligand->mix react Incubate (RT, 30-60 min) mix->react Initiation purify Purify react->purify Reaction Complete final_product Triazole Conjugate purify->final_product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Synthesis of Photo-Reactive Polymers

This compound is used to synthesize polymers containing photo-reactive phenylazido groups. Upon exposure to UV light, these groups form highly reactive nitrenes that can insert into C-H or N-H bonds, enabling the cross-linking of polymer chains or their covalent attachment to surfaces.

A generalized workflow for creating such a polymer is outlined below.

Photo_Polymer_Workflow start_material start_material step step intermediate intermediate process process final_product final_product polymer Polymer with reactive groups (e.g., -COOH) coupling Amide Coupling (e.g., EDC/NHS) polymer->coupling azidoaniline 4-Azidoaniline Hydrochloride azidoaniline->coupling azido_polymer Azido-Functionalized Polymer coupling->azido_polymer uv_activation UV Irradiation (~300-400 nm) azido_polymer->uv_activation nitrene_formation Nitrene Formation uv_activation->nitrene_formation crosslinking Covalent Cross-linking or Surface Attachment nitrene_formation->crosslinking final_material Cross-linked Photopolymer crosslinking->final_material

Caption: Generalized workflow for synthesizing and using a photo-reactive polymer.

References

4-Azidoaniline Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline hydrochloride is a chemical reagent utilized in various research and development applications, particularly in the synthesis of photo-reactive polymers and polysaccharides, and in click chemistry reactions.[1][2] Its utility in scientific research, including in the study of G proteins and as a photosensitizer, underscores the importance of understanding its hazardous properties to ensure safe handling and mitigate exposure risks.[3] This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

This compound is a tan crystalline solid.[4] It is important to note its insolubility in water and solubility in methanol.[4][5][6] Organic azides, as a class of compounds, are often sensitive to heat or shock.[4]

PropertyValueReferences
Molecular Formula C6H7ClN4[5][6]
Molecular Weight 170.60 g/mol [4][7]
Appearance Tan crystalline flakes or light yellow crystalline solid[4][5]
Melting Point 165°C (decomposes)[5][6][8]
Solubility Insoluble in water; Soluble in methanol[4][5][6]
log Pow (n-octanol/water) 1.022[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] It is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[4][6][7] It can cause serious eye and skin irritation and may cause respiratory irritation.[6][7][9]

GHS Hazard Statements:

  • H228: Flammable solid[6][7]

  • H301: Toxic if swallowed[7]

  • H311: Toxic in contact with skin[6][7]

  • H331: Toxic if inhaled[6][7]

  • H315: Causes skin irritation[6][7][9]

  • H319: Causes serious eye irritation[6][7][9]

  • H335: May cause respiratory irritation[6][7][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize risk.

3.1. Handling:

  • Avoid all personal contact, including inhalation of dust. [4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Use non-sparking tools to prevent ignition.[6]

  • Take measures to prevent the buildup of electrostatic charge.[5][6]

  • Do not eat, drink, or smoke when using this product.[6][9]

  • Wash hands thoroughly after handling.[5]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6][10]

  • Store locked up.[6]

  • Store separately from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following diagram outlines the recommended PPE selection process.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use Start Start: Handling this compound AssessRisk Assess Potential for Exposure (Inhalation, Skin, Eye) Start->AssessRisk Respiratory Respiratory Protection: NIOSH/MSHA or EN 149 approved respirator AssessRisk->Respiratory Inhalation Risk Hand Hand Protection: Compatible chemical-resistant gloves AssessRisk->Hand Skin Contact Risk Eye Eye Protection: Chemical safety goggles or face shield AssessRisk->Eye Splash/Dust Risk Body Body Protection: Protective clothing, lab coat, overalls AssessRisk->Body Skin Contact Risk InspectPPE Inspect PPE for damage before each use Respiratory->InspectPPE Hand->InspectPPE Eye->InspectPPE Body->InspectPPE InspectPPE->Start PPE is damaged ProperUse Ensure proper fit and use of all PPE InspectPPE->ProperUse PPE is intact End Proceed with Handling ProperUse->End

Caption: PPE Selection Workflow for Handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following measures should be taken:

Exposure RouteFirst-Aid ProtocolReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[5]

Fire-Fighting Measures and Accidental Release

6.1. Fire-Fighting:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards: As a flammable solid, it can be ignited by heat, sparks, or flames.[4] Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective clothing.[9]

6.2. Accidental Release:

  • Personal Precautions: Evacuate personnel to safe areas.[5] Avoid breathing dust and contact with the substance.[5][9] Remove all sources of ignition.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Containment and Cleanup: Collect in closed, suitable containers for disposal.[10] Clear contaminated areas thoroughly.[10]

The logical flow for responding to an accidental release is illustrated in the following diagram.

Accidental_Release_Response Accidental Release Response for this compound cluster_initial Initial Response cluster_containment Containment and Cleanup cluster_disposal Disposal Spill Spill or Release Detected Evacuate Evacuate Immediate Area Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Collect Collect Spilled Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled, Sealed Containers Decontaminate->Package Dispose Dispose of Waste According to Local/National Regulations Package->Dispose

Caption: Accidental Release Response Workflow.

Stability and Reactivity

This compound is considered stable under recommended storage conditions.[4][5] However, it is incompatible with a range of substances.

  • Incompatible Materials: Strong oxidizing agents, reducing agents, acids, bases, alkali metals, and metallic salts.[4][5]

  • Hazardous Decomposition Products: In a fire, it may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

  • Conditions to Avoid: Heat, flames, sparks, and contact with incompatible materials.[4][10] Mixing with certain chemicals can lead to the formation of toxic or flammable gases.[4]

Toxicological Information

The toxicological data for this compound highlights its potential for causing significant harm.

Toxicity DataValueReferences
Acute Toxicity (Oral) Toxic if swallowed. Animal experiments suggest ingestion of less than 40 grams may be fatal.[4]
Acute Toxicity (Dermal) LD50 Dermal: 300 mg/kg[5]
Acute Toxicity (Inhalation) LC50 Inhalation (4h): 0.51 mg/l (Acute toxicity estimate)[5]
  • Skin and Eye Irritation: The material is irritating to the eyes and may cause skin irritation.[4][7][9]

  • Respiratory System: Inhalation of dust can cause respiratory irritation and may lead to toxic effects.[4]

  • Systemic Effects: Skin absorption can lead to systemic toxic effects.[4]

  • Chronic Health Effects: Long-term exposure to high dust concentrations may cause changes in lung function.[4]

Conclusion

This compound is a valuable chemical reagent, but it possesses significant hazards that demand rigorous safety and handling protocols. Researchers, scientists, and drug development professionals must have a thorough understanding of its properties and the associated risks. By implementing the comprehensive safety measures outlined in this guide, including the use of appropriate personal protective equipment, proper handling and storage procedures, and being prepared for emergency situations, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.

References

4-Azidoaniline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Azidoaniline (B77532) hydrochloride, a versatile chemical compound with significant applications in biomedical research and drug development. This document outlines its core physicochemical properties, details a key experimental application, and presents a visual workflow for its use in bioconjugation.

Core Physicochemical Data

4-Azidoaniline hydrochloride is a valuable reagent in various biochemical and proteomics research applications. Its key quantitative data are summarized below.

PropertyValueCitations
Molecular Formula C₆H₆N₄·HCl[1][2]
C₆H₇ClN₄[1]
Molecular Weight 170.60 g/mol [1][3]
CAS Number 91159-79-4[1][2]
Melting Point 165 °C (decomposes)[2]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This compound serves as a key building block for introducing an azide (B81097) moiety. The azide group is a crucial functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, enabling the covalent ligation of an azide-containing molecule (like a derivative of 4-azidoaniline) to an alkyne-containing molecule.

This protocol provides a general methodology for the labeling of a protein lysate, where the protein of interest has been metabolically or chemically modified to contain an alkyne group.

Objective: To covalently attach an azide-modified reporter molecule (derived from this compound) to an alkyne-modified protein within a complex biological sample.

Materials:

  • Alkyne-modified protein lysate (1-5 mg/mL) in a suitable protein extraction buffer.

  • Azide-containing reporter molecule (e.g., a fluorescent dye or biotin (B1667282) modified with a 4-azidoaniline derivative) dissolved in DMSO or water to a stock concentration of 2.5 mM.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared).

  • Phosphate-buffered saline (PBS).

  • 1.5 mL microfuge tubes.

Procedure:

  • Reaction Setup: In a 1.5 mL microfuge tube, combine the following reagents in the specified order:

    • 50 µL of alkyne-modified protein lysate.

    • 90 µL of PBS buffer.

    • 20 µL of the 2.5 mM azide-containing reporter molecule solution. Vortex the mixture briefly to ensure homogeneity.

  • Ligand Addition: Add 10 µL of the 100 mM THPTA solution to the reaction mixture. Vortex briefly. The THPTA ligand complexes with the copper catalyst, increasing its stability and solubility in aqueous environments.

  • Copper Catalyst Addition: Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

  • Initiation of the Click Reaction: To initiate the cycloaddition, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. Vortex the tube briefly to mix all components thoroughly.

  • Incubation: Protect the reaction mixture from light, particularly if using a fluorescent reporter molecule. Incubate the reaction for 30 minutes at room temperature.

  • Downstream Processing: Following the incubation, the proteins in the lysate are now covalently labeled with the reporter molecule. The sample is ready for subsequent downstream processing and analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the CuAAC experimental workflow for labeling a protein of interest.

G cluster_0 Reaction Preparation cluster_1 Catalyst System Addition cluster_2 Reaction Initiation & Incubation cluster_3 Outcome A Aliquot Alkyne-Modified Protein Lysate B Add PBS Buffer A->B C Add Azide-Reporter Molecule (derived from 4-Azidoaniline) B->C D Add THPTA Ligand C->D E Add Copper(II) Sulfate D->E F Add Sodium Ascorbate (reduces Cu(II) to Cu(I)) E->F G Incubate at Room Temperature (30 minutes, protected from light) F->G H Covalently Labeled Protein G->H

Caption: Workflow for protein labeling via CuAAC.

References

4-Azidoaniline Hydrochloride: An In-depth Technical Guide to a Versatile Photo-Reactive Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride is a potent and versatile photo-reactive crosslinking agent widely employed in chemical biology, materials science, and drug development. Its utility stems from the presence of an aryl azide (B81097) moiety, which upon photo-activation, generates a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with 4-azidoaniline hydrochloride, enabling researchers to effectively harness its crosslinking capabilities.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₆H₆N₄ · HCl[1]
Molecular Weight 170.60 g/mol [1][2]
Appearance Tan crystalline flakes[3]
Melting Point 165 °C (decomposes)[1][2][4]
Solubility Soluble in methanol. Immiscible with water.[3][5]
Functional Groups Primary amine (-NH₂), Azide (-N₃)[1]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[3] It can also cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

Mechanism of Photo-Activation and Crosslinking

The crosslinking ability of this compound is predicated on the photochemical properties of the aryl azide group. The process can be summarized in the following steps:

  • Photo-activation: Upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm for simple phenyl azides, the azide moiety absorbs a photon and undergoes photolysis, releasing a molecule of nitrogen gas (N₂).[6] This process generates a highly reactive and short-lived nitrene intermediate.[7]

  • Nitrene Insertion: The generated nitrene is a highly electrophilic species that can readily react with a variety of chemical bonds in its immediate vicinity. Common insertion reactions include C-H and N-H bonds.[6]

  • Covalent Bond Formation: This rapid and non-specific insertion results in the formation of a stable covalent bond between the 4-azidoaniline derivative and the target molecule.

G 4-Azidoaniline 4-Azidoaniline Nitrene Intermediate Nitrene Intermediate Crosslinked Product Crosslinked Product

Caption: Mechanism of photo-reactive crosslinking with 4-Azidoaniline.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in a variety of scientific disciplines.

Photo-affinity Labeling

Photo-affinity labeling is a powerful technique to identify and characterize ligand-binding proteins and other biomolecular interactions. In this approach, a molecule of interest is functionalized with a photo-reactive group, such as the azido (B1232118) group from 4-azidoaniline. Upon binding to its target, UV irradiation triggers covalent crosslinking, allowing for the subsequent isolation and identification of the target protein.

Surface Modification

This compound can be used to modify the surfaces of various materials, including polymers and inorganic substrates. The primary amine group allows for its initial coupling to a surface, and subsequent photo-activation of the azide group can be used to immobilize other molecules, such as proteins or peptides, creating bio-functionalized surfaces for applications in cell culture, biosensors, and medical devices.

Synthesis of Photo-Reactive Polymers

This compound can be incorporated into polymer chains to create photo-reactive polymers.[1] For example, it can be co-polymerized with monomers like acrylic acid to synthesize polymers with pendant azido groups.[8] These polymers can then be crosslinked upon UV exposure to form hydrogels or other materials with tunable properties.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. Note: These are general protocols and may require optimization for specific applications.

General Considerations for Photo-Crosslinking Reactions
  • UV Light Source: A UV lamp with an emission maximum in the range of 250-370 nm is typically required. For biological samples, longer wavelengths (300-370 nm) are preferred to minimize damage to proteins and cells.[6] An exposure time of 15-30 minutes is a common starting point.[9]

  • Reaction Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can compete with the target molecule for reaction with the nitrene intermediate.[9] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.

  • Reducing Agents: Thiol-containing reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol will reduce the azide group and should be avoided.[6]

  • Concentration: The optimal concentration of this compound will depend on the specific application and should be determined empirically. A starting concentration in the low millimolar range is often a good starting point for protein crosslinking studies.

Protocol for Photo-Affinity Labeling of a Protein Target

This protocol outlines a general workflow for identifying the binding partners of a small molecule using a 4-azidoaniline-derivatized probe.

G A A B B C C F F

Caption: Experimental workflow for photo-affinity labeling.

Materials:

  • 4-azidoaniline-derivatized photo-affinity probe

  • Biological sample (e.g., cell lysate, purified protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Affinity purification resin (e.g., streptavidin beads if the probe is biotinylated)

  • Mass spectrometer

Procedure:

  • Probe Incubation: Incubate the photo-affinity probe with the biological sample to allow for binding to the target protein. The incubation time and temperature should be optimized for the specific interaction being studied.

  • UV Irradiation: Expose the sample to UV light to activate the azide group. Perform this step on ice to minimize heat-induced damage to the sample.

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to react with any unreacted nitrene intermediates.

  • Lysis and Purification: If using a cell-based system, lyse the cells to release the proteins. Purify the protein of interest or enrich the crosslinked complexes using appropriate chromatography techniques.

  • Enrichment of Labeled Proteins: If the photo-affinity probe contains a tag (e.g., biotin), use affinity chromatography to enrich the crosslinked protein-probe complexes.

  • Analysis by Mass Spectrometry: Digest the enriched protein sample with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the protein and map the site of crosslinking.[10][11][12]

Protocol for Surface Modification and Protein Immobilization

This protocol describes the immobilization of a protein onto a surface using this compound as a linker.

G A A B B D D E E

Caption: Workflow for surface modification and protein immobilization.

Materials:

  • Substrate to be modified (e.g., glass slide, polymer film)

  • Surface activation reagents (e.g., piranha solution for glass)

  • This compound

  • Coupling agents (e.g., EDC/NHS for carboxylated surfaces)

  • Protein solution

  • UV lamp

Procedure:

  • Surface Activation: Activate the surface to introduce functional groups (e.g., carboxyl or amine groups) for coupling with 4-azidoaniline.

  • Coupling of 4-Azidoaniline: React the activated surface with this compound. The primary amine of the crosslinker will form a covalent bond with the surface functional groups.

  • Protein Application: Apply a solution of the protein to be immobilized onto the azido-functionalized surface.

  • UV Irradiation: Expose the surface to UV light to activate the azide groups and covalently link the protein to the surface.

  • Washing and Characterization: Thoroughly wash the surface to remove any non-covalently bound protein. Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements to confirm successful immobilization.

Data Presentation: Quantitative Parameters for Photo-Crosslinking

While the optimal conditions for using this compound are highly dependent on the specific application, the following table provides a summary of key quantitative parameters to consider during experimental design.

ParameterTypical Range/ValueNotes
Concentration 1-10 mMFor protein crosslinking in solution. Higher concentrations may be needed for surface modification.
UV Wavelength 250-370 nmLonger wavelengths are recommended for biological samples to minimize photodamage.[6]
UV Exposure Time 15-30 minutesShould be optimized to maximize crosslinking efficiency while minimizing sample degradation.[9]
Reaction pH 7.0-8.5Avoid acidic conditions which can protonate the amine group and affect its reactivity.
Quantum Yield Not readily available for this compoundGenerally, the quantum yield for nitrene formation from aryl azides is less than 1.

Conclusion

This compound is a powerful and versatile photo-reactive crosslinker with broad applications in scientific research and development. Its ability to form covalent bonds upon photo-activation enables the study of biomolecular interactions, the creation of functionalized surfaces, and the synthesis of novel photo-responsive materials. By understanding its core properties and following optimized experimental protocols, researchers can effectively utilize this reagent to advance their scientific goals. As with any reactive chemical, proper safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 4-Azidoaniline Hydrochloride as a Tool for Studying Guanine Nucleotide-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-azidoaniline (B77532) hydrochloride, a key chemical reagent utilized in the study of guanine (B1146940) nucleotide-binding proteins (G proteins). Contrary to a direct antagonist role, this document elucidates its primary function as a precursor for the synthesis of aryl azide-based photoaffinity labels. These specialized probes are instrumental in the covalent modification and subsequent identification of G proteins and their interacting partners. This guide details the chemical properties of 4-azidoaniline hydrochloride, the principles of photoaffinity labeling, experimental workflows, and the known interactions of its derivatives with specific G protein subunits.

Introduction to this compound

This compound is an aromatic organic compound featuring both an amine and an azide (B81097) functional group. While commercially available information sometimes refers to it as a G protein antagonist, a deeper investigation of the scientific literature reveals its more nuanced and significant role as a chemical tool for creating photoaffinity labels.[1] Its utility lies in the photoreactive nature of the aryl azide group, which, upon UV irradiation, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby amino acid residues. This property allows for the permanent "tagging" of proteins that bind to a ligand incorporating this moiety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 91159-79-4[2][3]
Molecular Formula C₆H₇ClN₄[2]
Molecular Weight 170.60 g/mol [2]
Appearance Light yellow to tan crystalline solid[4][5]
Melting Point 165 °C (decomposes)[3][5]
Solubility Soluble in methanol. Immiscible in water.[4][5]
SMILES C1=CC(=CC=C1N)N=[N+]=[N-].Cl[2]
InChI InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H[2]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[6]

Hazard ClassDescriptionPrecautionary Statements
Flammable Solid Flammable solid (H228)P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Acute Toxicity Toxic if swallowed (H301), in contact with skin (H311), and if inhaled (H331)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Irritation Causes skin irritation (H315)
Eye Irritation Causes serious eye irritation (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation (H335)

Mechanism of Action: A Precursor for Photoaffinity Labeling

The primary application of this compound in G protein research is as a foundational molecule for the synthesis of photoreactive GTP analogs, such as azidoanilido-GTP (AA-GTP).[1][7] These analogs act as functional mimics of GTP, allowing them to bind to the nucleotide-binding pocket of G protein α-subunits. The key to their utility is the aryl azide group derived from 4-azidoaniline.

Upon exposure to UV light, the aryl azide moiety undergoes photolysis, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of amino acid residues within the G protein's binding site, forming a stable covalent bond. This process permanently attaches the GTP analog to the G protein it was bound to.

cluster_0 Photoactivation of Aryl Azide Aryl_Azide Aryl-N₃ Nitrene Aryl-N (Nitrene) + N₂ Aryl_Azide->Nitrene UV Light Covalent_Bond Covalent Bond Formation with Protein Nitrene->Covalent_Bond Insertion into C-H, N-H, O-H bonds G_Protein_Signaling_Pathways Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GDP-bound (inactive) GPCR->G_Protein activates G_Alpha_GTP Gα-GTP (active) G_Protein->G_Alpha_GTP GDP -> GTP G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase (AC) G_Alpha_GTP->AC Gs activates / Gi inhibits PLC Phospholipase C (PLC) G_Alpha_GTP->PLC Gq activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_PI Cellular Response Ca2_Release->Cellular_Response_PI PKC->Cellular_Response_PI cluster_workflow Photoaffinity Labeling Workflow start Prepare Cell Membranes incubate Incubate with Photoreactive GTP Analog ± Agonist start->incubate uv UV Irradiation (Photolysis) incubate->uv sds_page SDS-PAGE uv->sds_page analysis Analysis sds_page->analysis autorad Autoradiography analysis->autorad mass_spec Mass Spectrometry analysis->mass_spec

References

Methodological & Application

Application Notes and Protocols for 4-Azidoaniline Hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride is a versatile chemical reagent employed in the field of bioconjugation and materials science.[1] Its bifunctional nature, possessing both a reactive azide (B81097) group and an aromatic amine, makes it a valuable building block for the synthesis of complex molecular architectures through "click" chemistry.[2] The azide moiety readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form stable triazole linkages.[1][3] This reaction is characterized by its high efficiency, selectivity, and biocompatibility.[4] The presence of the aniline (B41778) group provides a handle for further functionalization or imparts specific electronic properties to the final product.

This document provides detailed application notes and protocols for the use of 4-azidoaniline hydrochloride in CuAAC reactions, with a focus on bioconjugation and the synthesis of functional polymers.

Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a covalent bond between an azide and a terminal alkyne.[3][5] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition.[6] The key features of this reaction include:

  • High Yields: CuAAC reactions typically proceed with high to quantitative yields.[1]

  • High Regioselectivity: The reaction exclusively produces the 1,4-disubstituted triazole isomer.

  • Mild Reaction Conditions: The reaction can be carried out in a variety of solvents, including water, and at room temperature.[5]

  • Bioorthogonality: The azide and alkyne functional groups are largely unreactive in biological systems, allowing for their use in complex biological environments.[5]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,2,3-triazole product and regenerates the copper(I) catalyst.

Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development:

  • Bioconjugation: The aniline group can be linked to biomolecules such as peptides, proteins, or nucleic acids, while the azide group is available for "clicking" with alkyne-modified tags, imaging agents, or drug molecules.[4][7]

  • Synthesis of Photo-Reactive Polymers: 4-Azidoaniline can be incorporated into polymer chains via the aniline group. The pendant azide groups can then be used to crosslink the polymer chains through CuAAC, a method used in the development of shape-memory materials.[8][9] The resulting triazole-containing polymers can also be designed to be photo-reactive, for applications such as photopatterning of biomolecules.[10]

  • Drug Discovery and Development: The 1,2,3-triazole ring formed through the click reaction is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1][11] this compound serves as a key building block for creating libraries of triazole-containing compounds for drug screening.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the CuAAC reaction between this compound and various terminal alkynes. Please note that actual yields may vary depending on the specific substrate, purity of reagents, and reaction conditions.

Alkyne PartnerCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O (5)Sodium Ascorbate (B8700270) (10)t-BuOH/H₂O (1:1)4>95
Propargyl AlcoholCuI (2)THPTA (10)DMF6>90
N-propargyl-biotinamideCuSO₄·5H₂O (5)THPTA (25)PBS buffer2>85
Alkyne-modified PeptideCuSO₄·5H₂O (10)THPTA (50)Aqueous Buffer1>80

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Small Molecule Alkyne

This protocol describes a general method for the reaction of this compound with a terminal alkyne in a solution phase.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide

This protocol provides a general method for labeling an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the alkyne-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-50 fold molar excess of this compound to the peptide solution.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a catalyst premix by mixing aqueous solutions of CuSO₄·5H₂O and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Add the catalyst premix to the peptide/azide mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting peptide conjugate using a size-exclusion chromatography column to remove excess reagents.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Azide 4-Azidoaniline Metallacycle Six-membered Metallacycle Azide->Metallacycle Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Metallacycle->CuI Regeneration Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start dissolve Dissolve 4-Azidoaniline HCl and Alkyne in Solvent start->dissolve prepare_reagents Prepare fresh solutions of CuSO4 and Sodium Ascorbate dissolve->prepare_reagents add_reagents Add Catalyst and Reducing Agent to mixture prepare_reagents->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for a CuAAC reaction.

Bioconjugation_Application Biomolecule Biomolecule (Peptide, Protein, etc.) Aniline Group Azidoaniline 4-Azidoaniline Azide Group Biomolecule:port->Azidoaniline Amide Bond Formation (Prior Step) Conjugate Functional Bioconjugate Triazole Linkage Azidoaniline:azide->Conjugate CuAAC 'Click' Reaction AlkyneTag Alkyne-modified Molecule Alkyne Group (Fluorophore, Drug, Biotin) AlkyneTag:alkyne->Conjugate

Caption: Logic of bioconjugation using this compound.

References

Application Notes and Protocols for 4-Azidoaniline Hydrochloride in Protein Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline hydrochloride is a versatile chemical reagent that holds significant potential in the field of proteomics and drug development for the study of protein-protein interactions (PPIs). Its utility lies in its dual reactivity, enabling its use as a protein crosslinking agent through two primary mechanisms: diazonium-mediated modification and photo-activated crosslinking. This document provides detailed application notes and experimental protocols for utilizing this compound to covalently capture both transient and stable protein complexes.

The aniline (B41778) group of 4-Azidoaniline can be converted to a reactive diazonium salt, which can then modify electron-rich amino acid residues such as tyrosine and histidine. Concurrently, the azide (B81097) group can be photo-activated by UV light to form a highly reactive nitrene intermediate, capable of inserting into C-H and N-H bonds in close proximity, thus "freezing" protein interactions for subsequent analysis. These characteristics make this compound a valuable tool for mapping protein interaction interfaces and identifying binding partners.

Data Presentation

Quantitative analysis is crucial for evaluating the efficiency of crosslinking experiments. The following tables provide examples of how to structure and present quantitative data obtained from mass spectrometry analysis of crosslinked proteins.

Table 1: Identification and Quantification of Crosslinked Peptides

Crosslink IDProtein 1Residue 1Protein 2Residue 2Precursor m/zChargeMS2 Scan NumberCrosslinking Efficiency (%)
XL-001Protein AK121Protein BY85856.424+1234515.2
XL-002Protein AK121Protein AK150912.503+126788.5
XL-003Protein CH45Protein DW102798.335+1301222.1
XL-004Protein BY85Protein EF201021.674+135465.7

Table 2: Comparison of Crosslinking Conditions

Condition IDCrosslinker Concentration (mM)UV Exposure Time (min)Temperature (°C)Identified CrosslinksTotal Spectral Counts
C-10.55254512,345
C-21.05257821,876
C-31.010259225,432
C-41.01046518,901

Experimental Protocols

Two primary protocols are presented for using this compound in protein crosslinking studies. It is important to note that these are generalized protocols and may require optimization for specific protein systems.

Protocol 1: Diazonium-Mediated Protein Crosslinking

This protocol utilizes the aniline group of 4-Azidoaniline, which is first converted to a reactive diazonium salt to modify specific amino acid residues.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Protein sample in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Preparation of the Diazonium Reagent:

    • In a microcentrifuge tube, dissolve this compound in 0.5 M HCl to a final concentration of 10 mM. Keep the solution on ice.

    • Add an equimolar amount of ice-cold 10 mM sodium nitrite solution dropwise while gently vortexing.

    • Incubate the reaction on ice for 15-30 minutes. The formation of the diazonium salt can be monitored by a slight color change. Use the freshly prepared reagent immediately.

  • Protein Modification:

    • To your protein sample (typically 1-10 mg/mL), add the freshly prepared diazonium reagent to achieve a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction on ice or at 4°C for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

  • Removal of Excess Reagent:

    • Remove unreacted crosslinker using a desalting column or through dialysis against the desired buffer.

  • Analysis:

    • The modified protein can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.

Protocol 2: Photo-Activated Protein Crosslinking

This protocol takes advantage of the azido (B1232118) group, which upon UV irradiation, forms a reactive nitrene that can crosslink interacting proteins.

Materials:

  • This compound

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quenching solution (e.g., 50 mM DTT or β-mercaptoethanol)

Procedure:

  • Incubation with Crosslinker:

    • Add this compound directly to the protein sample to a final concentration of 0.1-2 mM. The optimal concentration will depend on the specific protein interaction being studied.

    • Incubate the mixture in the dark on ice for 30-60 minutes to allow the crosslinker to diffuse and interact with the proteins.

  • UV Activation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with UV light. The optimal wavelength and duration (typically 1-30 minutes) should be determined empirically to maximize crosslinking while minimizing protein damage. Maintain the sample on ice during irradiation.[1]

  • Quenching the Reaction:

    • After UV exposure, add a quenching agent to scavenge any unreacted nitrene intermediates.

  • Analysis:

    • Analyze the crosslinked sample using SDS-PAGE to visualize higher molecular weight species, followed by Western blotting or mass spectrometry for identification of interacting partners.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual workflows for the described experimental protocols and the general principle of protein-protein interaction studies using crosslinking.

experimental_workflow_diazonium cluster_reagent_prep Reagent Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis reagent 4-Azidoaniline HCl in HCl diazonium 4-Azidophenyldiazonium (Reactive Reagent) reagent->diazonium na_no2 Sodium Nitrite na_no2->diazonium incubation Incubation (1-2h at 4°C) diazonium->incubation protein_sample Protein Sample protein_sample->incubation quench Quench Reaction (Tris) incubation->quench desalt Remove Excess Reagent quench->desalt sds_page SDS-PAGE desalt->sds_page mass_spec Mass Spectrometry desalt->mass_spec experimental_workflow_photo cluster_incubation Incubation cluster_activation Photo-Activation cluster_analysis Analysis protein_sample Protein Sample mixture Incubate in Dark (30-60 min) protein_sample->mixture crosslinker 4-Azidoaniline HCl crosslinker->mixture uv_light UV Irradiation (e.g., 254 nm) mixture->uv_light quench Quench Reaction (DTT) uv_light->quench sds_page SDS-PAGE quench->sds_page mass_spec Mass Spectrometry quench->mass_spec protein_interaction_logic cluster_system Biological System cluster_experiment Crosslinking Experiment cluster_detection Detection & Identification proteinA Protein A crosslinker 4-Azidoaniline (Activated) proteinA->crosslinker Interaction proteinB Protein B proteinB->crosslinker Interaction crosslinked_complex Covalently Linked Protein A-B Complex crosslinker->crosslinked_complex Covalent Bond Formation analysis SDS-PAGE / Mass Spec crosslinked_complex->analysis identification Identify Interacting Partners analysis->identification

References

Application Note & Protocol: Labeling Proteins with 4-Azidoaniline Hydrochloride for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of protein targets are fundamental to understanding cellular processes, disease mechanisms, and the mechanism of action of therapeutic agents.[1][2] Chemical proteomics has emerged as a powerful discipline for elucidating protein function and interaction networks.[3] A key technology in this field is "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used extensively in proteomics.[3][4]

4-Azidoaniline hydrochloride is a versatile chemical probe containing a reactive azide (B81097) moiety.[5][6] This functional group can be utilized in CuAAC reactions to covalently link the aniline (B41778) group to proteins of interest that have been metabolically or chemically tagged with an alkyne group.[7] This application note provides a detailed protocol for labeling, enriching, and identifying alkyne-modified proteins using this compound followed by a "click" reaction with a reporter tag for downstream proteomic analysis. This method is particularly useful for activity-based protein profiling (ABPP) and identifying the targets of small molecule drugs.

Principle of the Method

The experimental workflow is based on a two-step labeling strategy. First, a protein of interest or a proteome is treated with a small molecule probe containing a terminal alkyne. This probe can be designed to bind to a specific class of enzymes or protein targets. Following incubation, the azide group of this compound is introduced. In a subsequent step, a reporter molecule containing an alkyne group (e.g., alkyne-biotin or alkyne-fluorophore) is "clicked" onto the azide group of the protein-bound 4-Azidoaniline. This forms a stable triazole linkage.[4] The reporter tag facilitates the detection, enrichment (in the case of biotin), and subsequent identification of the labeled proteins by mass spectrometry.[7][8] This approach has been shown to be superior for the recovery of biotinylated proteins compared to other methods like Staudinger ligation.[8][9]

Core Applications

  • Target Identification: Uncovering the molecular targets of bioactive small molecules.

  • Drug Development: Assessing target engagement and selectivity of drug candidates.[10]

  • Enzyme Profiling: Identifying and characterizing the activity of specific enzyme families within the proteome.

  • Post-Translational Modification Studies: Investigating protein modifications in response to various stimuli.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Downstream Analysis cell_lysate Cell Lysate / Protein Sample alkyne_probe Incubate with Alkyne Probe cell_lysate->alkyne_probe azidoaniline Add 4-Azidoaniline Hydrochloride alkyne_probe->azidoaniline click_reaction Click Reaction with Alkyne-Reporter azidoaniline->click_reaction enrichment Enrichment of Labeled Proteins click_reaction->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis & Target Identification ms_analysis->data_analysis

Caption: Experimental workflow for protein labeling using this compound.

Signaling Pathway Diagram: Click Chemistry Reaction

click_chemistry protein_alkyne Protein-Alkyne protein_azide Protein-Azide Complex protein_alkyne->protein_azide azidoaniline 4-Azidoaniline azidoaniline->protein_azide reporter_alkyne Reporter-Alkyne labeled_protein Labeled Protein with Reporter reporter_alkyne->labeled_protein protein_azide->labeled_protein Cu(I) Catalyst

Caption: Schematic of the two-step labeling and click reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents
  • This compound (CAS 91159-79-4)

  • Alkyne-functionalized probe of interest

  • Alkyne-biotin or alkyne-fluorophore reporter tag

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Streptavidin-agarose beads (for biotin (B1667282) enrichment)

  • Amine-reactive labeling reagents for control experiments[11]

  • Solvents: DMSO, DMF[11]

  • Buffers: PBS, 0.1 M Sodium Bicarbonate[11]

Procedure

1. Protein Sample Preparation a. Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Adjust the protein concentration to 1-5 mg/mL.

2. Labeling with Alkyne Probe a. To 1 mg of protein lysate, add the alkyne-functionalized probe to the desired final concentration (typically 1-10 µM). b. Incubate for a specified time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C) to allow for probe-protein binding. c. Include a vehicle-only control (e.g., DMSO).

3. Labeling with this compound a. Prepare a fresh 10 mM stock solution of this compound in DMSO. b. Add this compound to the protein sample to a final concentration of 100 µM. c. Incubate for 1 hour at room temperature with gentle mixing.

4. Click Chemistry Reaction a. Prepare the following stock solutions:

  • 50 mM CuSO₄ in water
  • 50 mM TCEP or 100 mM Sodium Ascorbate in water (prepare fresh)
  • 10 mM TBTA in DMSO
  • 10 mM Alkyne-biotin or alkyne-fluorophore in DMSO b. To the protein sample, add the click chemistry reagents in the following order to the final concentrations specified:
  • Alkyne-reporter: 100 µM
  • TCEP or Sodium Ascorbate: 1 mM
  • TBTA: 100 µM
  • CuSO₄: 1 mM c. Vortex briefly to mix and incubate for 1-2 hours at room temperature.

5. Enrichment of Labeled Proteins (for Biotin-tagged samples) a. Precipitate the proteins using chloroform/methanol or acetone (B3395972) to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). c. Add pre-washed streptavidin-agarose beads to the protein solution. d. Incubate for 1-2 hours at room temperature with end-over-end rotation. e. Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 8 M urea, and PBS) to remove non-specifically bound proteins. f. Elute the bound proteins from the beads using a suitable elution buffer (e.g., boiling in SDS-PAGE sample buffer).

6. Downstream Analysis a. For fluorescently-tagged proteins, visualize the labeling by in-gel fluorescence scanning. b. For biotin-tagged proteins, proceed with on-bead digestion or elution followed by in-solution digestion for mass spectrometry analysis. c. Analyze the digested peptides by LC-MS/MS. d. Identify and quantify the enriched proteins using appropriate proteomics software.

Quantitative Data Presentation

The following tables represent example data that could be obtained from a quantitative proteomics experiment using this protocol.

Table 1: Dose-Dependent Labeling of Target Proteins

Alkyne Probe Conc. (µM)Protein Target 1 (Normalized Abundance)Protein Target 2 (Normalized Abundance)Off-Target Protein (Normalized Abundance)
0 (Control)1.01.01.0
15.23.81.1
515.811.21.3
1025.118.91.5

This table illustrates the expected dose-dependent increase in the abundance of specific protein targets upon treatment with increasing concentrations of the alkyne probe, a phenomenon observed in similar studies.[8][9]

Table 2: Competitive Binding Assay for Target Validation

ConditionLabeled Target Abundance (Fold Change vs. Control)
Alkyne Probe Only20.5
Alkyne Probe + 10x Competitor8.2
Alkyne Probe + 50x Competitor2.1
Alkyne Probe + 100x Competitor1.3

This table demonstrates how a competitive binding experiment can validate the specific interaction between the alkyne probe and its target. A known inhibitor (competitor) for the target protein is expected to reduce the labeling in a concentration-dependent manner.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Low Labeling Inactive reagentsPrepare fresh stock solutions of reducing agents and this compound.
Inefficient click reactionOptimize reagent concentrations and incubation times. Ensure the use of a Cu(I) stabilizing ligand.
Probe not binding to targetVerify probe activity through other means. Increase probe concentration or incubation time.
High Background Non-specific binding to beadsIncrease the stringency and number of wash steps during enrichment.
Aggregation of proteinsEnsure complete solubilization of the protein pellet after precipitation.
Excess reagentsPerform a protein precipitation step before the click reaction to remove unbound probe.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for protein labeling in proteomics research. This methodology enables the sensitive and specific identification of protein targets, which is invaluable for basic research and drug development. The detailed protocol and illustrative data presented here serve as a comprehensive guide for researchers aiming to implement this powerful technique in their own studies.

References

Application Notes and Protocols for the Preparation of Peptidotriazoles using 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool in peptidomimetic and drug discovery. This reaction facilitates the formation of a stable 1,2,3-triazole ring, which can act as a bioisostere for the amide bond in peptides, enhancing their proteolytic stability and conformational rigidity. The incorporation of aryl azide (B81097) moieties, such as that from 4-azidoaniline (B77532), allows for the introduction of aromatic functionality, which can be crucial for molecular recognition and therapeutic activity.

These application notes provide a detailed protocol for the solid-phase synthesis of peptidotriazoles using 4-azidoaniline hydrochloride. The methodology is based on the pioneering work in the field of CuAAC on solid supports, offering a robust and efficient route to novel peptidomimetic structures.

Core Concepts and Workflow

The synthesis of peptidotriazoles using this compound on a solid support follows a multi-step process. First, an alkyne-functionalized peptide is assembled on a solid-phase resin using standard Fmoc-based peptide synthesis. Subsequently, the resin-bound alkyne is reacted with 4-azidoaniline in the presence of a copper(I) catalyst to form the triazole ring. Finally, the desired peptidotriazole is cleaved from the resin and purified.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin CuAAC Reaction cluster_2 Cleavage and Purification Resin Solid Support (e.g., PEGA Resin) AA_coupling Fmoc-Amino Acid Coupling Cycles Resin->AA_coupling 1. Alkyne_AA Coupling of Fmoc-Propargylglycine AA_coupling->Alkyne_AA 2. Fmoc_deprotection Final Fmoc Deprotection Alkyne_AA->Fmoc_deprotection 3. Azidoaniline_add Addition of 4-Azidoaniline Fmoc_deprotection->Azidoaniline_add 4. Cu_catalyst Addition of Cu(I) Catalyst Azidoaniline_add->Cu_catalyst 5. Cycloaddition 1,3-Dipolar Cycloaddition Cu_catalyst->Cycloaddition 6. Cleavage Cleavage from Resin (e.g., TFA) Cycloaddition->Cleavage 7. Purification Purification (e.g., RP-HPLC) Cleavage->Purification 8. Characterization Characterization (e.g., MS, NMR) Purification->Characterization 9.

Figure 1: General workflow for the solid-phase synthesis of peptidotriazoles using 4-azidoaniline.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Alkyne-Functionalized Peptide

This protocol describes the synthesis of a peptide sequence terminating with an alkyne functionality, which is essential for the subsequent CuAAC reaction.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-propargylglycine

  • PEGA (poly(ethylene glycol) acrylamide) resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution in N,N-dimethylformamide (DMF) (20% v/v)

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the PEGA resin in DMF for 1 hour.

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence. For each coupling cycle:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the next Fmoc-protected amino acid using DIC and HOBt as activating agents in DMF.

  • For the final coupling step, use Fmoc-L-propargylglycine to introduce the terminal alkyne.

  • After the final coupling, deprotect the Fmoc group with 20% piperidine in DMF.

  • Wash the resin extensively with DMF and then with DCM, and dry under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the resin-bound alkyne-peptide and 4-azidoaniline.

Materials:

  • Alkyne-functionalized peptide on PEGA resin (from Protocol 1)

  • This compound

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Reaction vessel

Procedure:

  • Swell the alkyne-functionalized peptide resin in DMF in a reaction vessel.

  • In a separate vial, prepare a solution of 4-azidoaniline (hydrochloride salt can be used directly and neutralized in situ with DIPEA) in DMF.

  • Add the 4-azidoaniline solution to the resin.

  • Add DIPEA to the reaction mixture to act as a base.

  • Add CuI as the copper(I) catalyst.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis). The reaction is typically driven to completion.[1][2][3]

  • After completion, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

G cluster_reaction CuAAC Reaction Resin_Alkyne Resin-Peptide-Alkyne Reaction_Vessel Reaction Vessel (Room Temperature, 12-24h) Resin_Alkyne->Reaction_Vessel Azidoaniline 4-Azidoaniline Azidoaniline->Reaction_Vessel Catalyst Cu(I) Catalyst (CuI) Catalyst->Reaction_Vessel Base Base (DIPEA) Base->Reaction_Vessel Solvent Solvent (DMF) Solvent->Reaction_Vessel Product Resin-Peptide-Triazole-Phenylamine Reaction_Vessel->Product Formation of 1,4-disubstituted triazole

Figure 2: Schematic of the on-resin CuAAC reaction components.
Protocol 3: Cleavage and Purification of the Peptidotriazole

This protocol describes the final step of cleaving the synthesized peptidotriazole from the solid support and its subsequent purification.

Materials:

  • Peptidotriazole-functionalized resin (from Protocol 2)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the TFA cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pellet the precipitated peptidotriazole by centrifugation and decant the ether.

  • Wash the pellet with cold diethyl ether and centrifuge again.

  • Dry the crude product under a stream of nitrogen.

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Collect the fractions containing the pure product and lyophilize to obtain the final peptidotriazole as a powder.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the on-resin CuAAC reaction with aryl azides, based on published data.[1][2][3]

ParameterValue/ConditionReference
Azide 4-AzidoanilineInferred from[1]
Alkyne Resin-bound Propargylglycine[1][2]
Catalyst Copper(I) Iodide (CuI)[1][2][3]
Base N,N-Diisopropylethylamine (DIPEA)[1][2]
Solvent N,N-Dimethylformamide (DMF)[1][2]
Temperature Room Temperature (25 °C)[1][2][3]
Reaction Time 12-24 hours[1][2]
Conversion >95%[1][3]
Purity (crude) High (specific value depends on sequence)[1][3]

Characterization

The final peptidotriazole product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptidotriazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, particularly the formation of the triazole ring, which gives a characteristic proton signal in the 1H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The use of this compound in the solid-phase synthesis of peptidotriazoles via CuAAC is a versatile and efficient method for generating novel peptidomimetics.[1] The protocols outlined provide a comprehensive guide for researchers in the field of drug discovery and peptide science to synthesize these valuable compounds. The high efficiency and compatibility of this reaction with solid-phase peptide synthesis make it a valuable tool for creating diverse peptide libraries for screening and development.[1][2][3]

References

Application of 4-Azidoaniline Hydrochloride in Signal Transduction Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) hydrochloride is a versatile chemical reagent that serves as a critical building block for the synthesis of photoaffinity labeling (PAL) probes. These probes are instrumental in the study of signal transduction pathways, enabling the identification and characterization of protein-protein and protein-ligand interactions directly within complex biological systems. The core of this technique lies in the arylazide group of 4-azidoaniline, which upon activation by UV light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently crosslinks with nearby molecules, effectively "capturing" the binding partners of a ligand of interest for subsequent analysis.

This application note provides a comprehensive overview of the use of 4-azidoaniline hydrochloride-derived probes in signal transduction research. It details the principles of photoaffinity labeling, experimental protocols for probe synthesis and application, and methods for quantitative data analysis using mass spectrometry-based proteomics.

Principle of Photoaffinity Labeling using 4-Azidoaniline-Derived Probes

Photoaffinity labeling is a powerful technique to covalently link a ligand to its biological target.[1][2] Probes derived from this compound are trifunctional molecules comprising three key components:

  • A recognition element: This is a molecule (e.g., a known inhibitor, substrate analog, or ligand) that specifically binds to the protein of interest within a signaling pathway.

  • A photoreactive group: The aryl azide (B81097) group, derived from 4-azidoaniline, is chemically inert in the dark but is converted to a highly reactive nitrene upon UV irradiation.[1][3]

  • A reporter tag: This is often an alkyne or azide group that allows for "click" chemistry, enabling the attachment of a biotin (B1667282) tag for enrichment or a fluorescent dye for visualization.[4][5]

The general workflow involves incubating the biological system (e.g., live cells or cell lysates) with the 4-azidoaniline-based probe, allowing it to bind to its target protein. Subsequent UV irradiation triggers the covalent crosslinking of the probe to its binding partner. The tagged protein complexes can then be enriched and identified using quantitative mass spectrometry.[3][4][5]

Experimental Protocols

I. Synthesis of a 4-Azidoaniline-Based Photoaffinity Probe

This protocol describes the synthesis of a generic photoaffinity probe starting from this compound. The specific recognition element to be attached will depend on the target of interest.

Materials:

  • This compound

  • A carboxylic acid-containing recognition element (Ligand-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Neutralization of this compound: Dissolve this compound in anhydrous DMF. Add triethylamine (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt and obtain the free base, 4-azidoaniline.

  • Activation of the Recognition Element: In a separate flask, dissolve the Ligand-COOH and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) at 0°C and stir for 2-4 hours to form the NHS-ester of the ligand.

  • Coupling Reaction: Add the solution of 4-azidoaniline to the activated Ligand-NHS ester solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 4-azidoaniline-based photoaffinity probe.

II. Photoaffinity Labeling in Live Cells and Cell Lysates

This protocol outlines the general procedure for labeling target proteins using a 4-azidoaniline-derived probe.

Materials:

  • 4-Azidoaniline-based photoaffinity probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • UV lamp (e.g., 365 nm)

  • Ice

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the 4-azidoaniline-based probe at a predetermined concentration and for a specific duration to allow for binding to the target protein. For competition experiments, pre-incubate a control group of cells with an excess of the unlabeled ligand before adding the probe.

  • UV Irradiation: Wash the cells with ice-cold PBS to remove unbound probe. Place the cell culture plates on ice and irradiate with a UV lamp for 10-30 minutes. The optimal irradiation time and distance from the light source should be empirically determined.

  • Cell Lysis: After irradiation, wash the cells again with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

III. Enrichment of Labeled Proteins using Click Chemistry

Materials:

  • Biotin-azide or Biotin-alkyne (depending on the probe's handle)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

Procedure:

  • Click Reaction: To the cell lysate containing the labeled proteins, add biotin-azide/alkyne, CuSO₄, and a reducing agent (TCEP or sodium ascorbate). The addition of a copper ligand like TBTA can improve the reaction efficiency. Incubate the reaction mixture at room temperature for 1-2 hours.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

IV. Sample Preparation for Mass Spectrometry

Procedure:

  • On-Bead Digestion: Resuspend the washed streptavidin-agarose beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate). Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and then digest with trypsin overnight at 37°C.

  • Peptide Elution and Desalting: Elute the tryptic peptides from the beads. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

Quantitative proteomics analysis, often employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise quantification of proteins enriched by the photoaffinity probe. The data is typically presented in tables that highlight the proteins specifically interacting with the probe.

Table 1: Illustrative Quantitative Proteomics Data for a Kinase-Targeted Photoaffinity Probe

Protein IDGene NameSILAC Ratio (Probe/Control)p-valueFunction
P00533EGFR5.20.001Receptor Tyrosine Kinase
P27361JAK24.80.003Tyrosine Kinase
P06239LCK3.50.012Tyrosine Kinase
Q13153GRB22.90.021Adaptor Protein
P62993SHC12.50.035Adaptor Protein

This table presents simulated data for illustrative purposes.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a 4-azidoaniline-derived probe is used to identify the targets of a kinase inhibitor.

Signal_Transduction_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Probe Interaction Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Adaptor Adaptor Kinase_A->Adaptor Phosphorylates Kinase_B Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Adaptor->Kinase_B Recruits & Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Binds Probe 4-Azidoaniline Probe Probe->Kinase_A Inhibits & Labels

Caption: Kinase signaling pathway with probe interaction.

Experimental Workflow Diagram

This diagram outlines the key steps in a photoaffinity labeling experiment using a 4-azidoaniline-derived probe.

Experimental_Workflow Start Start: Probe Synthesis Incubation Incubate Cells with Probe Start->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry: Biotinylation Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis End End: Target Identification Data_Analysis->End

Caption: Photoaffinity labeling experimental workflow.

Conclusion

This compound is a valuable precursor for the synthesis of photoaffinity probes used to investigate complex signal transduction networks. The combination of photoaffinity labeling with modern quantitative proteomics provides a powerful approach for the identification of direct binding partners of small molecules and the elucidation of their mechanism of action. The detailed protocols and workflows presented here offer a guide for researchers to apply this technology in their own studies to advance our understanding of cellular signaling and accelerate drug discovery.

References

Application Notes and Protocols for Surface Modification using 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-azidoaniline (B77532) hydrochloride for the surface modification of various materials. This versatile reagent allows for the introduction of a reactive azide (B81097) group onto a surface, which can then be used for the covalent immobilization of biomolecules and other moieties through "click chemistry." The protocols outlined below cover the entire workflow, from the generation of the reactive diazonium salt to the final bioconjugation step.

Introduction

Surface modification is a critical process in the development of advanced materials for a wide range of applications, including biosensors, drug delivery systems, and medical implants. 4-Azidoaniline hydrochloride is a valuable tool for surface functionalization due to its ability to form a stable azido-functionalized layer on various substrates. The primary amine group of 4-azidoaniline can be readily converted into a highly reactive diazonium salt, which can then be grafted onto surfaces through electrochemical or spontaneous reactions. The terminal azide group serves as a versatile chemical handle for the subsequent attachment of alkyne-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2].

Overall Workflow

The surface modification process using this compound typically involves three main stages:

  • Diazotization: Conversion of the primary amine of this compound to a reactive diazonium salt.

  • Surface Grafting: Attachment of the 4-azidophenyl group to the material surface, commonly via electrografting for conductive substrates.

  • Biomolecule Immobilization: Covalent attachment of an alkyne-modified biomolecule to the azide-functionalized surface using CuAAC click chemistry.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Surface Grafting cluster_2 Stage 3: Biomolecule Immobilization (Click Chemistry) A 4-Azidoaniline Hydrochloride D In situ generation of 4-Azidophenyl Diazonium Salt A->D B Sodium Nitrite (B80452) (NaNO2) B->D C Acidic Solution (e.g., HCl) C->D E Substrate (e.g., Glassy Carbon Electrode) F Electrografting D->F E->F G Azide-Functionalized Surface F->G H Alkyne-Modified Biomolecule J Bioconjugated Surface G->J H->J I Cu(I) Catalyst I->J

Experimental workflow for surface modification and bioconjugation.

Experimental Protocols

Protocol 1: In Situ Generation of 4-Azidophenyl Diazonium Salt

This protocol describes the in situ generation of the 4-azidophenyl diazonium salt from this compound immediately prior to surface grafting. Diazonium salts are typically unstable and are therefore prepared and used without isolation[3][4].

Materials:

  • This compound (97%)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 0.5 M

  • Acetonitrile (B52724) (ACN), anhydrous

  • Deionized (DI) water

  • Ice bath

Procedure:

  • Prepare a 5 mM solution of this compound in 0.5 M HCl.

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add an equimolar amount of a pre-cooled aqueous solution of sodium nitrite (e.g., 5 mM).

  • Continue stirring the mixture in the ice bath for approximately 1 hour to ensure complete diazotization.

  • The resulting solution containing the 4-azidophenyl diazonium salt is now ready for immediate use in surface grafting.

Protocol 2: Electrografting of 4-Azidophenyl Layer onto a Glassy Carbon Electrode

This protocol details the modification of a glassy carbon electrode (GCE) surface by electrochemical reduction of the in situ generated 4-azidophenyl diazonium salt.

Materials and Equipment:

  • Glassy carbon electrode (GCE)

  • Polishing materials (e.g., alumina (B75360) slurry on a polishing pad)

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: GCE, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Solution of 4-azidophenyl diazonium salt (from Protocol 1)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) in acetonitrile)

  • Acetonitrile (ACN) and DI water for rinsing

Procedure:

  • Electrode Preparation:

    • Polish the GCE to a mirror finish using alumina slurry.

    • Sonciate the polished electrode in DI water and then in a 1:1 (v/v) mixture of isopropyl alcohol and acetonitrile for 10 minutes each to remove any polishing residues[3].

    • Dry the electrode under a stream of nitrogen.

  • Electrografting:

    • Assemble the three-electrode cell with the cleaned GCE as the working electrode.

    • Add the supporting electrolyte to the cell.

    • Add the freshly prepared 4-azidophenyl diazonium salt solution to the electrolyte to a final concentration of 5 mM[5].

    • Perform cyclic voltammetry (CV) for 5 cycles in a potential window of +0.4 V to -0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s[5][6]. A characteristic reduction peak should be observed in the first scan, which diminishes in subsequent scans as the electrode surface becomes functionalized and passivated[2][7].

    • After electrografting, rinse the modified electrode thoroughly with acetonitrile and then DI water to remove any non-covalently bound species.

    • Dry the azide-functionalized electrode under a stream of nitrogen.

Protocol 3: Biomolecule Immobilization via CuAAC ("Click Chemistry")

This protocol describes the conjugation of an alkyne-modified biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 2)

  • Alkyne-modified biomolecule (e.g., peptide, protein, or oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • DI water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in DI water[3].

    • Prepare a 200 mM stock solution of THPTA ligand in DI water[3].

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in DI water[3].

    • Dissolve the alkyne-modified biomolecule in PBS at the desired concentration (e.g., 10-100 µM).

  • Click Reaction:

    • In a reaction vessel, immerse the azide-functionalized substrate in the solution of the alkyne-modified biomolecule.

    • Prepare a premix of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes[3].

    • To the reaction vessel, add the CuSO₄/THPTA premix to a final concentration of 1-2 mM CuSO₄[5].

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM[8].

    • Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized for the specific biomolecule.

    • After the reaction, rinse the surface extensively with PBS and DI water to remove the catalyst and any non-specifically bound molecules.

    • Dry the bioconjugated surface under a stream of nitrogen.

Data Presentation: Characterization of Modified Surfaces

The successful modification of the surface at each stage can be verified using various surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Representative Contact Angle Measurements

Surface StageWater Contact Angle (°)Reference
Unmodified Glassy Carbon70 ± 5[9]
After 4-Azidophenyl Grafting55 ± 4[10]
After Biomolecule Immobilization40 ± 5[9]

Note: The decrease in contact angle indicates an increase in surface hydrophilicity upon functionalization.

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data

Surface StageC 1s (%)O 1s (%)N 1s (%)Au 4f (%) (on Gold)Reference
Unmodified Gold Surface33.84.5-61.7
After 4-Azidophenyl Grafting65-755-1010-155-10[11]
After Peptide Immobilization60-7010-1515-20<5[12]

Note: The appearance and increase of the N 1s signal confirm the successful grafting of the azide-containing layer and subsequent biomolecule immobilization. The attenuation of the substrate signal (e.g., Au 4f) indicates the formation of an overlayer.

Table 3: Representative Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)AssignmentFunctional GroupStageReference
~2100Asymmetric stretchAzide (-N₃)After 4-Azidophenyl Grafting[13]
1600-1450C=C stretchingAromatic RingAll stages[13]
3500-3300N-H stretchingAmine (-NH₂)After Biomolecule Immobilization[13]
1680-1630C=O stretchingAmide I (in peptides)After Biomolecule Immobilization[14]
1580-1480N-H bendingAmide II (in peptides)After Biomolecule Immobilization[14]

Signaling Pathways and Logical Relationships

The core of this surface modification strategy relies on a sequence of well-defined chemical reactions. The following diagrams illustrate these pathways.

G A 4-Azidoaniline C 4-Azidophenyl Diazonium Ion A->C Diazotization B NaNO2 / H+ B->C E 4-Azidophenyl Radical C->E Reduction D e- (from substrate or reducing agent) D->E G Azide-Functionalized Surface E->G Grafting F Surface F->G

Diazonium salt formation and surface grafting mechanism.

G A Azide-Functionalized Surface F Triazole Linkage A->F B Alkyne-Modified Biomolecule B->F C Cu(II)SO4 E Cu(I) Catalyst C->E D Sodium Ascorbate D->E Reduction E->F Catalysis G Bioconjugated Surface F->G

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or poor surface modification (low N 1s signal in XPS, no azide peak in FTIR) Incomplete diazotizationEnsure the reaction is carried out at 0-5 °C with fresh reagents.
Inactive electrode surfaceThoroughly clean and polish the electrode before use.
Incorrect electrografting potentialOptimize the potential window for the specific substrate and experimental setup.
Inconsistent surface coverage Non-uniform electrode surfaceEnsure a consistently smooth and clean surface before grafting.
Multilayer formationReduce the concentration of the diazonium salt and/or the number of CV cycles[1].
Low biomolecule immobilization efficiency Inaccessible azide groupsConsider using a longer linker on the alkyne-modified biomolecule.
Inactive Cu(I) catalystUse a freshly prepared sodium ascorbate solution. The use of a stabilizing ligand like THPTA is highly recommended[8].
Degradation of biomoleculeUse a biocompatible buffer and avoid prolonged exposure to the copper catalyst. The reaction can be performed in the presence of aminoguanidine (B1677879) to scavenge deleterious by-products[8].

Conclusion

The use of this compound provides a robust and versatile method for the functionalization of material surfaces. The introduction of azide groups via diazonium chemistry creates a platform for the covalent immobilization of a wide array of biomolecules through the highly efficient CuAAC click reaction. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to successfully implement this powerful surface modification strategy in their work.

References

Application Notes and Protocols: A Detailed Workflow for Photoaffinity Labeling Using 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental workflow for photoaffinity labeling (PAL) utilizing 4-Azidoaniline (B77532) hydrochloride as a precursor for generating a photoreactive probe. This technique is a powerful tool for the identification and characterization of protein-ligand interactions directly within complex biological systems, a critical step in drug discovery and chemical biology.

Photoaffinity labeling is a versatile technique used to covalently link a ligand to its biological target, such as a protein, through the light-induced activation of a photoreactive group.[1][2] Aryl azides, like the one derived from 4-Azidoaniline, are widely used photoreactive moieties in PAL.[2] The fundamental process involves three key steps: the binding of a photoaffinity probe to its target, the activation of the photoreactive group by UV light to form a highly reactive nitrene intermediate, and the subsequent covalent cross-linking of the probe to the target protein.[2] This covalent capture facilitates the isolation, enrichment, and identification of the target protein.

This document outlines the necessary protocols, from the synthesis of a custom photoaffinity probe using 4-Azidoaniline hydrochloride to the final proteomic analysis for target identification.

Synthesis of a Custom Photoaffinity Probe

This compound serves as a versatile starting material for the synthesis of a photoaffinity probe. The primary amino group allows for its conjugation to a ligand of interest that contains a suitable reactive group (e.g., a carboxylic acid, succinimidyl ester, or isothiocyanate). The azide (B81097) group on the phenyl ring functions as the photoreactive moiety.

Protocol: Synthesis of an N-(4-azidophenyl)amide Probe

This protocol describes the synthesis of a photoaffinity probe by coupling 4-Azidoaniline to a hypothetical ligand containing a carboxylic acid.

Materials:

  • This compound

  • Ligand of interest with a terminal carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Free Base Preparation: Dissolve this compound in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8. Extract the free base, 4-azidoaniline, with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the ligand of interest (1 equivalent), DCC or EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester.

  • Coupling Reaction: To the activated ligand solution, add a solution of the free 4-azidoaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter off the urea (B33335) byproduct (if using DCC). Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final photoaffinity probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Photoaffinity Labeling

The following sections detail the experimental procedure for using the synthesized photoaffinity probe to label and identify its target protein in a cellular context.

Cell Culture and Treatment

Protocol:

  • Cell Seeding: Plate the cells of interest at an appropriate density in culture plates and grow them to 70-80% confluency.

  • Probe Incubation: On the day of the experiment, remove the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]

  • Treatment: Add fresh, serum-free medium containing the desired concentration of the photoaffinity probe to the cells. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C to allow for binding to the target protein.[2]

  • Competition Control: As a crucial negative control, include a sample pre-incubated with an excess (e.g., 50-fold) of the non-photoreactive parent ligand for 30 minutes before adding the photoaffinity probe.[2][3] This will demonstrate the specificity of the probe's binding.

UV Cross-linking

Protocol:

  • Preparation: After incubation, place the cell culture plates on ice.

  • UV Irradiation: Irradiate the cells with UV light at a specific wavelength (typically 254 nm or 365 nm, depending on the probe's absorption maximum) for a specified duration (e.g., 5-30 minutes).[2][4][5] The optimal irradiation time and wavelength should be determined empirically.

  • Cell Lysis: Following irradiation, wash the cells with ice-cold PBS to remove any unbound probe. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Experimental Workflow Diagram

G cluster_synthesis Probe Synthesis cluster_experiment Photoaffinity Labeling 4_Azidoaniline_HCl 4-Azidoaniline Hydrochloride Probe Photoaffinity Probe 4_Azidoaniline_HCl->Probe Coupling Ligand_COOH Ligand with Carboxylic Acid Ligand_COOH->Probe Coupling Cell_Culture Cell Culture & Treatment with Probe Probe->Cell_Culture UV_Irradiation UV Cross-linking Cell_Culture->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Proteomic_Analysis Proteomic Analysis (e.g., Click Chemistry, MS) Cell_Lysis->Proteomic_Analysis Target_ID Target Protein Identification Proteomic_Analysis->Target_ID

Caption: Workflow for photoaffinity labeling using a 4-Azidoaniline-derived probe.

Downstream Analysis for Target Identification

To identify the protein targets that have been covalently labeled by the photoaffinity probe, a downstream analysis is required. A common and effective method involves the use of "clickable" chemistry. This requires the photoaffinity probe to be synthesized with an additional bioorthogonal handle, such as an alkyne or an azide (if the primary photoreactive group is not an azide). For the purpose of this protocol, we will assume an alkyne handle was incorporated into the ligand during probe synthesis.

Protocol: Click Chemistry and Enrichment
  • Click Reaction: To the cell lysate containing the cross-linked proteins, add the click chemistry reaction cocktail. This typically includes a biotin-azide or fluorescent-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).[3]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.

  • Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer containing SDS. Perform affinity purification to enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Elution: After thorough washing of the beads to remove non-specifically bound proteins, elute the captured proteins.

Proteomic Analysis by Mass Spectrometry

Protocol:

  • Sample Preparation: The enriched and eluted proteins are prepared for mass spectrometry analysis. This typically involves in-gel or in-solution digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the proteins that were labeled by the photoaffinity probe. The relative abundance of identified proteins in the experimental sample versus the competition control is used to determine specific binding partners.

Data Presentation

Table 1: Hypothetical Experimental Parameters for Photoaffinity Labeling

ParameterConditionRationale
Cell Line HEK293TCommonly used, easy to transfect and culture.
Photoaffinity Probe Concentration 1, 5, 10 µMA concentration range to determine optimal labeling signal versus background.
Competitor Ligand Concentration 50, 250, 500 µM50-fold excess of the non-photoreactive ligand to demonstrate specific binding.
Incubation Time 2 hoursSufficient time for the probe to enter cells and bind to its target.
UV Wavelength 365 nmCommon wavelength for activating aryl azides, generally less damaging to cells than 254 nm.[5]
UV Irradiation Time 15 minutesA starting point to achieve efficient cross-linking without excessive cell damage.

Table 2: Hypothetical Quantitative Proteomics Data Summary

Protein IDSpectral Counts (Probe)Spectral Counts (Probe + Competitor)Fold EnrichmentPutative Target?
Protein A1501015.0Yes
Protein B25221.1No
Protein C120158.0Yes
Protein D541.3No

Signaling Pathway Visualization

The following diagram illustrates the general principle of photoaffinity labeling at the molecular level.

Photoaffinity Labeling Mechanism Diagram

G cluster_binding 1. Reversible Binding cluster_activation 2. Photoactivation cluster_crosslinking 3. Covalent Cross-linking Probe Photoaffinity Probe (Ligand-N3) Complex Probe-Target Complex Probe->Complex Target Target Protein Target->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene - N2 UV UV Light (hν) UV->Complex Covalent_Complex Covalently Labeled Target Protein Nitrene->Covalent_Complex N2 N2 gas

Caption: Mechanism of photoaffinity labeling with an azido-containing probe.

Conclusion

Photoaffinity labeling with probes derived from this compound is a robust method for identifying protein-ligand interactions in a native biological context. The success of this technique relies on the careful design and synthesis of the photoaffinity probe, optimization of experimental conditions, and the use of appropriate controls. The detailed protocols and workflow presented here provide a solid foundation for researchers to apply this powerful technique to their specific research questions in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Troubleshooting poor yield in 4-Azidoaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-azidoaniline (B77532) hydrochloride synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this two-step reaction process.

Troubleshooting Guide

Low or no yield of 4-azidoaniline hydrochloride is a common issue. This guide will help you identify and resolve potential problems in your experimental workflow.

Q1: I obtained a very low yield or no product at all. What are the most likely causes?

Poor yields in this synthesis can typically be attributed to one of three main issues: incomplete diazotization of the starting material, decomposition of the intermediate diazonium salt, or the formation of unwanted side products. Careful control of reaction conditions is critical for success.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow to diagnose the cause of poor yield in your reaction.

Troubleshooting_Poor_Yield start Poor or No Yield of This compound check_diazotization Was the diazotization reaction complete? start->check_diazotization check_temp Was the reaction temperature strictly maintained at 0-5 °C? check_diazotization->check_temp Yes incomplete_diazotization Incomplete Diazotization: - Test for excess nitrous acid with starch-iodide paper. - If negative, add more sodium nitrite (B80452) solution dropwise. check_diazotization->incomplete_diazotization No check_acid Was a sufficient excess of strong acid used? check_temp->check_acid Yes diazonium_decomposition Diazonium Salt Decomposition: - Maintain rigorous temperature control. - Use the diazonium salt solution immediately after preparation. check_temp->diazonium_decomposition No side_reactions Side Reactions (Triazene/Azo Coupling): - Ensure a strongly acidic pH (1-2). - Add sodium nitrite solution slowly to the amine solution. check_acid->side_reactions No yield_improved Yield Improved check_acid->yield_improved Yes incomplete_diazotization->yield_improved diazonium_decomposition->yield_improved side_reactions->yield_improved

Caption: Troubleshooting workflow for poor yield in this compound synthesis.

Q2: My reaction mixture turned a dark brown or black color. What does this indicate?

A dark coloration often suggests the decomposition of the diazonium salt to form phenolic byproducts and other polymeric materials. This is typically caused by an increase in the reaction temperature above the recommended 0-5 °C range.

Q3: I observed the formation of a precipitate during the diazotization step. What is it?

The precipitate could be one of two things:

  • The diazonium salt itself: Some diazonium salts have limited solubility in the reaction medium.

  • A triazene (B1217601) byproduct: This occurs if the newly formed diazonium salt reacts with unreacted p-phenylenediamine (B122844). This side reaction is more likely if the reaction medium is not sufficiently acidic.

To distinguish between these possibilities, consider the reaction conditions. If the acidity is low, triazene formation is more probable.

Data Presentation: Impact of Reaction Conditions on Yield

While specific quantitative data for the synthesis of this compound is not extensively published, the following tables summarize the expected impact of key reaction parameters on the yield, based on general principles of diazotization and azidation reactions.

Table 1: Effect of Temperature on Diazonium Salt Stability

Temperature (°C)Stability of Aryl Diazonium SaltExpected Impact on Yield
0-5 Relatively stable in solution for a short period.Optimal
5-10 Noticeable decomposition begins.Moderate Decrease
>10 Rapid decomposition.Significant Decrease

Table 2: Effect of Reactant Molar Ratios on Product Yield and Purity

ReactantMolar Ratio (relative to p-phenylenediamine)Expected Outcome
**Sodium Nitrite (NaNO₂) **Sub-stoichiometric (< 1)Incomplete diazotization, low yield.
Slight excess (1.05-1.1) Ensures complete diazotization.
Large excess (>1.5)Increased risk of side reactions.
Hydrochloric Acid (HCl) Insufficient (< 2)Incomplete protonation of the amine, risk of triazene formation.
Sufficient excess (2.5-3) Maintains low pH, suppresses side reactions.
Sodium Azide (B81097) (NaN₃) Stoichiometric (1)May result in incomplete azidation if diazonium salt solution is not quantitatively transferred.
Slight excess (1.1-1.2) Drives the azidation reaction to completion.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of aryl azides from aromatic amines.[1][2]

Reaction Scheme

Reaction_Scheme reactant p-Phenylenediamine intermediate p-Phenylenediazonium Chloride reactant->intermediate  NaNO₂, HCl  0-5 °C product 4-Azidoaniline Hydrochloride intermediate->product  NaN₃

Caption: Synthesis of this compound from p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer and surrounded by an ice-salt bath, dissolve p-phenylenediamine (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and deionized water.

  • Cool the solution to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold p-phenylenediamine solution, ensuring the temperature remains below 5 °C. The addition should be slow to prevent a rapid increase in temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Touch a drop of the reaction mixture to a piece of starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid.

Step 2: Azidation

  • In a separate flask, dissolve sodium azide (1.1 equivalents) in deionized water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

  • Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The resulting precipitate of this compound can be collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Frequently Asked Questions (FAQs)

Q4: Why is it crucial to maintain a low temperature during the diazotization step?

Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, they readily decompose, leading to the formation of unwanted byproducts, primarily phenols, and a significant reduction in the yield of the desired product.

Q5: What is the purpose of using an excess of hydrochloric acid?

An excess of strong acid serves two main purposes:

  • It ensures the complete protonation of the p-phenylenediamine, making it soluble in the aqueous medium.

  • It maintains a low pH (typically 1-2), which is essential to prevent the newly formed diazonium salt from coupling with unreacted amine molecules to form triazene byproducts.

Q6: How can I be sure that the diazotization is complete?

A simple and effective method is to use starch-iodide paper. A slight excess of nitrous acid is used to ensure all the primary amine has reacted. When a drop of the reaction mixture is placed on the starch-iodide paper, the excess nitrous acid will oxidize the iodide to iodine, which then forms a characteristic blue-black complex with starch. This positive test indicates that the diazotization is complete.

Q7: Is this compound a stable compound?

While the hydrochloride salt is more stable than the free base, this compound is still a potentially energetic material due to the presence of the azido (B1232118) group. It should be handled with care and stored in a cool, dark place. Avoid heat, friction, and shock.

Q8: What are the main side reactions that can occur and how can I minimize them?

The primary side reactions are:

  • Decomposition of the diazonium salt: Minimized by maintaining a low temperature (0-5 °C) and using the diazonium salt solution immediately.

  • Triazene formation: Minimized by using a sufficient excess of strong acid to keep the pH low and by adding the sodium nitrite solution to the amine solution (not the other way around).

  • Azo coupling: This can occur if the diazonium salt reacts with other aromatic compounds. Ensuring a strongly acidic environment and low temperature will suppress this side reaction.

Side Reaction Pathways

Side_Reactions Díazonium Ar-N₂⁺ (Diazonium Salt) Desired_Product Ar-N₃ (Aryl Azide) Díazonium->Desired_Product + N₃⁻ (Desired Reaction) Phenol Ar-OH (Phenol) Díazonium->Phenol + H₂O, Δ (Decomposition) Triazene Ar-N=N-NH-Ar (Triazene) Díazonium->Triazene + Ar-NH₂ (Low Acidity) Azo_Dye Ar-N=N-Ar' (Azo Dye) Díazonium->Azo_Dye + Activated Aromatic (Azo Coupling)

Caption: Desired reaction and potential side reactions of the diazonium salt intermediate.

References

Technical Support Center: Optimizing 4-Azidoaniline Hydrochloride Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 4-azidoaniline (B77532) hydrochloride crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 4-azidoaniline hydrochloride crosslinking?

A1: this compound is a photo-reactive crosslinking agent. Upon exposure to ultraviolet (UV) light, the aryl azide (B81097) group absorbs energy and releases nitrogen gas (N₂), generating a highly reactive nitrene intermediate. This nitrene can then form a covalent bond through two main pathways: insertion into C-H and N-H bonds or by reacting with nucleophiles like primary amines. This non-specific yet efficient reaction allows for the crosslinking of nearby molecules, such as proteins.[1][2]

Q2: What is the optimal UV wavelength for activating this compound?

A2: Aryl azides are typically activated by UV light in the range of 250-370 nm.[1] For simple phenyl azides, shorter wavelengths (e.g., 254 nm) can be efficient. However, to minimize potential damage to proteins and other biomolecules, it is often preferable to use longer wavelength UV light (330-370 nm).[1] The optimal wavelength should be determined empirically for your specific application.

Q3: Why is my crosslinking yield low?

A3: Low crosslinking yield can result from several factors, including suboptimal UV exposure, inappropriate buffer composition, the presence of quenching molecules, or degradation of the this compound. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: Can I use common laboratory buffers like Tris or HEPES for my crosslinking reaction?

A4: It is critical to avoid buffers containing primary amines, such as Tris or glycine. The highly reactive nitrene intermediate will preferentially react with these primary amines, quenching the desired crosslinking reaction with your target molecules. Buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MOPS are generally more suitable.

Q5: Are there any reagents that are incompatible with this compound?

A5: Yes. Avoid the presence of thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in your reaction mixture before and during photoactivation. These reagents will reduce the azide functional group to an amine, rendering it incapable of photo-activation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking Inadequate UV Activation Optimize UV irradiation time, intensity, and distance from the light source. Ensure your UV lamp is emitting at the correct wavelength. Consider performing a time-course experiment to find the optimal exposure time.
Suboptimal Reagent Concentration Perform a titration of this compound to determine the optimal molar excess needed for your specific protein concentration.
Presence of Quenching Agents Ensure your buffers are free from primary amines (e.g., Tris, glycine) and thiol-containing reducing agents (e.g., DTT).[1]
Degradation of this compound Prepare fresh stock solutions of the crosslinker before each experiment. Store the solid compound and stock solutions protected from light and at the recommended temperature.[3][4]
Incorrect pH of the Reaction Buffer The pH of the reaction can influence the accessibility of reactive sites on your protein. Optimize the pH of your buffer system (typically in the range of 7.2-8.5 for reactions targeting amines).
High Molecular Weight Aggregates/Precipitation Excessive Crosslinking Reduce the concentration of this compound or decrease the UV exposure time.
Poor Solubility of the Crosslinker or Protein Ensure that the crosslinker is fully dissolved in the reaction buffer. If necessary, a small amount of an organic solvent like DMSO can be used to aid dissolution, but its compatibility with your protein should be verified.
Non-Specific Crosslinking Reactive Nitrene Intermediate The nitrene intermediate is inherently reactive and can lead to some non-specific crosslinking. Optimize the crosslinker-to-protein molar ratio to minimize off-target reactions.
Extended UV Exposure Prolonged exposure to UV light can sometimes lead to protein damage and non-specific aggregation. Minimize the irradiation time to what is necessary for efficient crosslinking.

Experimental Protocols

General Protocol for Photo-Crosslinking of Two Proteins (Protein A and Protein B)

This protocol provides a general starting point. Optimization of concentrations, incubation times, and UV exposure is recommended for each specific system.

Materials:

  • Purified Protein A and Protein B

  • This compound

  • Amine-free buffer (e.g., PBS, HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M Glycine)

  • UV lamp (e.g., 365 nm)

  • Ice bath

  • UV-transparent reaction vessel (e.g., quartz cuvette)

Procedure:

  • Protein Preparation: Prepare a solution containing Protein A and Protein B at the desired concentrations in an amine-free buffer.

  • Crosslinker Addition: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Add the desired molar excess of the crosslinker to the protein solution. Gently mix and incubate in the dark for 30-60 minutes at room temperature to allow for binding.

  • Photo-activation: Transfer the reaction mixture to a UV-transparent container and place it on an ice bath to prevent overheating during irradiation.

  • UV Irradiation: Expose the sample to a UV light source (e.g., 365 nm) for a predetermined amount of time (e.g., 5-30 minutes). The optimal time will need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution, such as glycine, to a final concentration of 50-100 mM to react with any remaining unreacted nitrene intermediates. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the Protein A-Protein B conjugate.

Quantitative Data Summary

The optimal reaction conditions for this compound crosslinking are highly dependent on the specific proteins and their environment. The following table provides a general range of parameters to be used as a starting point for optimization.

Parameter Recommended Range Notes
4-Azidoaniline HCl Concentration 10-100 fold molar excess over proteinTitration is crucial to find the optimal ratio that maximizes crosslinking while minimizing aggregation.
Protein Concentration 0.1 - 10 mg/mLHigher protein concentrations can favor intermolecular crosslinking.
pH 7.2 - 8.5For targeting accessible amine groups on the protein surface.
Temperature 4 - 25 °CReactions are typically performed on ice during UV irradiation to prevent heat-induced denaturation.
UV Wavelength 250 - 370 nmLonger wavelengths (330-370 nm) are generally preferred to reduce potential photodamage to the sample.[1]
UV Irradiation Time 5 - 30 minutesThis should be optimized; shorter times may lead to incomplete crosslinking, while longer times can cause sample damage.

Signaling Pathways and Workflows

crosslinking_workflow Experimental Workflow for this compound Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Solution in Amine-Free Buffer r1 Add Crosslinker to Protein Solution p1->r1 p2 Prepare Fresh 4-Azidoaniline Hydrochloride Stock Solution p2->r1 r2 Incubate in Dark r1->r2 r3 UV Irradiation (Photo-activation) r2->r3 r4 Quench Reaction r3->r4 a1 SDS-PAGE r4->a1 a2 Western Blot r4->a2 a3 Mass Spectrometry r4->a3

Caption: A flowchart of the experimental workflow for protein crosslinking.

reaction_mechanism Reaction Mechanism of 4-Azidoaniline Photo-Crosslinking cluster_activation Activation cluster_crosslinking Crosslinking Pathways start 4-Azidoaniline activated Reactive Nitrene Intermediate start->activated UV Light (hν) - N₂ path1 C-H / N-H Insertion activated->path1 path2 Reaction with Nucleophiles (e.g., Primary Amines) activated->path2 product Covalent Crosslink path1->product path2->product

Caption: The reaction mechanism of photo-activated crosslinking.

References

How to improve the efficiency of 4-Azidoaniline hydrochloride conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of 4-Azidoaniline hydrochloride conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to biomolecules, particularly proteins.

Q1: My conjugation yield is very low. What are the potential causes and how can I improve it?

Low conjugation yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Conjugation Yield

Potential CauseRecommended Solution
Suboptimal pH The reactivity of the primary amine on 4-Azidoaniline is pH-dependent. For reactions involving NHS esters, the optimal pH is typically between 7.2 and 8.5 to ensure the amine is deprotonated and sufficiently nucleophilic.[1][2]
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with 4-Azidoaniline for the reactive sites on your target molecule, significantly reducing conjugation efficiency.[3] Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[2]
Hydrolysis of Reagents Amine-reactive crosslinkers like NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.[3] Always prepare stock solutions of NHS esters in anhydrous DMSO or DMF immediately before use and avoid storing them in solution.[1][3]
Incorrect Molar Ratio An insufficient molar excess of this compound or the crosslinker can lead to incomplete conjugation. The optimal ratio is protein-dependent and should be determined empirically. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[2]
Steric Hindrance The target amine on your biomolecule or the aniline (B41778) amine of the linker may be sterically hindered, preventing efficient reaction. Consider using a crosslinker with a longer spacer arm to increase accessibility.[3]
Inactive Biomolecule Ensure that the target functional groups on your biomolecule are present and accessible. For protein conjugation, confirm the presence of available lysine (B10760008) residues or a free N-terminus.

Q2: I am observing protein aggregation after the conjugation reaction. What can I do to prevent this?

Protein aggregation can be a consequence of the modification process. Here are some strategies to mitigate it:

  • Optimize the Degree of Labeling (DOL): A high number of conjugated molecules can alter the protein's surface properties, leading to aggregation. Perform pilot experiments with varying molar ratios of the labeling reagents to find the optimal DOL that maintains protein solubility.[2]

  • Buffer Conditions: Ensure the pH of the reaction buffer is at least one unit away from the isoelectric point (pI) of your protein to avoid precipitation.[4]

  • Additives: Including mild solubilizing agents like arginine or non-ionic detergents in the reaction buffer can sometimes prevent aggregation.[4]

  • Concentration: Perform the conjugation reaction at a lower protein concentration.[4]

Q3: How does the hydrochloride salt of 4-Azidoaniline affect the conjugation reaction?

This compound is a salt, meaning the aniline amine is protonated. For the amine to be reactive as a nucleophile, it needs to be in its deprotonated form (-NH2). This is achieved by performing the reaction in a buffer with a pH above the pKa of the aniline amine. While the exact pKa of 4-Azidoaniline in solution can vary, using a buffer in the recommended pH range of 7.2-8.5 for amine-reactive chemistries will ensure a sufficient concentration of the reactive, deprotonated form.

Q4: What are some common side reactions to be aware of?

Besides the desired conjugation, other reactions can occur:

  • Hydrolysis of NHS Esters: As mentioned, this is a major competing reaction in aqueous buffers. The rate of hydrolysis increases with higher pH.

  • Modification of Other Residues: At high concentrations and pH, some crosslinkers like EDC can potentially modify tyrosine, cysteine, and histidine residues, although this is less common than the reaction with carboxyl groups.[4]

  • Intra- and Inter-molecular Crosslinking: If using a homobifunctional crosslinker, you may get unwanted crosslinking within the same protein molecule or between different protein molecules.

To minimize side reactions, it is crucial to control the reaction time, temperature, and stoichiometry of the reagents.

Experimental Protocols

Below are detailed methodologies for key experiments involving 4-Azidoaniline.

Protocol 1: Two-Step Protein Labeling via Amine-Reactive Crosslinker

This protocol describes the introduction of an azide (B81097) functionality onto a protein using an amine-reactive crosslinker, followed by conjugation with an alkyne-containing molecule via click chemistry. This is a common application for 4-Azidoaniline.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Amine-reactive crosslinker (e.g., a homobifunctional NHS ester like DSS or a heterobifunctional one like SMCC)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column, dialysis cassettes)

  • Alkyne-modified molecule for click chemistry

  • Click chemistry reagents (e.g., copper(II) sulfate, a ligand like THPTA, and a reducing agent like sodium ascorbate)

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If not, perform a buffer exchange.

  • Crosslinker Activation (Example with a homobifunctional NHS ester):

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the crosslinker solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Activated Protein:

    • Remove excess, unreacted crosslinker and quenching buffer using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Add a molar excess of the 4-Azidoaniline solution to the activated protein. The optimal molar ratio should be determined empirically.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Azide-Modified Protein:

    • Purify the protein-azide conjugate using a desalting column or dialysis to remove unreacted 4-Azidoaniline.

  • Click Chemistry Reaction:

    • To the purified azide-modified protein, add the alkyne-modified molecule.

    • Add the click chemistry catalyst system (e.g., premixed copper/ligand and freshly prepared sodium ascorbate).

    • Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Data Presentation

The efficiency of conjugation can be quantified by determining the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) for antibody conjugates. This can be assessed using various analytical techniques.

Table of Molar Excess vs. Achieved DAR (Example Data)

Molar Excess of Linker-DrugAchieved DAR
5:11.0 ± 0.1
10:12.5 ± 0.2
20:14.8 ± 0.3
40:18.2 ± 0.1

Note: This is example data for a typical antibody conjugation and the optimal ratios for this compound may vary.[5]

Visualizations

General Workflow for Two-Step Protein Conjugation

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Click Chemistry cluster_3 Purification Steps Protein Protein (-NH2) ActivatedProtein Activated Protein Protein->ActivatedProtein + Crosslinker (pH 7.2-8.5) Crosslinker Amine-Reactive Crosslinker AzideProtein Azide-Modified Protein ActivatedProtein->AzideProtein + 4-Azidoaniline Purification1 Purification ActivatedProtein->Purification1 Azidoaniline 4-Azidoaniline (-NH2) FinalConjugate Final Conjugate AzideProtein->FinalConjugate + Alkyne-Molecule + Cu(I) catalyst Purification2 Purification AzideProtein->Purification2 AlkyneMolecule Alkyne-Molecule Purification3 Purification FinalConjugate->Purification3

Caption: Workflow for a two-step protein conjugation using 4-Azidoaniline.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_pH Is the pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and non-hydrolyzed? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Ratio Is the molar ratio of reagents optimized? Check_Reagents->Check_Ratio Yes Prepare_Fresh Prepare fresh reagent stock solutions Check_Reagents->Prepare_Fresh No Optimize_Ratio Perform a titration of molar ratios Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagents Prepare_Fresh->Check_Ratio Optimize_Ratio->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Preventing non-specific binding of 4-Azidoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 4-Azidoaniline hydrochloride during their experiments.

Troubleshooting Guide: High Non-Specific Binding

High background or non-specific binding is a common issue when using photo-reactive crosslinkers like this compound. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: Excessive background signal or multiple non-specific bands on a gel.

Potential Cause Recommended Solution
Probe Concentration Too High Titrate the concentration of this compound to find the optimal balance between specific labeling and non-specific binding. Start with a lower concentration and incrementally increase it.
Insufficient Blocking Incorporate or optimize a blocking step before introducing the probe. Use common blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk. The use of non-ionic detergents can also be beneficial.
Hydrophobic or Electrostatic Interactions Modify the buffer conditions to disrupt non-specific interactions. Increasing the salt concentration can reduce electrostatic binding, while adding a non-ionic surfactant can minimize hydrophobic interactions.
Sub-optimal UV Activation Optimize the UV irradiation time and wavelength. Insufficient activation may lead to a low signal-to-noise ratio, while excessive exposure can cause protein damage and aggregation, increasing background.
Presence of Quenching Agents Ensure that buffers used during photo-activation are free from primary amines (e.g., Tris) and thiol-containing reducing agents (e.g., DTT), which can quench the reactive nitrene intermediate.[1]
Probe Aggregation Prepare fresh solutions of this compound before each experiment to prevent the formation of aggregates that can bind non-specifically.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound?

A1: Non-specific binding of this compound can stem from several factors. The highly reactive nitrene species generated upon photoactivation can react indiscriminately with nearby molecules.[2] Additionally, the aromatic nature of the compound can lead to hydrophobic interactions with proteins, while the aniline (B41778) group can participate in electrostatic interactions.

Q2: How can I confirm that the binding I observe is specific to my target?

A2: A competition assay is the gold standard for demonstrating specific binding. Before adding your this compound probe, pre-incubate the sample with a 10- to 100-fold excess of a non-photoreactive analog of your ligand. A significant reduction in labeling of your target in the presence of the competitor indicates specific binding.

Q3: What are the optimal UV light conditions for activating this compound?

A3: Aryl azides are typically activated by UV light. The optimal wavelength and duration of exposure should be determined empirically for your specific experimental setup. Generally, short-wavelength UV light (e.g., 254-265 nm) is effective for simple phenyl azides.[1] It is crucial to keep the sample cool during irradiation to prevent heat-induced protein denaturation and aggregation.[1]

Q4: Can I use Tris buffer in my photoaffinity labeling experiment?

A4: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine, during the photo-activation step.[1] These molecules can act as scavengers for the reactive nitrene species, quenching the desired crosslinking reaction and reducing labeling efficiency.[1] Phosphate-buffered saline (PBS) or HEPES-based buffers are suitable alternatives.

Q5: What concentration of blocking agents should I use?

A5: The optimal concentration of blocking agents should be determined experimentally. However, a good starting point is 1-5% (w/v) for protein-based blockers like BSA or non-fat dry milk and 0.05-0.1% (v/v) for non-ionic detergents like Tween-20.[3][4][5][6]

Quantitative Data Summary

The following table summarizes typical starting concentrations for various blocking agents used to minimize non-specific binding. It is crucial to optimize these concentrations for your specific application.

Blocking Agent Typical Starting Concentration Buffer System Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)PBS or TBSA common and effective general blocking agent.[7]
Non-Fat Dry Milk3 - 5% (w/v)PBS or TBSA cost-effective alternative to BSA, but not recommended for studies involving phosphoproteins.[4][7]
Tween-200.05 - 0.1% (v/v)PBS or TBSA non-ionic detergent that reduces hydrophobic interactions. Often used in combination with a protein blocker.[8]
Normal Serum5 - 10% (v/v)PBS or TBSSerum from the same species as the secondary antibody can be very effective at reducing background.
Casein1% (w/v)TBSCan provide lower background than milk or BSA and is recommended for biotin-avidin systems.[2]

Experimental Protocols

Protocol: General Photoaffinity Labeling with this compound

This protocol provides a general workflow for a photoaffinity labeling experiment in a cell lysate.

  • Preparation of Cell Lysate:

    • Lyse cells in a suitable non-amine, non-thiol containing buffer (e.g., RIPA buffer without Tris, using HEPES as an alternative).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Blocking (Optional but Recommended):

    • To a defined amount of cell lysate, add a blocking agent. For example, add BSA to a final concentration of 1% (w/v).

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Probe Incubation:

    • Add this compound to the (blocked) lysate to the desired final concentration. This should be determined by titration.

    • For competition experiments, add the competitor molecule 30 minutes prior to adding the photoreactive probe.

    • Incubate in the dark for 1 hour at 4°C with gentle agitation to allow for binding to the target protein.

  • UV Crosslinking:

    • Place the samples on ice in a quartz cuvette or a petri dish.

    • Irradiate with a UV lamp at the optimized wavelength and duration (e.g., 254 nm for 10-30 minutes). Ensure the distance from the lamp to the sample is consistent.

  • Analysis:

    • Following irradiation, the covalently labeled proteins can be analyzed by SDS-PAGE and visualized by autoradiography (if a radiolabeled probe is used) or Western blotting with an antibody against a tag on the probe or the target protein.

Protocol: Preparation of Blocking Buffer

1X PBS with 1% BSA and 0.05% Tween-20:

  • To prepare 100 mL of blocking buffer:

    • Start with 80 mL of 1X Phosphate-Buffered Saline (PBS).

    • Add 1 gram of Bovine Serum Albumin (BSA).

    • Add 50 µL of Tween-20.

  • Stir gently until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Adjust the final volume to 100 mL with 1X PBS.

  • The buffer can be stored at 4°C for a short period, but fresh preparation is recommended.

Visualizations

experimental_workflow General Photoaffinity Labeling Workflow prep_lysate Prepare Cell Lysate blocking Blocking Step (e.g., 1% BSA) prep_lysate->blocking incubation Incubate with 4-Azidoaniline HCl blocking->incubation uv_crosslink UV Irradiation incubation->uv_crosslink competition Add Competitor (for control) competition->incubation Pre-incubation analysis Downstream Analysis (e.g., SDS-PAGE) uv_crosslink->analysis

Caption: A flowchart illustrating the key steps in a typical photoaffinity labeling experiment.

signaling_pathway Hypothetical Signaling Pathway Interrogation Ligand Ligand Receptor Receptor Ligand->Receptor ProteinA Protein A Receptor->ProteinA Crosslink UV-induced Covalent Bond Receptor->Crosslink ProteinB Protein B ProteinA->ProteinB ProteinA->Crosslink Response Cellular Response ProteinB->Response Probe 4-Azidoaniline-Ligand (Photoprobe) Probe->Receptor Binds to target

Caption: A diagram showing how a 4-Azidoaniline-derivatized ligand can be used to identify binding partners in a signaling cascade.

References

Stability issues with 4-Azidoaniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 4-Azidoaniline (B77532) hydrochloride in solution. It addresses common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4-Azidoaniline hydrochloride and what are its primary applications?

This compound is an organic chemical reagent widely used in biomedical research and materials science.[1][2] Its key functional group, the aryl azide (B81097), makes it particularly useful for:

  • Click Chemistry: It serves as an azide-containing building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to synthesize triazoles.[2][3][4]

  • Photoaffinity Labeling: The azide group can be photochemically activated to form a highly reactive nitrene, which can then covalently bind to nearby molecules. This is used to create photo-reactive polymers and study molecular interactions.[5]

  • Bioconjugation: It is used to introduce a reactive handle onto biomolecules for further modification or labeling.[5]

Q2: How should I handle and store the solid this compound?

Proper handling and storage are critical for safety and maintaining the compound's integrity.

  • Handling: this compound is a flammable solid that is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[3][6][7] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust and keep it away from heat, sparks, and open flames.[8][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6][9][10] Recommended storage temperatures are generally between 10°C and 25°C.[1][10]

Q3: What are the main stability concerns for this compound in solution?

Once dissolved, this compound is susceptible to degradation, which can compromise experimental results. Key concerns include:

  • Sensitivity to Incompatibles: Organic azides can react with a wide range of substances, including strong acids, bases, oxidizing agents, and reducing agents.[7][8] Contact with certain metals can catalyze decomposition.[7]

  • Light and Heat Sensitivity: Solutions should be protected from light and elevated temperatures to prevent decomposition of the azide group.

  • Hydrolytic Instability: In aqueous solutions, the compound may be susceptible to hydrolysis, particularly at different pH values. A similar compound, 4-morpholinoaniline (B114313), has been shown to degrade in water, with the degradation pathway being highly pH-dependent.[11]

  • Oxidation: The aniline (B41778) group can be susceptible to oxidation, which may lead to the formation of colored impurities.

Q4: How should I prepare and store stock solutions?

For maximum efficacy and reproducibility, it is strongly recommended to prepare solutions fresh for each experiment.

If a stock solution must be prepared and stored:

  • Solvent Choice: The compound is soluble in methanol.[6][12][13] For biological applications like click chemistry, solvents such as DMSO are commonly used, often in mixtures with aqueous buffers.[14]

  • Preparation: Prepare the solution using degassed solvents to minimize dissolved oxygen.

  • Storage: Store aliquots in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C and protect them from light.

  • Quality Check: Before use, visually inspect the solution. Any change in color (e.g., darkening) may indicate degradation.

Section 2: Troubleshooting Experimental Issues

The most common application for this compound is the CuAAC click reaction. Failures in this reaction can often be traced back to reagent stability.

Q1: My click reaction is failing or giving low yields. Could my this compound solution be the problem?

Yes, this is a common cause. If the this compound has degraded, the effective concentration of the azide in your reaction is lower than calculated, leading to incomplete reaction and low yields. Furthermore, degradation byproducts could potentially interfere with the copper catalyst.

Troubleshooting Guide for Click Chemistry (CuAAC) Reactions

This guide provides a systematic approach to diagnosing and solving common issues in click reactions involving this compound.

SymptomPotential CauseSuggested Solution
No reaction or very slow reaction Degraded Azide Reagent Prepare a fresh solution of this compound immediately before use.
Inactive Copper Catalyst The Cu(I) catalyst is easily oxidized to inactive Cu(II).[14] Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate (B8700270) and prepare its solution fresh.[14][15] Degas all solvents to remove oxygen.[14]
Poor Reagent Quality Verify the purity of your alkyne substrate and other reagents.
Multiple unknown products Complex Degradation of Azide Degradation of this compound can lead to side products. Use a freshly prepared solution. Purify the starting material if its quality is suspect.
Side Reactions Ensure the pH of the reaction medium is compatible with your substrates. Unbuffered reactions can lead to side reactions.
Low Yield Suboptimal Concentrations Re-evaluate the stoichiometry. A 2-fold or greater excess of the azide reagent relative to the alkyne may be needed for efficient reaction, especially at low concentrations.[16]
Inadequate Ligand A copper-stabilizing ligand (e.g., THPTA or BTTAA for aqueous solutions) is crucial for protecting the Cu(I) catalyst and improving reaction efficiency.[4][15]

Troubleshooting Workflow Diagram

G start Start: Low/No Click Product check_reagents 1. Check Reagents start->check_reagents fresh_azide Prepare fresh 4-azidoaniline hydrochloride solution check_reagents->fresh_azide Azide solution old? check_alkyne Verify alkyne purity (e.g., by NMR, MS) check_reagents->check_alkyne Alkyne quality unknown? check_catalyst 2. Check Catalyst System check_reagents->check_catalyst Reagents OK fresh_azide->check_catalyst check_alkyne->check_catalyst fresh_ascorbate Use fresh sodium ascorbate solution check_catalyst->fresh_ascorbate Ascorbate old? use_ligand Add/optimize Cu(I) stabilizing ligand (e.g., THPTA) check_catalyst->use_ligand No ligand used? degas Degas all solvents and use inert atmosphere check_catalyst->degas Oxygen present? check_conditions 3. Check Conditions check_catalyst->check_conditions Catalyst OK fresh_ascorbate->check_conditions use_ligand->check_conditions degas->check_conditions optimize_stoich Optimize stoichiometry (e.g., increase azide excess) check_conditions->optimize_stoich Low concentration? success Success check_conditions->success Conditions OK fail Problem Persists: Consult Literature check_conditions->fail No improvement optimize_stoich->success

Caption: A logical workflow for troubleshooting common click chemistry issues.

Section 3: Chemical Stability and Degradation

Q1: What are the likely degradation pathways for this compound in aqueous solution?

While specific degradation kinetics for this compound are not widely published, data from the analogous compound 4-morpholinoaniline suggests that the degradation pathway is highly dependent on the pH of the solution.[11]

  • Acidic Conditions (pH < 2): In strongly acidic aqueous solutions, the aniline group is protonated. This makes the aromatic ring susceptible to nucleophilic aromatic substitution by water, leading to hydrolysis. The likely product would be 4-azidophenol , with the subsequent loss of the amino group.[11]

  • Near-Neutral to Basic Conditions (pH > 2.5): As the pH increases, the aniline nitrogen is deprotonated. This deactivates the simple hydrolysis pathway and opens up more complex degradation routes.[11] These may include oxidation of the aniline and dimerization, which could produce colored, polymeric byproducts that are difficult to characterize.[11]

Potential Degradation Pathways Diagram

G cluster_main Potential Degradation of this compound in Aqueous Solution cluster_acid Low pH (e.g., < 2) cluster_base Higher pH (e.g., > 2.5) A 4-Azidoaniline Hydrochloride B Hydrolysis (Nucleophilic Aromatic Substitution) A->B H₂O / H⁺ D Oxidation / Dimerization A->D O₂, pH > pKa C 4-Azidophenol B->C E Complex Mixture of Colored Byproducts D->E

Caption: Plausible pH-dependent degradation pathways for 4-azidoaniline HCl.

Section 4: Data and Protocols

Physicochemical and Safety Data

PropertyValueReference(s)
CAS Number 91159-79-4[3][6]
Molecular Formula C₆H₆N₄ · HCl[3][6]
Molecular Weight 170.60 g/mol [3][6]
Appearance Tan or light yellow crystalline solid[7][8]
Melting Point 165 °C (decomposes)[3][6][8]
Solubility Soluble in methanol[5][6][12]
Hazard Class Flammable Solid (Category 2), Acute Toxicity (Category 3)[3][6][8]
Storage Class 4.1B: Flammable solid hazardous materials[3][8]

Experimental Protocol: General Procedure for a Test CuAAC Reaction

This protocol provides a starting point for bioconjugation experiments and may require optimization for specific substrates.

1. Reagent Preparation (Prepare all solutions fresh):

  • Azide Solution: Dissolve this compound in degassed DMSO or an appropriate solvent to make a 10 mM stock solution.

  • Alkyne Solution: Dissolve your alkyne-containing molecule in a compatible degassed solvent (e.g., DMSO/water mixture) to make a 10 mM stock solution.

  • Catalyst Solution: Prepare a 20 mM solution of Copper(II) sulfate (B86663) (CuSO₄) in deionized water.

  • Ligand Solution: Prepare a 100 mM solution of THPTA (or other water-soluble ligand) in deionized water.[15]

  • Reducing Agent Solution: Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution is particularly prone to oxidation and must be made immediately before use.[14]

2. Reaction Setup (Example for a 500 µL final volume):

  • To a clean microcentrifuge tube, add the following in order:

    • 427.5 µL of reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • 10 µL of the 10 mM alkyne solution (Final concentration: 200 µM).

    • 20 µL of the 10 mM this compound solution (Final concentration: 400 µM, 2 equivalents).

    • 12.5 µL of the 100 mM ligand solution (Final concentration: 2.5 mM).

    • 5 µL of the 20 mM CuSO₄ solution (Final concentration: 200 µM).

  • Vortex the mixture gently. The order of adding the ligand before the copper is important to pre-form the complex.[14]

  • Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution (Final concentration: 5 mM).[16]

3. Reaction and Monitoring:

  • Seal the reaction tube and mix gently (e.g., on an end-over-end rotator).[16]

  • Allow the reaction to proceed at room temperature for 1-4 hours. For slow reactions, gentle heating (e.g., to 40°C) may be beneficial, but this also increases the risk of azide degradation.[14]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or HPLC).

References

Technical Support Center: 4-Azidoaniline Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common pitfalls when using 4-Azidoaniline hydrochloride for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioconjugation methods for this compound?

A1: this compound is a versatile reagent for two primary bioconjugation strategies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide (B81097) group on the aniline (B41778) ring reacts with a terminal alkyne on a biomolecule to form a stable triazole linkage. This "click chemistry" reaction is known for its high efficiency and specificity.[1][2]

  • Diazotization-Azo Coupling: The primary amine group of the aniline can be converted into a diazonium salt, which can then react with electron-rich amino acid residues on a protein, such as tyrosine or histidine, to form a stable azo bond.[3][4][5]

Q2: How should I store and handle this compound?

A2: this compound should be stored in a cool, dry, and dark place. It is a flammable solid and toxic if swallowed, in contact with skin, or if inhaled.[6][7] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Is this compound soluble in aqueous buffers?

Q4: What is the stability of this compound in solution?

A4: Aryl azides are generally stable under neutral and basic conditions. However, they can be sensitive to strong acids, which may lead to the formation of highly toxic and explosive hydrazoic acid.[10] The diazonium salt intermediate formed during diazotization is unstable and must be used immediately, with the reaction typically carried out at low temperatures (0-5 °C) to prevent decomposition.[4][11]

Troubleshooting Guides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Possible Cause Solution
Low or no conjugation Inactive catalystPrepare fresh sodium ascorbate (B8700270) solution. Ensure the copper (II) source is of high quality. Use a stabilizing ligand like THPTA or TBTA.[1][2]
Low reagent concentrationIncrease the concentration of the azide or alkyne partner.
Incompatible bufferAvoid buffers that can coordinate with copper, such as Tris. Phosphate-buffered saline (PBS) is a suitable alternative.[12]
Precipitation during reaction Poor solubility of reagentsPrepare stock solutions in an organic solvent (e.g., DMSO, DMF) and minimize the final concentration of the organic solvent in the reaction mixture.
Protein aggregationOptimize reaction conditions such as pH and temperature. Consider using additives that enhance protein stability.
Non-specific labeling Impurities in reagentsUse high-purity this compound and alkyne-modified biomolecules.
Diazotization and Azo Coupling
Problem Possible Cause Solution
Low yield of diazonium salt Incorrect temperatureMaintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt.[4][11]
Insufficient acidEnsure a sufficient excess of strong acid (e.g., HCl) is used to maintain a low pH.[13]
Premature decomposition of nitrous acidAdd the sodium nitrite (B80452) solution slowly and below the surface of the reaction mixture.
Formation of colored byproducts Azo coupling with unreacted anilineUse a slight excess of sodium nitrite to ensure complete conversion of the aniline.[4]
Decomposition of diazonium salt to form phenolsStrictly maintain the low reaction temperature.
Low bioconjugation yield Incorrect pH for couplingThe optimal pH for coupling to tyrosine is typically slightly alkaline (pH > 7.5) to favor the formation of the more reactive phenoxide ion.[5][14]
Steric hindrance at the target amino acid residueConsider denaturing the protein under controlled conditions to improve accessibility of the target residues.

Experimental Protocols

Protocol 1: CuAAC Bioconjugation

Materials:

  • Alkyne-modified protein in PBS (pH 7.4)

  • This compound

  • DMSO

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column

Methodology:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagents.[15][16]

Protocol 2: Diazotization and Azo Coupling

Materials:

  • Protein to be labeled in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • This compound

  • Concentrated HCl

  • Sodium nitrite (NaNO₂)

  • Ice bath

  • Size-exclusion chromatography (SEC) column

Methodology:

  • Diazotization:

    • In a glass tube, dissolve this compound in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise while stirring. Maintain the temperature below 5 °C.[4][17]

    • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the 4-azidobenzenediazonium chloride.

  • Azo Coupling:

    • Adjust the pH of the protein solution to 8.5-9.0 with a suitable buffer.

    • Slowly add the freshly prepared cold diazonium salt solution to the protein solution with gentle stirring.

    • Allow the reaction to proceed for 1-2 hours at 4 °C.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) to obtain the purified protein conjugate.[15][16][18]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
Methanol (B129727)Soluble[8][9]
WaterSparingly soluble (as free base)
DMSOSoluble
DMFSoluble
PBS (pH 7.4)Moderately soluble (as hydrochloride salt)

Note: Quantitative solubility data in aqueous buffers is limited. It is recommended to first dissolve in an organic solvent.

Table 2: Stability of 4-Azidoaniline Moiety

Condition Stability Notes
pH < 4 Potentially unstableRisk of forming hydrazoic acid, especially with strong acids.[10]
pH 4 - 10 Generally stableAryl azides are relatively stable in neutral and basic aqueous solutions.[10]
Reducing agents (e.g., DTT) UnstableAzides can be reduced to amines.
Elevated temperatures Thermally sensitiveDecomposition temperature is around 165 °C.[8]

Visualizations

experimental_workflow_cuaac cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Stock_Solutions Prepare Stock Solutions (Azide, Alkyne-Protein, CuSO4, Ligand, Ascorbate) Catalyst_Premix Prepare Catalyst Premix (CuSO4 + Ligand) Stock_Solutions->Catalyst_Premix Combine_Reactants Combine Alkyne-Protein and Azide Stock_Solutions->Combine_Reactants Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Combine_Reactants->Add_Catalyst Initiate_Reaction Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate (1-4h, RT) Initiate_Reaction->Incubate Purify Purify Conjugate (SEC) Incubate->Purify Analyze Characterize Conjugate (MALDI-TOF, LC-MS) Purify->Analyze

Caption: Workflow for CuAAC Bioconjugation.

experimental_workflow_diazotization cluster_diazo Diazotization cluster_coupling Azo Coupling cluster_purification_analysis Purification & Analysis Prepare_Aniline_Sol Dissolve 4-Azidoaniline HCl in acidic solution Cool Cool to 0-5 °C Prepare_Aniline_Sol->Cool Add_Nitrite Slowly add NaNO2 solution Cool->Add_Nitrite Stir Stir for 15 min Add_Nitrite->Stir Add_Diazonium Add cold Diazonium Salt Solution Stir->Add_Diazonium Prepare_Protein Adjust Protein pH to 8.5-9.0 Prepare_Protein->Add_Diazonium Incubate Incubate (1-2h, 4 °C) Add_Diazonium->Incubate Purify_Conjugate Purify Conjugate (SEC) Incubate->Purify_Conjugate Characterize Characterize Conjugate (MALDI-TOF, LC-MS) Purify_Conjugate->Characterize

Caption: Workflow for Diazotization-Azo Coupling.

troubleshooting_decision_tree Start Low Bioconjugation Yield Reaction_Type Which reaction? Start->Reaction_Type CuAAC CuAAC Reaction_Type->CuAAC Diazotization Diazotization Reaction_Type->Diazotization Check_Catalyst Check Catalyst Activity (Fresh Ascorbate, Ligand) CuAAC->Check_Catalyst Check_Temp Verify Diazotization Temp (0-5 °C) Diazotization->Check_Temp Check_Reagents Check Reagent Purity and Concentration Check_Catalyst->Check_Reagents Check_pH Verify Coupling pH (>7.5 for Tyrosine) Check_Temp->Check_pH Check_pH->Check_Reagents Optimize Optimize Reaction Conditions Check_Reagents->Optimize

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Experiments with 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The initial search has provided a significant amount of safety and handling information for 4-Azidoaniline hydrochloride, including its physical properties like solubility ("methanol: soluble", "does not mix with water"). It is described as a flammable solid that is sensitive to heat, shock, strong acids, and metallic salts. The search results also indicate its use in "click chemistry" reactions.

However, there is a lack of specific information regarding optimal buffer conditions (e.g., pH, buffer composition, concentration) for experiments using this compound. The search results are primarily safety data sheets and general product information. While "click chemistry" is mentioned, detailed protocols or troubleshooting guides related to buffer optimization are not present.

Therefore, the next steps need to focus on finding more specific experimental conditions and common problems encountered when using this compound in click chemistry and other relevant reactions.The second search provided much more specific information regarding the experimental conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary application for this compound. I found several resources mentioning common solvents (e.g., t-BuOH/H₂O, DMSO, acetonitrile/water), the use of a copper(I) catalyst (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate), and the use of ligands (e.g., THPTA, TBTA) to stabilize the copper(I) and accelerate the reaction. Some protocols provided specific concentrations for the catalyst, ligand, and reducing agent.

However, the information about optimal pH is still somewhat general ("pH range over 4 to 12"). While one source mentions determining the pH-solubility profile of an API over a pH range of 1.2–6.8, this is a general guideline and not specific to this compound. The solubility is stated as "methanol: soluble" and "does not mix with water," which suggests that aqueous buffer conditions will require careful optimization, possibly with the use of co-solvents.

I need to find more specific data on:

  • The optimal pH or a narrower optimal pH range for CuAAC reactions involving aryl azides like this compound.

  • The effect of different buffer systems (e.g., phosphate, Tris, HEPES) on the reaction efficiency and stability of the reactants.

  • Quantitative data on the solubility of this compound in various buffer/co-solvent mixtures.

  • More detailed troubleshooting information specifically related to issues that might arise with this particular compound, such as its potential to precipitate or cause side reactions under certain buffer conditions.

Therefore, I will perform another, more targeted search.The latest search has yielded significant information regarding optimal buffer conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, which is the primary application for this compound.

Specifically, I have found that:

  • pH Range: A pH range of 6.5 to 8.0 is generally recommended, with several sources specifically mentioning pH 7.0 to 7.5 as a good starting point. Compatible buffer systems include phosphate, HEPES, and carbonate. Tris buffer should be avoided due to its inhibitory effects on the copper catalyst.

  • Buffer Composition: Phosphate-buffered saline (PBS) and HEPES are commonly used. The presence of sodium chloride (up to 0.5M) is acceptable.

  • Additives: The use of a copper(I)-stabilizing ligand is crucial. THPTA and BTTAA are frequently mentioned water-soluble ligands that accelerate the reaction and protect biomolecules from oxidative damage. Sodium ascorbate (B8700270) is the standard reducing agent to generate and maintain the Cu(I) state.

  • Solubility and Precipitation: The low aqueous solubility of some organic azides is a known issue. The use of co-solvents like DMSO or DMF is a common strategy to prevent precipitation. One source suggests that if precipitation of the azide (B81097) occurs upon addition to the aqueous buffer, increasing the proportion of the organic co-solvent or using a hydrophilic spacer on the azide could be potential solutions.

  • Troubleshooting: Several troubleshooting guides have been identified, addressing issues like low yield, catalyst inactivation, and substrate degradation.

While I have a good understanding of the general buffer conditions, I can still improve the quantitative data presentation. I will now proceed to structure the collected information into the required format, including tables and diagrams, and then generate the technical support center content. I believe I have sufficient information to fulfill the user's request without further searches.

Welcome to the technical support center for optimizing experimental conditions involving this compound. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during its use, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for CuAAC reactions using this compound?

A1: The optimal pH for CuAAC reactions is generally in the range of 6.5 to 8.0.[1] For most applications involving this compound, starting with a buffer at a pH between 7.0 and 7.5 is recommended as a good starting point.[2]

Q2: Which buffer systems are most compatible with CuAAC reactions?

A2: Phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), and HEPES are highly compatible and commonly used for CuAAC reactions.[1][2] Carbonate buffers can also be used. It is critical to avoid Tris buffers , as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for the copper catalyst.[1][3]

Q3: this compound has poor water solubility. How can I prevent it from precipitating in my aqueous reaction buffer?

A3: Due to its limited solubility in water, co-solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to dissolve the this compound before adding it to the aqueous buffer. If precipitation still occurs, consider increasing the percentage of the organic co-solvent in the final reaction mixture. Another strategy is to introduce a hydrophilic spacer to the azide-containing molecule to improve its aqueous solubility.

Q4: What are the essential additives for a successful CuAAC reaction with this compound?

A4: A successful CuAAC reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent. Sodium ascorbate is the most common reducing agent. Additionally, a water-soluble copper(I)-stabilizing ligand is crucial to enhance reaction rates and prevent oxidative damage to sensitive biomolecules. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) are highly effective and frequently used ligands.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive copper catalyst due to oxidation to Cu(II).Ensure a fresh solution of sodium ascorbate is used as a reducing agent. Degas the buffer to remove dissolved oxygen.
Inhibition of the copper catalyst.Avoid using Tris-based buffers. Ensure other buffer components do not chelate copper.
Precipitation of this compound.Increase the proportion of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture.
Reaction Reproducibility Issues Inconsistent reagent quality.Use high-purity reagents. This compound can be unstable and should be stored properly according to the manufacturer's instructions.
Variations in oxygen exposure.Standardize the degassing procedure for all reaction buffers and solutions.
Substrate Degradation Oxidative damage from reactive oxygen species generated by the Cu(I)/Cu(II)/ascorbate system.Use a copper-stabilizing ligand like THPTA, which can also act as a sacrificial reductant to protect sensitive substrates.[1]
Precipitate Formation During Reaction Formation of insoluble copper-alkyne complexes.The addition of a stabilizing ligand can help keep the copper species in solution. Acetonitrile as a co-solvent may also help in some cases.
The product itself is insoluble in the reaction mixture.Consider a different solvent system or perform the reaction at a higher dilution.

Experimental Protocols & Data

Recommended Buffer Conditions for CuAAC Reactions
Parameter Recommended Range/Value Notes
pH 6.5 - 8.0Start with pH 7.0 - 7.5 for initial optimization.[2]
Buffer System Phosphate (e.g., PBS), HEPES, CarbonateAvoid Tris buffers.[1][3]
Co-solvent DMSO or DMFNecessary to dissolve this compound.
Copper(II) Source 50 µM - 2 mM CuSO₄The final concentration may require optimization for specific applications.
Reducing Agent 5 mM Sodium Ascorbate (freshly prepared)
Stabilizing Ligand 5:1 molar ratio of Ligand:CuSO₄THPTA and BTTAA are recommended water-soluble ligands.
General Protocol for a CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates and applications.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and a stabilizing ligand (e.g., THPTA).

  • Reaction Setup:

    • In a reaction vessel, add the buffer (e.g., PBS, pH 7.4).

    • Add the alkyne-containing molecule from its stock solution.

    • Add the this compound from its stock solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions and let them stand for 1-2 minutes.

    • Add the CuSO₄/ligand premix to the main reaction vessel.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature or a specified temperature, protected from light if using fluorescent molecules. Reaction times can range from 30 minutes to several hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, TLC).

    • Once complete, purify the product using methods such as chromatography or precipitation. To remove residual copper, the reaction mixture can be washed with an aqueous solution of a chelating agent like EDTA.

Visualizing Experimental Workflows

CuAAC_Workflow Azide 4-Azidoaniline HCl in DMSO Add_Reactants Add Azide and Alkyne Azide->Add_Reactants Alkyne Alkyne Substrate Alkyne->Add_Reactants CuSO4 CuSO₄ Solution Premix Premix CuSO₄ + Ligand CuSO4->Premix Ligand Ligand (e.g., THPTA) Ligand->Premix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Buffer Add Buffer (pH 7.4) Buffer->Add_Reactants Add_Premix Add Catalyst Premix Add_Reactants->Add_Premix Premix->Add_Premix Add_Premix->Initiate Monitor Monitor Reaction (LC-MS, TLC) Initiate->Monitor Purify Purify Product Monitor->Purify

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Logic Start Low/No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Solubility Are Reactants Soluble? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Use Fresh Ascorbate Degas Buffer Check_Catalyst->Solution_Catalyst No Check_Buffer Is Buffer System Correct? Check_Solubility->Check_Buffer Yes Solution_Solubility Increase Co-solvent % Check_Solubility->Solution_Solubility No Solution_Buffer Avoid Tris Buffer Check_Buffer->Solution_Buffer No

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

How to remove unreacted 4-Azidoaniline hydrochloride from a sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of chemical compounds. This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively remove unreacted 4-azidoaniline (B77532) hydrochloride from a sample.

Disclaimer

Safety First: 4-Azidoaniline hydrochloride is a toxic and potentially explosive compound.[1][2][3] Organic azides can be sensitive to heat, shock, and acid, which may catalyze explosive decomposition.[1] Always handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid friction, heat, sparks, or flame.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for needing to remove this compound?

A1: this compound is often used as a reactant in synthesis, for example, in diazotization reactions or as a precursor for "click chemistry" applications.[4] If the reaction does not go to completion, the unreacted starting material will remain as an impurity in the crude product mixture. Its removal is critical to ensure the purity of the final compound.

Q2: What are the key chemical properties of this compound that can be exploited for its removal?

A2: The key property is the basicity of the aniline (B41778) functional group. As a hydrochloride salt, it is polar and has some aqueous solubility. By neutralizing the salt with a base, it is converted to the free base, 4-azidoaniline. This free base is significantly less polar and more soluble in organic solvents than its salt form. This dramatic change in solubility is the foundation for its separation from non-basic or acidic products via liquid-liquid extraction.

Q3: Which purification methods are most effective for removing this impurity?

A3: The two most effective and widely used methods are:

  • Acid-Base Liquid-Liquid Extraction: This is ideal if your desired product has different solubility characteristics (e.g., is neutral or acidic) and is stable to basic conditions. It exploits the basicity of the aniline to move it between aqueous and organic phases.[5]

  • Flash Column Chromatography: This method separates compounds based on their polarity. It is highly effective but may require some method development, especially for basic compounds where tailing on acidic silica (B1680970) gel can be an issue.[6]

Q4: How can I tell if I have successfully removed the this compound?

A4: The most common method for monitoring the purification process is Thin-Layer Chromatography (TLC). You can compare your purified sample to a spot of the this compound starting material. For more quantitative results, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm its absence.

Purification Strategy Decision Guide

This diagram will help you choose the most appropriate purification strategy based on the properties of your desired product.

G start Start: Crude Reaction Mixture Contains 4-Azidoaniline·HCl (Impurity) + Desired Product product_props Is your desired product stable to aqueous base (e.g., NaHCO3)? start->product_props extraction Recommended Method: Liquid-Liquid Extraction product_props->extraction  Yes chromatography Recommended Method: Flash Column Chromatography product_props->chromatography  No / Unsure product_basic Is your desired product also basic? extraction->product_basic end_chromatography Pure Product chromatography->end_chromatography product_basic->chromatography  Yes end_extraction Pure Product product_basic->end_extraction  No

Caption: Decision workflow for selecting a purification method.

Data Presentation

The following tables summarize key data relevant to the purification process.

Table 1: Physicochemical Properties of 4-Azidoaniline and its Hydrochloride Salt

PropertyThis compound4-Azidoaniline (Free Base)Reference(s)
Appearance Tan crystalline flakes/solidColorless to brown liquid/solid (prone to oxidation)[1][7]
Molecular Formula C₆H₇ClN₄C₆H₆N₄[3][8]
Molecular Weight 170.60 g/mol 134.14 g/mol [3][8]
Melting Point 165 °C (decomposes)Not available[2][9]
Solubility (Water) Soluble (especially in acidic water)Sparingly soluble[1]
Solubility (Organic) Soluble in methanol; low solubility in non-polar solventsGood solubility in common solvents (DCM, EtOAc, Ether)[9][10]
Basicity (pKa of conj. acid) ~4.6 (estimated from aniline)Basic-

Table 2: Comparison of Primary Purification Techniques

ParameterLiquid-Liquid ExtractionFlash Column Chromatography
Principle Differential solubility based on pHDifferential adsorption based on polarity
Best For Removing basic impurities from neutral/acidic productsSeparating compounds with different polarities
Advantages Fast, inexpensive, good for large scalesHigh resolution, applicable to a wide range of compounds
Disadvantages Risk of emulsion formation; product must be base-stableSlower, requires more solvent, silica gel is acidic
Typical Throughput Milligrams to KilogramsMicrograms to >100 Grams

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is designed for a scenario where the desired product is soluble in a common organic solvent (like ethyl acetate (B1210297) or dichloromethane) and is not basic.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Neutralization & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize the hydrochloride salt, converting it to the free base 4-azidoaniline.

    • Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate completely. The 4-azidoaniline free base will partition into the organic layer along with your desired product. The aqueous layer contains inorganic salts and can be discarded.

  • Acidic Wash (Impurity Removal):

    • Drain the organic layer into a clean flask. Return it to the separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).[5]

    • Shake vigorously as described in step 2. The basic 4-azidoaniline will react with the HCl to form the water-soluble hydrochloride salt again, which will move into the aqueous layer. Your neutral/acidic product will remain in the organic layer.

    • Drain and discard the lower aqueous layer.

    • Repeat this acidic wash (Step 3) one or two more times to ensure complete removal of the aniline impurity.

  • Final Washes:

    • Wash the organic layer with an equal volume of deionized water to remove residual acid.

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate drying.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

    • Filter or decant the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Check: Confirm the absence of this compound using TLC or another analytical method.

G cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase s1 Crude Mixture: Product + Impurity·HCl s2 Product + Impurity (Free Base) s1->s2 w1 Saturated NaHCO₃ s1->w1 1. Add Base (Shake & Separate) s3 Pure Product s2->s3 w2 1 M HCl s2->w2 2. Add Acid (Shake & Separate) w3 Impurity·HCl Salt

Caption: Workflow for liquid-liquid extraction purification.

Protocol 2: Removal by Flash Column Chromatography

This protocol is suitable when extraction is not feasible (e.g., your product is also basic) or does not provide sufficient purity.

Methodology:

  • TLC Analysis:

    • Develop a solvent system (eluent) using TLC plates. A common starting point for nitrogen-containing compounds is a mixture of hexane (B92381) and ethyl acetate.

    • Aim for an Rf value of ~0.2-0.3 for your desired product.

    • Crucially , add a small amount of triethylamine (B128534) (~0.5-1%) to your eluent system.[5][6] This deactivates the acidic sites on the silica gel, preventing the basic aniline impurity (and potentially your product) from streaking, which leads to poor separation.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically 50-100 g of silica per 1 g of crude mixture).

    • Pack the column using the developed eluent (containing triethylamine) as a slurry. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude material, add a small amount of silica gel, remove the solvent by rotary evaporation, and load the resulting free-flowing powder onto the top of the packed column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas).

    • Collect fractions in test tubes.

    • Monitor the fractions being collected by TLC to determine which ones contain your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation to yield the purified product.

Troubleshooting Guide

ProblemPossible CauseSolution
Extraction: A persistent emulsion forms in the separatory funnel.The two phases are not separating due to high concentration or surfactants.Add a small amount of brine (saturated NaCl solution) and swirl gently. Let the funnel sit undisturbed for a longer period. If it persists, filter the entire mixture through a pad of Celite® (diatomaceous earth).
Extraction: TLC of the organic layer still shows the aniline impurity after acidic washes.1. Insufficient acid was used. 2. Not enough washes were performed. 3. Shaking was not vigorous enough.1. Ensure you are using at least 1 M HCl. 2. Perform 1-2 additional acidic washes. 3. Ensure thorough mixing of the two phases by shaking vigorously and safely.
Chromatography: The aniline impurity and product co-elute (have the same Rf).The chosen eluent system does not provide adequate separation.Try a different solvent system. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol. A gradient elution (gradually increasing the polarity of the eluent during the run) can also improve separation for difficult mixtures.[6]
Chromatography: The aniline impurity streaks badly on the TLC plate and column.The basic amine is interacting strongly with the acidic silica gel.This is a common issue. Always add ~1% triethylamine to your eluent when chromatographing basic compounds like anilines on silica gel.[5][6] This will neutralize the acidic sites and result in sharp, well-defined spots and better separation.
General: The purified product is dark or discolored.Aniline compounds can oxidize in air, forming colored polymeric impurities.[7][11]If discoloration is minor, it may not affect purity. For higher purity, consider recrystallization or passing the material through a short plug of activated carbon (though this may reduce yield). Storing the final product under an inert atmosphere (N₂ or Ar) can prevent future degradation.

References

Technical Support Center: Improving the Specificity of 4-Azidoaniline Hydrochloride Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein labeling experiments with 4-azidoaniline (B77532) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein labeling with 4-Azidoaniline hydrochloride?

A1: this compound itself is not directly reactive with proteins. The labeling process involves a two-step chemical modification. First, the primary amine group of 4-azidoaniline is converted into a highly reactive diazonium salt through a process called diazotization. This is typically achieved by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting aryl diazonium salt is a potent electrophile that readily reacts with electron-rich amino acid residues on the protein surface, primarily tyrosine, to form a stable azo bond. This process is known as diazo coupling.

Q2: What are the target amino acid residues for this compound labeling?

A2: The primary targets for the 4-azidoaniline diazonium salt are the phenolic side chains of tyrosine residues due to their high electron density.[1][2][3] Other residues with electron-rich side chains, such as histidine and lysine, can also be modified, but typically to a lesser extent.[4] The specificity for tyrosine can be influenced by the reaction pH.

Q3: Can the azide (B81097) group on 4-Azidoaniline be used for photo-crosslinking?

A3: Yes, the aryl azide group is photoreactive and can be activated by UV light (typically around 260-280 nm) to form a highly reactive nitrene intermediate.[5][6][7] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues, in a less specific manner than the diazo coupling. This photo-crosslinking capability allows for a secondary labeling strategy, often used to capture interacting proteins in proximity to the initially labeled target.

Q4: How can I confirm that my protein has been successfully labeled?

A4: Successful labeling can be confirmed using several methods:

  • Mass Spectrometry: This is the most definitive method. By analyzing the intact protein or its tryptic digests, you can identify a mass shift corresponding to the addition of the 4-azidoaniline moiety.[8][9][10]

  • Click Chemistry: The azide group on the labeled protein can be detected by reacting it with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The incorporated reporter can then be visualized by fluorescence imaging or detected by western blot.

  • UV-Vis Spectroscopy: The formation of the azo bond creates a chromophore that absorbs light in the visible range, leading to a color change that can be quantified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Inefficient Diazotization: The conversion of 4-azidoaniline to its diazonium salt is incomplete.Ensure the reaction is performed at 0-5 °C to prevent decomposition of the unstable diazonium salt. Use fresh sodium nitrite solution. Confirm the presence of excess nitrous acid using starch-iodide paper.
Incorrect pH for Coupling: The pH of the protein solution is not optimal for the diazo coupling reaction.For tyrosine modification, the optimal pH is typically between 8.5 and 9.5 to deprotonate the phenolic hydroxyl group, making it more nucleophilic.[11]
Protein Precipitation: The protein of interest is precipitating out of solution under the reaction conditions.Perform the reaction in a suitable buffer that maintains protein solubility. Consider adding stabilizing agents if necessary.
Degradation of Diazonium Salt: The diazonium salt is unstable and decomposes before it can react with the protein.Prepare the diazonium salt fresh immediately before use and keep it on ice. Add the cold diazonium salt solution to the protein solution promptly.
High Non-Specific Binding Reaction with Other Nucleophiles: The diazonium salt is reacting with other nucleophilic groups on the protein or in the buffer.Optimize the pH to favor reaction with tyrosine. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the protein for the diazonium salt.[12]
Excess Labeling Reagent: Too high a concentration of the diazonium salt is used, leading to modification of less reactive sites.Titrate the concentration of the 4-azidoaniline diazonium salt to find the optimal ratio of reagent to protein for specific labeling.
Photo-activation of the Azide Group: Unintentional exposure to UV light is causing non-specific crosslinking.Perform the diazotization and coupling reactions in the dark or under red light to prevent premature activation of the azide group.
Protein Damage or Aggregation Harsh Reaction Conditions: The acidic conditions of diazotization or the pH shift during coupling are denaturing the protein.Minimize the time the protein is exposed to extreme pH values. Perform buffer exchange steps promptly after the reaction.
Oxidative Damage: Side reactions during diazotization or photo-activation are generating reactive oxygen species.Degas solutions to minimize dissolved oxygen. Consider adding antioxidants if compatible with the reaction chemistry.

Experimental Protocols

Protocol 1: Diazotization of this compound and Labeling of a Target Protein

This protocol describes a general procedure for labeling a protein with this compound by first converting it to a diazonium salt.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Sodium borate (B1201080) buffer (pH 9.0)

  • Ice bath

  • Starch-iodide paper

  • Microcentrifuge tubes

Procedure:

  • Preparation of 4-Azidoaniline Solution:

    • Prepare a 10 mM stock solution of this compound in 1 M HCl. Keep this solution on ice.

  • Diazotization Reaction:

    • In a separate microcentrifuge tube, prepare a 10 mM solution of sodium nitrite in ice-cold deionized water. Prepare this solution fresh.

    • Slowly add an equimolar amount of the cold sodium nitrite solution to the this compound solution while vortexing gently in an ice bath.

    • The reaction mixture should be kept at 0-5 °C for 15-30 minutes.

    • Confirm the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small additional amount of sodium nitrite solution.

    • The resulting solution contains the 4-azidophenyl diazonium salt. This reagent is unstable and should be used immediately.

  • Protein Labeling (Diazo Coupling):

    • Adjust the pH of the target protein solution to 8.5-9.5 using the sodium borate buffer. The optimal pH should be determined empirically for each protein.

    • Slowly add the freshly prepared 4-azidophenyl diazonium salt solution to the protein solution. A typical starting molar ratio is 10:1 (reagent:protein), but this should be optimized.

    • Incubate the reaction mixture for 1-2 hours at 4 °C with gentle mixing, protected from light.

    • Quench the reaction by adding a buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 100 mM.

  • Removal of Excess Reagent:

    • Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.

Protocol 2: Photo-Crosslinking of the Labeled Protein

This protocol describes the use of the azide group on the labeled protein for photo-crosslinking to interacting molecules.

Materials:

  • 4-Azidoaniline-labeled protein

  • UV lamp (e.g., 254 nm or 365 nm)[5]

  • Quartz cuvette or UV-transparent plate

  • Ice bath

Procedure:

  • Sample Preparation:

    • Place the solution containing the 4-azidoaniline-labeled protein (and any potential interacting partners) in a quartz cuvette or a UV-transparent plate.

    • Place the sample on ice to minimize heat-induced damage during irradiation.

  • UV Irradiation:

    • Expose the sample to UV light for a predetermined amount of time. The optimal wavelength and duration of exposure should be determined empirically.[12] A typical starting point is 15-30 minutes.

  • Analysis:

    • Analyze the sample for cross-linked products using SDS-PAGE, western blotting, or mass spectrometry.

Data Presentation

Table 1: Illustrative Quantitative Data for Optimizing Labeling Conditions

The following data is illustrative and should be determined experimentally for your specific protein and conditions.

Condition Reagent:Protein Molar Ratio pH Labeling Efficiency (%) Specificity (Tyr:Other)
15:18.0355:1
210:18.0554:1
320:18.0702:1
410:19.0758:1
510:17.0202:1

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_labeling Step 2: Diazo Coupling cluster_analysis Step 3: Analysis / Application A 4-Azidoaniline HCl B NaNO2, HCl (0-5°C) A->B Reacts with C 4-Azidophenyl Diazonium Salt B->C Forms D Target Protein (pH 8.5-9.5) C->D Reacts with (Tyrosine residues) E Labeled Protein D->E Forms F Mass Spectrometry E->F G Click Chemistry E->G H Photo-Crosslinking (UV) E->H

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic cluster_low_labeling Low Labeling cluster_high_nonspecificity High Non-Specificity start Labeling Experiment issue Low Labeling or High Non-Specificity? start->issue check_diazotization Check Diazotization Conditions (Temp, Fresh Reagents) issue->check_diazotization Low reduce_ratio Decrease Reagent:Protein Ratio issue->reduce_ratio High check_ph Optimize Coupling pH (8.5-9.5 for Tyrosine) check_diazotization->check_ph check_ratio Increase Reagent:Protein Ratio check_ph->check_ratio change_buffer Use Non-Amine Buffer reduce_ratio->change_buffer protect_from_light Protect from UV Light change_buffer->protect_from_light

Caption: A logical decision tree for troubleshooting common labeling issues.

signaling_pathway_application cluster_complex Covalent Complex Formation protein_a Protein A (Labeled with 4-Azidoaniline) protein_b Interacting Protein B protein_a->protein_b 1. Binding complex Protein A - Protein B (Covalently Linked) protein_c Downstream Effector C protein_b->protein_c 3. Signaling Cascade uv UV Light uv->protein_a mass_spec Mass Spec ID of Protein B complex->mass_spec pull_down Pull-down & Analysis complex->pull_down

Caption: Application of a 4-azidoaniline labeled protein to identify interaction partners.

References

Validation & Comparative

A Comparative Guide to 4-Azidoaniline Hydrochloride and Other Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and materials science, crosslinking agents are indispensable tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and stabilizing molecular structures. 4-Azidoaniline (B77532) hydrochloride is a photo-reactive crosslinking agent that offers unique capabilities. This guide provides a detailed comparison between 4-azidoaniline hydrochloride and other commonly used crosslinking agents, supported by structural data and generalized experimental protocols.

Introduction to Crosslinking Chemistry

Crosslinking agents are molecules that contain two or more reactive ends capable of covalently attaching to specific functional groups on proteins or other molecules. The choice of a crosslinker depends on the specific application, including the reactivity of the target functional groups, the desired spacer arm length, and whether the linkage needs to be permanent or cleavable.

This compound: A Photo-Reactive Probe

This compound belongs to the family of aryl azide (B81097) photo-reactive crosslinkers. A key feature of this class is the ability to initiate the crosslinking reaction using UV light.[1] This temporal control allows researchers to trigger the covalent bond formation at a specific time point in an experiment. Upon activation by UV light, the azido (B1232118) group forms a highly reactive nitrene intermediate, which can then form a covalent bond with a wide range of amino acid side chains.

Comparative Analysis of Crosslinking Agents

To provide a clear comparison, we will evaluate this compound against three other widely used crosslinkers with different functionalities:

  • Succinimidyl 4,4'-azipentanoate (SDA): A heterobifunctional, photo-reactive crosslinker.[2][3][4][5]

  • Bis(sulfosuccinimidyl) suberate (B1241622) (BS3): A homobifunctional, amine-reactive crosslinker.[6][7][8][9][10]

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A heterobifunctional, amine- and sulfhydryl-reactive crosslinker.[11][12][13][14][15]

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics of these crosslinking agents.

FeatureThis compoundSDA (NHS-Diazirine)BS3SMCC
Reactive Groups Aryl azide, AmineNHS-ester, Diazirine2 x Sulfo-NHS esterNHS-ester, Maleimide
Reactivity Photo-reactive (forms nitrene), Diazo couplingAmine-reactive, Photo-reactive (forms carbene)Amine-reactive[6][7]Amine-reactive, Sulfhydryl-reactive[11][13][14]
Functionality HeterobifunctionalHeterobifunctional[2]HomobifunctionalHeterobifunctional[11][13]
Spacer Arm Length ~5.9 Å3.9 Å[3][5]11.4 Å8.3 Å
Water Soluble YesNo (Sulfo-SDA is soluble)Yes[6][7]No (Sulfo-SMCC is soluble)[15]
Membrane Permeable YesYes[2][3]No[6][7]Yes
Cleavable NoNo (Cleavable versions available)[3][5]No[7][10]No
Common Applications Protein-protein interactions, Photoaffinity labelingIntracellular protein crosslinking[2][4]Cell surface protein crosslinking, protein-protein conjugation[6][7]Antibody-drug conjugation, protein labeling[11][12][13][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for photo-reactive and amine-reactive crosslinking experiments.

Protocol 1: Photo-Reactive Crosslinking using an Aryl Azide Crosslinker

This protocol is a general workflow for using a photo-reactive crosslinker like this compound to study protein-protein interactions.

  • Sample Preparation: Prepare the protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.4). Ensure that the buffer does not contain components that can react with the crosslinker.

  • Crosslinker Addition: Add the photo-reactive crosslinker to the protein solution at a desired final concentration (typically in the low millimolar range). The optimal concentration should be determined empirically.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes) at room temperature or 4°C to allow the crosslinker to associate with the target protein.

  • UV Activation: Expose the sample to UV light (typically 254-365 nm) for a predetermined time (e.g., 5-15 minutes) on ice.[1] The optimal wavelength and duration of UV exposure need to be optimized for each specific crosslinker and protein system.

  • Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to consume any unreacted crosslinker.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify interacting proteins.

Protocol 2: Amine-Reactive Crosslinking using BS3

This protocol describes a typical procedure for crosslinking proteins using the amine-reactive crosslinker BS3.

  • Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7 and 9, such as PBS.[9][16]

  • Protein Solution: Dissolve the proteins to be crosslinked in the prepared buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the BS3 in the reaction buffer.[9]

  • Crosslinking Reaction: Add the BS3 solution to the protein solution. A molar excess of the crosslinker over the protein is typically used.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching the Reaction: Add an amine-containing buffer, such as Tris or glycine, to a final concentration of 10-50 mM to quench the reaction by consuming excess BS3.[9]

  • Post-Reaction Processing: The crosslinked sample can then be purified or directly analyzed by methods like SDS-PAGE or mass spectrometry.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying chemical reactions.

G cluster_step1 Step 1: Incubation cluster_step2 Step 2: Photo-activation cluster_step3 Step 3: Covalent Bonding Protein_A Protein A Complex Non-covalent Complex Protein_A->Complex Interaction Protein_B Protein B Protein_B->Complex Crosslinker 4-Azidoaniline Crosslinker Crosslinker->Complex Binding UV_Light UV Light (330-370nm) Activated_Complex Activated Intermediate UV_Light->Activated_Complex Activation Crosslinked_Product Covalently Crosslinked Product Activated_Complex->Crosslinked_Product Covalent Bond Formation

Caption: Workflow for photo-reactive crosslinking.

G cluster_reactants Reactants cluster_reaction Reaction (pH 7-9) cluster_product Product Protein1_NH2 Protein 1 (Primary Amine) Reaction_Node Amide Bond Formation Protein1_NH2->Reaction_Node BS3 BS3 Crosslinker BS3->Reaction_Node Protein2_NH2 Protein 2 (Primary Amine) Protein2_NH2->Reaction_Node Crosslinked_Proteins Stable Crosslinked Proteins Reaction_Node->Crosslinked_Proteins

Caption: Amine-reactive crosslinking with BS3.

References

A Researcher's Guide to Photoaffinity Labeling: A Comparative Analysis of Alternatives to 4-Azidoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug discovery, understanding the precise interactions between molecules is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify these transient interactions, providing invaluable insights into drug targets, binding sites, and complex biological pathways.[1][2] While 4-Azidoaniline (B77532) hydrochloride, a traditional aryl azide-based photo-crosslinker, has been a workhorse in the field, a new generation of reagents offers distinct advantages in terms of efficiency, specificity, and experimental flexibility. This guide provides an objective comparison of the leading alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

The Photoreactive Moiety: A Critical Choice

The success of a photoaffinity labeling experiment hinges on the choice of the photoreactive group. This moiety, upon activation by UV light, generates a highly reactive species that forms a covalent bond with interacting molecules.[3] The most common classes of photo-crosslinkers beyond simple aryl azides like 4-azidoaniline are benzophenones and diazirines.[1][2] Each class possesses unique photochemical properties that dictate its suitability for different applications.

Performance Comparison: Aryl Azides vs. Benzophenones vs. Diazirines

The selection of a photo-crosslinker should be a data-driven decision based on the specific experimental context. The following table summarizes the key performance characteristics of the major classes of photoaffinity labeling reagents.

FeatureAryl Azides (e.g., 4-Azidoaniline)BenzophenonesDiazirines (Alkyl & Aryl)
Activation Wavelength < 300 nm (UVC/UVB) for simple aryl azides; 300-460 nm for nitro-aryl azides~350-365 nm (UVA)[4]~350-380 nm (UVA)[5][6]
Reactive Intermediate Nitrene[4]Triplet Diradical[4]Carbene[5]
Reactivity with Water Can react with water, which is an irreversible process.[4]Low reactivity with water, often leading to reversible quenching.[4]Highly reactive with water, resulting in a short labeling time.
Crosslinking Efficiency Generally lower and can be variable, often less than 30%.[7]Moderate to high; one study reported up to 40% efficiency.[8]Can be highly efficient, but may vary depending on the specific diazirine.[6]
Potential for Non-specific Binding Higher potential due to the longer lifetime of the nitrene intermediate and possible rearrangement into a more stable, yet still reactive, species.[1]Can occur, but is generally considered to be less of an issue compared to aryl azides.[9]The highly reactive carbene has a very short lifetime, which can minimize non-specific labeling.[10]
Key Advantages Small size, which can minimize perturbation of ligand binding.[1]Activated at less damaging wavelengths; stable to ambient light; lower reactivity with water can lead to higher yields.[4]Small size; activated at longer wavelengths; the short-lived carbene can provide high spatial resolution.[6]
Key Disadvantages Activation at shorter, potentially cell-damaging wavelengths; potential for rearrangement and non-specific labeling.[1][7]Bulkier than aryl azides and diazirines, which could interfere with ligand binding.[11]Can be synthetically challenging to incorporate into probes; some diazirines may isomerize to linear diazo compounds.[12][13]

Advanced Alternatives: Trifluoromethyl Diazirines and Iodinated Benzophenones

Within the broader classes of diazirines and benzophenones, specific derivatives offer further advantages. Trifluoromethyl diazirines are noted for their increased stability and selectivity, as the isomeric diazo compounds formed as side products are relatively unreactive.[2] This can lead to cleaner labeling experiments with fewer off-target effects. However, it's important to note that the photoinsertion products from 3-aryl-3-(trifluoromethyl)diazirines can sometimes undergo elimination and hydrolysis, potentially reversing the labeling.[14]

Iodinated benzophenones provide a significant advantage in detection sensitivity.[8] The iodine atom can be readily and efficiently radioiodinated with isotopes like Iodine-125, allowing for the detection of low-abundance targets that might be missed with fluorescence or biotin-based methods.[8]

Experimental Protocols

The following are generalized protocols for photoaffinity labeling experiments using the three main classes of photo-crosslinkers. Optimization of parameters such as probe concentration, incubation time, and UV irradiation time is crucial for success.

Protocol 1: Aryl Azide-Based Photoaffinity Labeling
  • Probe Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the aryl azide-containing probe under conditions that favor the specific interaction (e.g., appropriate buffer, temperature, and time). This should be performed in the dark to prevent premature activation of the probe.

  • UV Irradiation: Transfer the sample to a UV-transparent container (e.g., quartz cuvette) on a cooling block to prevent heat-induced damage. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 254 nm for simple aryl azides or >300 nm for nitro-aryl azides) for a predetermined duration (typically 5-15 minutes).[4]

  • Sample Analysis: Following irradiation, the covalently labeled proteins can be analyzed by various methods. If the probe contains a reporter tag (e.g., biotin, fluorophore), the labeled proteins can be visualized by SDS-PAGE followed by western blotting or in-gel fluorescence.[1] For target identification, the sample can be subjected to affinity purification and mass spectrometry.

Protocol 2: Benzophenone-Based Photoaffinity Labeling
  • Probe Incubation: Similar to the aryl azide (B81097) protocol, incubate the biological sample with the benzophenone-containing probe in the dark to allow for specific binding.

  • UV Irradiation: Irradiate the sample with a UV lamp at approximately 350-365 nm.[8][15] The irradiation time may need to be optimized but is often in the range of 15-30 minutes. A cooling block is recommended.

  • Sample Analysis: Analyze the sample using methods appropriate for the reporter tag on the probe, such as SDS-PAGE, western blotting, fluorescence imaging, or mass spectrometry.[15]

Protocol 3: Diazirine-Based Photoaffinity Labeling
  • Probe Incubation: Incubate the biological sample with the diazirine-containing probe in the dark.

  • UV Irradiation: Expose the sample to UV light at approximately 350-370 nm.[5] Due to the high reactivity of the generated carbene, the irradiation time is often shorter, typically in the range of a few minutes.[10]

  • Sample Analysis: Proceed with the analysis of the labeled proteins using standard techniques as described for the other photo-crosslinkers.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical application and underlying chemistry of photoaffinity labeling, the following diagrams illustrate a general experimental workflow and the reaction mechanisms of the different photo-crosslinkers.

G cluster_workflow General Photoaffinity Labeling Workflow A Incubate Probe with Biological Sample B UV Irradiation to Activate Photoreactive Group A->B C Covalent Crosslinking to Target Protein B->C D Enrichment of Labeled Protein (e.g., via Biotin-Streptavidin) C->D If probe has affinity tag E Proteomic Analysis (e.g., Mass Spectrometry) C->E Direct analysis D->E F Target Protein Identification E->F

Caption: A generalized workflow for a photoaffinity labeling experiment.

G cluster_mechanisms Photo-Crosslinker Reaction Mechanisms cluster_aryl_azide Aryl Azide cluster_benzophenone Benzophenone cluster_diazirine Diazirine A1 Aryl Azide A2 Nitrene (Singlet/Triplet) A1->A2 UV (<300nm) A3 Covalent Adduct A2->A3 Insertion into C-H, N-H, etc. B1 Benzophenone B2 Triplet Diradical B1->B2 UV (~360nm) B3 Covalent Adduct B2->B3 Hydrogen Abstraction & Recombination C1 Diazirine C2 Carbene C1->C2 UV (~360nm) C3 Covalent Adduct C2->C3 Insertion into various bonds

Caption: Reaction pathways of common photo-crosslinkers.

Conclusion: Selecting the Right Tool for the Job

The field of photoaffinity labeling has evolved significantly, offering researchers a sophisticated toolkit to explore molecular interactions. While traditional aryl azides like 4-azidoaniline hydrochloride remain useful, particularly when a small photoreactive group is essential, benzophenones and diazirines often provide superior performance in terms of crosslinking efficiency and reduced potential for non-specific binding. The choice of photo-crosslinker should be carefully considered based on the specific biological system, the nature of the interaction being studied, and the available analytical methods. For sensitive applications requiring the detection of low-abundance targets, iodinated benzophenones are an excellent choice.[8] For experiments demanding high spatial resolution and minimal non-specific labeling, diazirines, especially trifluoromethyl derivatives, are often preferred.[2] By understanding the relative advantages and disadvantages of each class of photo-crosslinker, researchers can design more effective experiments to unravel the complexities of the cellular machinery.

References

The Efficacy of 4-Azidoaniline Hydrochloride in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of chemical tools for linking molecules is paramount. Among the most powerful techniques is the "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Central to these reactions is the azide (B81097) functional group. This guide provides a detailed comparison of 4-Azidoaniline hydrochloride, an aromatic azide, with other classes of azido (B1232118) compounds, supported by experimental data and protocols to inform researchers in their selection of reagents.

Performance Comparison of Azido Compounds

The efficacy of an azido compound in click chemistry is influenced by its electronic properties and steric hindrance. This compound possesses an electron-donating amino group on the phenyl ring, which modulates its reactivity compared to other azides.

Qualitative Efficacy Overview:

  • This compound (Aryl Azide - Electron-Donating): The presence of the amino group (-NH2) makes the aromatic ring electron-rich. In CuAAC reactions, electron-donating groups can slightly decrease the reaction rate compared to unsubstituted or electron-deficient aryl azides.[1] Conversely, in certain SPAAC reactions, particularly with electron-rich cyclooctynes, electron-deficient azides tend to be more reactive.

  • Benzyl (B1604629) Azide (Alkyl Azide): As a primary alkyl azide, benzyl azide is a commonly used benchmark in click chemistry. It is generally considered to have robust reactivity in CuAAC, with its performance largely influenced by steric factors in SPAAC.[2]

  • 4-Nitrophenyl Azide (Aryl Azide - Electron-Withdrawing): The nitro group (-NO2) is strongly electron-withdrawing, making the aromatic ring electron-poor. This electronic property generally leads to an accelerated reaction rate in CuAAC compared to electron-rich or neutral aryl azides.[1]

Quantitative Data Summary

While direct comparative kinetic studies involving this compound are not abundantly available in the literature, the following tables summarize typical performance characteristics based on the established principles of azide reactivity in click chemistry.

Table 1: Comparison of Azide Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide CompoundClassElectronic EffectExpected Relative ReactivityTypical Reaction Yield
This compoundAryl AzideElectron-DonatingModerateGood to Excellent
Benzyl AzideAlkyl AzideNeutral (relative to aryl)HighExcellent
4-Nitrophenyl AzideAryl AzideElectron-WithdrawingHigh to Very HighExcellent

Note: Reaction yields are generally high for most azides in CuAAC under optimized conditions. The relative reactivity reflects the intrinsic rate of the reaction.

Table 2: Comparison of Azide Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bicyclo[6.1.0]nonyne (BCN)

Azide CompoundClassElectronic EffectExpected Relative ReactivitySecond-Order Rate Constant (k₂)
This compoundAryl AzideElectron-DonatingModerateData not readily available
Benzyl AzideAlkyl AzideNeutralHigh~0.14 M⁻¹s⁻¹ (in CD₃CN/D₂O)
4-Nitrophenyl AzideAryl AzideElectron-WithdrawingPotentially higher than electron-donating azidesData not readily available for direct comparison

Note: SPAAC kinetics are highly dependent on the specific strained alkyne used. BCN is a commonly used cyclooctyne. The reactivity of aryl azides in SPAAC is generally less sensitive to electronic effects compared to steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. Below are representative protocols for CuAAC and a general workflow for bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between an azide and a terminal alkyne.

Materials:

  • Azide-containing compound (e.g., this compound)

  • Alkyne-containing compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne solution.

    • Add the azide solution. The molar ratio of azide to alkyne can be varied, but a 1:1 or a slight excess of one reagent is common.

    • Add the THPTA solution to the reaction mixture. A common final concentration is 5 times the copper concentration.

    • Add the CuSO₄ solution. A typical final concentration is in the range of 50-100 µM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified to isolate the triazole product. Purification methods will vary depending on the properties of the product and may include extraction, precipitation, or chromatography. For bioconjugates, purification might involve size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (e.g., 4-Azidoaniline) Cu_I Cu(I) Azide->Cu_I Coordination Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Cu_I Coordination Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Product 1,4-disubstituted 1,2,3-Triazole Cu_I->Product Cycloaddition

Figure 1. Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Reactivity_Comparison Reactivity CuAAC Reactivity Aryl_EDG Aryl Azide (Electron-Donating) e.g., 4-Azidoaniline Reactivity->Aryl_EDG Moderate Alkyl Alkyl Azide (e.g., Benzyl Azide) Reactivity->Alkyl High Aryl_EWG Aryl Azide (Electron-Withdrawing) e.g., 4-Nitrophenyl Azide Reactivity->Aryl_EWG Highest

Figure 2. General trend of azide reactivity in CuAAC based on electronic effects.

References

A Comparative Guide to Mass Spectrometry Analysis of Crosslinked Proteins: 4-Azidoaniline Hydrochloride vs. Conventional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of proteomics and drug development, understanding protein-protein interactions and conformational changes is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these dynamics, providing spatial constraints that help elucidate protein structures and interaction networks. This guide offers a comparative analysis of a potential photo-reactive crosslinking strategy using 4-Azidoaniline hydrochloride against established, conventional crosslinking reagents.

This comparison will provide researchers, scientists, and drug development professionals with an objective overview of the methodologies, performance, and data interpretation associated with different crosslinking chemistries. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize complex workflows to facilitate a deeper understanding.

The Crosslinking Chemistry: A Tale of Two Approaches

The choice of a crosslinking reagent is critical as it dictates the experimental workflow, the type of interactions captured, and the complexity of data analysis. Here, we compare a potential heterobifunctional strategy involving 4-Azidoaniline against two widely used homobifunctional crosslinkers.

1. This compound: A Photo-Activated Approach

While not a conventional single-reagent crosslinker, this compound possesses two key functional groups—an aniline (B41778) group and an azide (B81097) group—that can be leveraged in a multi-step, photo-activated crosslinking strategy. The aniline group can be used for initial protein conjugation, while the aryl azide serves as a photo-activatable crosslinking moiety. Upon exposure to UV light, the azide forms a highly reactive nitrene intermediate that can covalently bind to a range of amino acid residues in close proximity.[1][2] This method is particularly useful for capturing transient or weak interactions in a temporally controlled manner.[3]

2. Amine-Reactive Crosslinkers (e.g., BS3): The Workhorse of XL-MS

Bis(sulfosuccinimidyl)suberate (BS3) is a homobifunctional N-hydroxysuccinimide (NHS) ester-based crosslinker. It reacts specifically with primary amines, primarily on lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[4] Its well-defined spacer arm provides distance constraints that are invaluable for structural modeling. Quantitative XL-MS workflows, both label-free and using isotope-labeled crosslinkers, have been extensively developed for reagents like BS3.[1][4]

3. Zero-Length Crosslinkers (e.g., EDC): Covalently Linking Interacting Residues

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the direct covalent linkage of carboxyl groups (aspartic and glutamic acids) to primary amines (lysines) without incorporating a spacer arm.[2] This provides high-confidence evidence of direct interaction between the linked residues.

Comparative Analysis of Crosslinking Strategies

The selection of a crosslinking strategy depends on the specific research question, the nature of the protein system, and the available instrumentation. The following table summarizes the key characteristics of the three approaches.

FeatureThis compound StrategyAmine-Reactive (BS3)Zero-Length (EDC)
Crosslinking Type Heterobifunctional, Photo-reactiveHomobifunctional, Amine-reactiveZero-length, Carboxyl-to-Amine
Target Residues Step 1: Variable (e.g., Tyrosine). Step 2: Broad reactivity upon photo-activation.Primary amines (Lysine, N-terminus)Carboxyl groups (Asp, Glu) and Primary amines (Lys)
Spacer Arm Length Variable, depends on the initial conjugation chemistry.11.4 Å0 Å
Reaction Steps Multi-step: Conjugation followed by UV activation.Single-step incubation.Single-step incubation.
Key Advantages Temporal control of crosslinking; potential for site-specific incorporation.Well-established protocols; predictable reactivity.Provides evidence of direct residue interaction.
Key Limitations Complex workflow; potential for side reactions from highly reactive nitrene.Limited to the availability of accessible lysines.Can lead to extensive protein polymerization if not controlled.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful XL-MS experiments. Below are representative protocols for each of the discussed crosslinking strategies.

Protocol 1: Hypothetical Two-Step Crosslinking using 4-Azidoaniline

This protocol is a hypothetical workflow based on the known reactivity of the functional groups of 4-azidoaniline.

Step 1: Diazotization and Conjugation to Tyrosine Residues

  • Reagent Preparation: Prepare a 10 mM solution of this compound in ice-cold 0.5 M HCl. Prepare a 10 mM solution of sodium nitrite (B80452) in deionized water.

  • Diazotization: To the 4-Azidoaniline solution, add an equimolar amount of the sodium nitrite solution dropwise while keeping the mixture on ice. Allow the reaction to proceed for 15 minutes.

  • Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in a borate (B1201080) buffer at pH 8.5.

  • Conjugation: Add the freshly prepared diazonium salt solution to the protein sample at a 20-fold molar excess. Incubate the reaction for 2 hours at 4°C.

  • Quenching and Buffer Exchange: Quench the reaction by adding 1 M glycine (B1666218) to a final concentration of 100 mM. Remove excess reagents by dialysis or using a desalting column, exchanging the buffer to a non-amine-containing buffer like PBS.

Step 2: Photo-Crosslinking and Sample Preparation for MS

  • Photo-activation: Place the conjugated protein sample in a UV-transparent plate and irradiate with UV light (typically 300-350 nm) on ice for 15-30 minutes.

  • Denaturation and Reduction: Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Enrichment and Desalting: Acidify the digest with formic acid. Crosslinked peptides can be enriched using size-exclusion chromatography (SEC). Desalt the peptide mixture using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Crosslinking with BS3
  • Protein Preparation: Prepare the protein sample at a concentration of 0.5-2 mg/mL in an amine-free buffer such as HEPES or phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • Crosslinker Preparation: Freshly prepare a 25 mM solution of BS3 in the reaction buffer.

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to a final concentration of 0.25-2 mM (typically a 20-50 fold molar excess over the protein). Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and digestion as described in Protocol 1, Step 2 (sub-steps 2-6).

Protocol 3: Zero-Length Crosslinking with EDC
  • Protein Preparation: Prepare the protein sample in an amine and carboxyl-free buffer, such as MES buffer, at pH 6.0.

  • Reagent Preparation: Freshly prepare a 100 mM solution of EDC in the reaction buffer. To enhance stability and efficiency, a 100 mM solution of N-hydroxysulfosuccinimide (Sulfo-NHS) can also be prepared.

  • Crosslinking Reaction: Add EDC (and Sulfo-NHS, if used) to the protein sample to a final concentration of 2-10 mM. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M glycine) or by adding a reducing agent like beta-mercaptoethanol.

  • Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and digestion as described in Protocol 1, Step 2 (sub-steps 2-6).

Quantitative Data Presentation

A key aspect of modern XL-MS is the ability to quantify changes in crosslink abundance between different states of a protein or complex.[4][5] This quantitative data can reveal subtle conformational changes or shifts in protein-protein interactions.[1] Data is typically presented in tables that summarize the identified crosslinked peptides, the linked sites, and their relative abundance changes across different experimental conditions.

Table 1: Representative Quantitative XL-MS Data for a Fictitious Protein Dimer under two conditions (e.g., with and without a ligand). Data shown is for illustrative purposes.

Crosslink IDProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2Fold Change (Ligand/No Ligand)p-value
XL-001Protein AK45Protein BK121...VYLK......TINEK...3.20.005
XL-002Protein AK89Protein AK92...GFYK......NSIK...0.80.45
XL-003Protein BK210Protein BK350...LIAK......QWFK...1.10.89
XL-004Protein AK15Protein BK25...AEAK......DFGK...-2.50.012

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological relationships. The following diagrams, generated using the DOT language, illustrate key processes in XL-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_ms_analysis Mass Spectrometry p1 Protein Complex p2 Crosslinking Reagent Addition (e.g., BS3) p1->p2 p3 Quenching p2->p3 d1 Denaturation & Reduction p3->d1 d2 Alkylation d1->d2 d3 Tryptic Digestion d2->d3 m1 LC-MS/MS Analysis d3->m1 m2 Crosslink Identification (e.g., XiSearch) m1->m2 m3 Quantification (e.g., Skyline) m2->m3 m4 Structural Modeling m3->m4

Caption: A generalized workflow for a typical chemical crosslinking mass spectrometry (XL-MS) experiment.

azidoaniline_workflow cluster_conjugation Step 1: Conjugation cluster_crosslinking Step 2: Photo-Crosslinking cluster_analysis Step 3: MS Analysis c1 Protein of Interest c3 Conjugation to Tyrosine c1->c3 c2 Diazotization of 4-Azidoaniline c2->c3 x1 Add Interacting Partner(s) c3->x1 x2 UV Irradiation (300-350 nm) x1->x2 x3 Covalent Crosslink Formation x2->x3 a1 Proteolysis & LC-MS/MS x3->a1 a2 Data Analysis a1->a2

Caption: A hypothetical workflow for a two-step crosslinking strategy using 4-Azidoaniline.

Conclusion

The field of chemical crosslinking for mass spectrometry is continually evolving, with new reagents and methodologies expanding the toolkit available to researchers. While established reagents like BS3 and EDC offer robust and well-characterized approaches for studying protein interactions, the potential of multi-step, photo-reactive strategies involving compounds like this compound presents intriguing possibilities for capturing interactions with temporal control. The choice of strategy should be guided by the specific biological question, with careful consideration of the advantages and limitations of each approach. As XL-MS technologies continue to advance, they will undoubtedly provide even deeper insights into the dynamic molecular machinery of the cell.

References

A Researcher's Guide to Control Experiments for 4-Azidoaniline Hydrochloride Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug development, elucidating protein-protein interactions is paramount. Photo-crosslinking with reagents like 4-Azidoaniline hydrochloride offers a powerful method to capture these transient interactions. However, the reliability of such experiments hinges on the implementation of rigorous controls. This guide provides a comparative overview of essential control experiments for this compound crosslinking, alongside alternative crosslinking strategies, to ensure the generation of robust and interpretable data.

The Critical Role of Controls in Photo-Crosslinking

Photo-activated crosslinking using aryl azides, such as this compound, involves the light-induced generation of a highly reactive nitrene intermediate. This intermediate can form covalent bonds with nearby molecules, effectively "freezing" molecular interactions. However, the high reactivity of the nitrene can also lead to non-specific labeling and artifacts. Therefore, a comprehensive set of control experiments is not just recommended, but essential for validating the specificity of the observed crosslinked products.

Key Control Experiments for this compound Crosslinking

To distinguish between specific, interaction-dependent crosslinking and non-specific labeling, the following control experiments should be performed:

1. Negative Controls:

  • No UV Irradiation (-UV) Control: This is the most fundamental control. The sample is prepared with this compound but is not exposed to UV light. The absence of crosslinked products in this control confirms that the crosslinking is indeed photo-inducible and not a result of other chemical reactions.

  • "No Crosslinker" Control: This control involves treating the sample with the vehicle used to dissolve the this compound (e.g., DMSO) and exposing it to UV light. This helps to identify any UV-induced changes to the proteins themselves, independent of the crosslinker.

  • Competition Control: To demonstrate the specificity of the interaction, a known inhibitor or a binding partner that competes for the same interaction interface is added in excess before the addition of the crosslinker and UV irradiation. A significant reduction in the crosslinked product in the presence of the competitor indicates that the crosslinking is occurring at the specific interaction site.

  • Non-interacting Protein Control: The experiment is performed with a protein that is known not to interact with the protein of interest. The absence of crosslinking in this control helps to rule out random, non-specific labeling of proteins that are in close proximity by chance.

2. Positive Controls:

  • Known Interactor Control: To ensure that the crosslinking reaction conditions are optimal, a pair of proteins with a well-characterized interaction can be used as a positive control. Successful crosslinking of this known pair validates the experimental setup and the activity of the crosslinker.

  • Alternative Crosslinker Control: Utilizing a well-established, non-photo-inducible crosslinker with a different chemistry, such as an NHS-ester based crosslinker, can serve as a positive control for the interaction itself, independent of the photo-activation step.

Comparative Analysis of Crosslinking Chemistries

While this compound is a valuable tool, it is important to understand its characteristics in the context of other commonly used crosslinking reagents.

FeatureThis compound (Aryl Azide)N-hydroxysuccinimide (NHS) Esters1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Reactive Group Aryl Azide (B81097)NHS EsterCarbodiimide
Target Functional Groups C-H, N-H, O-H bonds (non-specific insertion)Primary amines (-NH2)Carboxyl groups (-COOH) and primary amines (-NH2)
Activation UV Light (e.g., 254-365 nm)[1][2]Spontaneous reaction at physiological pHSpontaneous reaction
Specificity Lower, reacts with various functional groups in proximityHigher, specific to primary aminesHigher, specific to carboxyl and amine groups
Temporal Control High (initiated by UV light)Low (reacts upon addition)Low (reacts upon addition)
Potential Side Reactions Reaction with buffer components (e.g., Tris), reduction of the azide by thiols (e.g., DTT).[2][3]Hydrolysis of the NHS ester in aqueous solution.[4]Formation of N-acylurea byproducts.
Advantages Can capture interactions without requiring specific functional groups at the interface; temporal control.High efficiency and specificity for amine-containing proteins."Zero-length" crosslinker, forms a direct amide bond.
Disadvantages Potential for non-specific labeling; UV irradiation can damage proteins.Requires accessible primary amines at the interaction site.Can lead to protein polymerization if not controlled.

Experimental Protocols

Protocol 1: General Photo-Crosslinking with this compound
  • Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) to a final concentration of 1-10 µM.

  • Crosslinker Addition: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Add the crosslinker to the protein solution to a final concentration of 10-100 µM.

  • Incubation: Incubate the mixture in the dark for 15-30 minutes at room temperature to allow for equilibration.

  • UV Irradiation: Place the sample on ice in a UV-transparent container (e.g., quartz cuvette) and irradiate with a UV lamp (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.[3]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Negative Control - No UV Irradiation
  • Follow steps 1-3 of the general photo-crosslinking protocol.

  • Instead of UV irradiation, keep the sample on ice in the dark for the same duration as the irradiated sample.

  • Proceed with step 6 of the general protocol.

Protocol 3: Positive Control - EDC/NHS Crosslinking
  • Protein Solution: Prepare the protein solution in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 6.0).

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or the water-soluble Sulfo-NHS) in the same buffer.

  • Activation: Add EDC and NHS to the protein solution to a final concentration of 2-10 mM and 5-25 mM, respectively. Incubate for 15 minutes at room temperature.

  • Crosslinking: Add the second protein to the reaction mixture. Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or hydroxylamine).

  • Analysis: Analyze the crosslinked products as described above.

Visualizing the Workflow and Mechanisms

To aid in the conceptualization of these experiments, the following diagrams illustrate the key workflows and chemical principles.

experimental_workflow cluster_prep Sample Preparation cluster_controls Experimental Arms cluster_analysis Analysis p1 Protein A exp UV Irradiation (+UV) p1->exp neg_uv No UV Irradiation (-UV) p1->neg_uv neg_linker No Crosslinker (+UV) p1->neg_linker competitor Competitor + Crosslinker (+UV) p1->competitor p2 Protein B p2->exp p2->neg_uv p2->neg_linker p2->competitor crosslinker 4-Azidoaniline HCl crosslinker->exp crosslinker->neg_uv sds_page SDS-PAGE exp->sds_page neg_uv->sds_page neg_linker->sds_page competitor->sds_page western Western Blot sds_page->western ms Mass Spectrometry sds_page->ms reaction_mechanisms cluster_aryl_azide 4-Azidoaniline HCl Crosslinking cluster_nhs_ester NHS-Ester Crosslinking azide Aryl Azide uv UV Light azide->uv Activation nitrene Reactive Nitrene uv->nitrene protein Protein nitrene->protein Insertion crosslink Covalent Crosslink protein->crosslink nhs NHS Ester amine Primary Amine (e.g., Lysine) nhs->amine Reaction amide Stable Amide Bond amine->amide

References

A Comparative Analysis of Aniline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Aniline (B41778) and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a vast array of therapeutic agents. Their versatility allows for fine-tuning of pharmacological properties, making them a continued focus of research for scientists and drug development professionals. This guide provides a comparative analysis of two prominent classes of aniline derivatives: 4-anilinoquinazolines as kinase inhibitors and aniline-bearing 1,2,3-triazoles, highlighting their performance with supporting experimental data.

Performance Comparison of 4-Anilinoquinazoline (B1210976) Derivatives as EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] Modifications to the quinazoline (B50416) core and the aniline moiety significantly impact their inhibitory potency.[1] The following table summarizes the in vitro activity of selected 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines.

Compound IDSubstitution on Quinazoline RingSubstitution on Aniline RingEGFR IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Gefitinib 6,7-dimethoxy3-chloro-4-fluoro2.5 - 37--[1]
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynyl2--[1]
Compound 7i 6-arylureido-17.32A5492.25[2]
HT-291.72[2]
MCF-72.81[2]
Compound 3 -4-methyl (on anilino-1,4-naphthoquinone)3.96HuCCA-11.75-27.91[3]
HepG2[3]
A549[3]
Compound 18c -2-substituted pyrimidineMer: 18.5, c-Met: 33.6HepG20.85[4][5]
MDA-MB-2311.23[4][5]
HCT1160.92[4][5]

Pharmacokinetic Profile of Aniline Derivatives Containing a 1,2,3-Triazole System

The incorporation of a 1,2,3-triazole ring into aniline derivatives is a strategy to modulate their pharmacokinetic properties.[6] Lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, can be experimentally determined using methods like reversed-phase thin-layer chromatography (RP-TLC).[6][7]

A study on fifteen novel triazole derivatives of aniline revealed a clear relationship between the substitution pattern on the aniline ring and the experimental lipophilicity values (logPTLC).[6] Notably, para-substituted compounds consistently demonstrated the lowest lipophilicity.[6] In silico analysis of their ADME profile showed favorable parameters related to absorption, and all derivatives adhered to the drug-likeness rules established by Lipinski, Ghose, and Veber.[6][7]

Compound ClassKey FindingsReference
Aniline-1,2,3-Triazole Derivatives - Substitution position on the aniline ring significantly affects lipophilicity.[6]
- Para-substituted derivatives exhibit lower lipophilicity.[6]
- Favorable in silico ADME profiles for absorption.[6]
- Adherence to Lipinski's, Ghose's, and Veber's rules of drug-likeness.[6][7]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of the discussed aniline derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).[8]

Materials:

  • Recombinant human kinase (e.g., EGFR, ErbB-2)[9]

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)[4]

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration remains constant (e.g., 1%).[8]

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.[8]

  • Add the kinase and substrate mixture to each well.[8]

  • Initiate the kinase reaction by adding ATP.[4]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[8]

  • Add the Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.[8]

  • The IC₅₀ value is determined by fitting the dose-response curve using a non-linear regression model.[1]

Cell Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of a test compound on cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., A431, SKOV-3)[9]

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[8]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][9]

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is then determined.[4]

Visualizing Molecular Interactions and Workflows

EGFR/ErbB-2 Signaling Pathway

Many anilino-based kinase inhibitors target the EGFR/ErbB-2 signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers.[9]

EGFR_ErbB2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR/ErbB2 Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Aniline Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR/ErbB-2 signaling pathway and the point of inhibition by aniline derivatives.

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of potential kinase inhibitors follows a structured workflow, from initial synthesis to cellular activity assessment.

Experimental_Workflow Synthesis Synthesis of Aniline Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay DetermineIC50 Determine IC₅₀ KinaseAssay->DetermineIC50 CellAssay Cell Proliferation Assay (e.g., MTT) DetermineIC50->CellAssay Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis DetermineIC50->SAR DetermineCellIC50 Determine Cellular IC₅₀ CellAssay->DetermineCellIC50 DetermineCellIC50->SAR

Caption: A general workflow for the synthesis and evaluation of aniline derivatives as kinase inhibitors.

References

A Researcher's Guide to Confirming Protein Interactions: Western Blot Analysis of 4-Azidoaniline Hydrochloride Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in proteomics and drug development, elucidating protein-protein interactions (PPIs) is fundamental. Chemical crosslinking offers a robust method to "freeze" these interactions, making transient or weak associations detectable. This guide provides an objective comparison of 4-Azidoaniline hydrochloride, a photo-reactive crosslinker, with other common alternatives, supported by experimental workflows and data interpretation for confirmation by western blot.

Overview of Crosslinking Agents

The choice of crosslinker is critical and depends on the specific proteins and interaction being studied. Crosslinkers are molecules with two or more reactive ends that covalently bind to specific functional groups on proteins.[1] 4-Azidoaniline is a photoreactive crosslinking agent, meaning it remains inert until activated by UV light.[1][2][3] This activation creates a highly reactive nitrene intermediate that can non-specifically insert into C-H or N-H bonds in close proximity, offering an advantage for capturing interactions without dependence on specific amino acid residues like lysine.[2]

The following table compares this compound with other commonly used crosslinking agents.

FeatureThis compoundFormaldehydeGlutaraldehydeDisuccinimidyl suberate (B1241622) (DSS)
Reactive Group Aryl azideAldehydeAldehydeN-hydroxysuccinimide (NHS) ester
Specificity Non-specific C-H and N-H insertionPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Activation UV light (e.g., 365 nm)SpontaneousSpontaneousSpontaneous
Spacer Arm Length Zero-length (after insertion)Zero-length~7.5 Å11.4 Å
Key Advantage Temporal control; captures interactions without specific residue requirements.[2][3]High efficiency; suitable for fixing cells/tissues.[1]High efficiency.Specific reactivity simplifies data analysis.[3]
Key Disadvantage Potential for lower efficiency and higher background noise than specific linkers.[2]Can over-crosslink, potentially masking antibody epitopes.Can polymerize and cause high background.Requires accessible primary amine groups.[3]

Performance Comparison in Western Blot Analysis

Successful crosslinking is typically visualized on a western blot by the appearance of a higher molecular weight band corresponding to the protein complex.[4][5] The performance of a crosslinker can be assessed by its efficiency in generating this complex without compromising antibody detection.

Performance MetricThis compoundFormaldehydeGlutaraldehydeDSS
Crosslinking Efficiency ModerateHighHighModerate-High
Antibody Recognition Generally GoodCan be compromised due to epitope maskingOften compromisedGood
Signal-to-Noise Ratio ModerateModerateLowHigh

Note: This table represents typical outcomes. Optimal results for any crosslinker are highly dependent on experimental conditions.

Experimental Protocol: Crosslinking with this compound

This protocol provides a general workflow for in vivo crosslinking in mammalian cells followed by western blot analysis.

1. Cell Culture and UAA Incorporation:

  • Culture cells to desired confluency (typically 70-80%).

  • If using an unnatural amino acid (UAA) system with a photo-reactive group, supplement the medium with the specific UAA and co-transfect with the necessary synthetase/tRNA plasmids. Allow for 24-48 hours of expression.[6] For direct addition of 4-Azidoaniline, proceed to the next step.

2. Crosslinking Reaction:

  • Wash cells twice with ice-cold PBS to remove media components.

  • Add a freshly prepared solution of this compound in PBS to the cells. A typical starting concentration is 1-5 mM.

  • Incubate the cells on ice for 15-30 minutes in the dark to allow the reagent to permeate the cells.

  • Expose the cells to 365 nm UV light on ice for 5-15 minutes. Optimization of UV exposure time is critical to maximize crosslinking while minimizing cellular damage.[6]

3. Cell Lysis and Protein Extraction:

  • Following irradiation, immediately wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

4. Western Blot Analysis:

  • Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA).

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Heat samples as appropriate for your target proteins.

  • Load equal amounts of protein per lane on an SDS-PAGE gel. The gel percentage should be chosen to resolve both the monomeric and the higher molecular weight crosslinked complexes.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for low-abundance proteins due to its higher binding capacity.[7]

  • Block the membrane for 1 hour at room temperature using a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

  • Wash the membrane thoroughly with TBST.

  • Incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate or fluorescence imaging system.[8] The key readout is the appearance of a band at a higher molecular weight in the crosslinked sample compared to the non-crosslinked control.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the crosslinking mechanism.

experimental_workflow cluster_prep In-Vivo Crosslinking cluster_analysis Western Blot Analysis cell_culture 1. Cell Culture add_crosslinker 2. Add 4-Azidoaniline (Incubate in Dark) cell_culture->add_crosslinker uv_activation 3. UV Activation (365 nm) add_crosslinker->uv_activation cell_lysis 4. Cell Lysis & Protein Extraction uv_activation->cell_lysis sds_page 5. SDS-PAGE cell_lysis->sds_page transfer 6. Membrane Transfer sds_page->transfer immuno 7. Immunodetection (Antibodies) transfer->immuno detection 8. Signal Detection & Analysis immuno->detection

Caption: High-level workflow for photo-crosslinking and western blot analysis.

crosslinking_mechanism cluster_proteins azido 4-Azidoaniline (N₃-Ph-NH₂) nitrene Reactive Nitrene (R-N:) azido->nitrene UV Light (365nm) pA Protein A complex Covalently-Linked Protein Complex pA->complex C-H/N-H Insertion pB Protein B pB->complex C-H/N-H Insertion nitrene->complex C-H/N-H Insertion

Caption: Photo-activation and crosslinking mechanism of 4-Azidoaniline.

References

A Comparative Guide to the Characterization of 4-Azidoaniline Hydrochloride Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-azidoaniline (B77532) hydrochloride as a protein modification reagent against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tool for their protein characterization needs.

Introduction to Protein Modification with 4-Azidoaniline Hydrochloride

This compound is a photo-reactive crosslinking agent used to study protein-protein interactions and for the introduction of bioorthogonal handles for subsequent labeling. Upon exposure to UV light, the aryl azide (B81097) group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, forming a stable covalent bond. The aniline (B41778) group provides a primary amine for further chemical modifications if desired.

Comparison of Protein Modification Reagents

The choice of a protein modification reagent is critical and depends on the specific experimental goals, including the desired specificity, efficiency, and the nature of the subsequent analysis. This section compares this compound with other widely used classes of protein modification reagents: N-hydroxysuccinimide (NHS) esters, diazirines, and benzophenones.

Data Presentation: Performance Comparison of Protein Modification Reagents
Feature4-Azidoaniline (Aryl Azide)NHS EstersDiazirinesBenzophenones
Reactive Group Aryl AzideN-Hydroxysuccinimide EsterDiazirineBenzophenone
Target Residues Non-specific C-H, N-H bondsPrimary amines (Lysine, N-terminus)[1][2]Broad reactivity with C-H, N-H, O-H, and S-H bonds; preference for acidic residues (Asp, Glu)[3]Non-specific C-H bonds[1]
Activation UV light (typically 260-365 nm)[3]Thermochemical (pH 7-9)[4]UV light (~355 nm)[3]UV light (~350-365 nm)[5]
Crosslinking Efficiency Generally lower yields due to potential side reactions and longer-lived intermediates.[3]High efficiency for available primary amines.Generally higher yields due to the high reactivity of the carbene intermediate.[3]Moderate to high efficiency, with lower quenching by water compared to some other photoreactive groups.[5]
Specificity Non-specific proximity-based labeling.Specific for primary amines.[2]Less specific but highly efficient proximity-based labeling.[3]Non-specific proximity-based labeling.
Key Advantages Established chemistry, useful for capturing interactions where specific residues are not available.High specificity, well-established protocols, no UV activation required.High reactivity, small size, less damaging UV wavelength.[3]High stability, less reactive with water, can be more efficient than aryl azides.[5]
Key Disadvantages Lower efficiency, potential for rearrangements of the nitrene intermediate, can require shorter, more damaging UV wavelengths.[3]Requires accessible primary amines, which may not be present at the site of interest.Can be quenched by water, potentially lowering yields.[6]Larger size can cause steric hindrance, may require longer irradiation times.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound and its subsequent analysis.

Protocol for Photo-Crosslinking of Bovine Serum Albumin (BSA) with this compound

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV lamp (365 nm)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve BSA in PBS to a final concentration of 1 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the BSA solution with the this compound stock solution to achieve a final concentration of 100 µM of the crosslinker.

    • Incubate the mixture in the dark at room temperature for 1 hour to allow for non-covalent binding.

  • UV Irradiation:

    • Place the open microcentrifuge tube on ice.

    • Irradiate the sample with a 365 nm UV lamp at a close distance for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as dithiothreitol (B142953) (DTT) to a final concentration of 50 mM to scavenge any unreacted nitrene intermediates.

  • Sample Preparation for Analysis:

    • The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Western Blot Analysis of Azide-Modified Proteins

Materials:

  • PVDF membrane with transferred azide-modified proteins

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (if available) or a "click" chemistry-based detection reagent (e.g., alkyne-biotin followed by streptavidin-HRP).

  • HRP-conjugated secondary antibody (if using a primary antibody)

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Blocking:

    • After protein transfer, block the PVDF membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody/Click Chemistry Incubation:

    • Antibody Detection: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Click Chemistry Detection:

      • Incubate the membrane with an alkyne-biotin conjugate in a copper(I)-catalyzed or copper-free click reaction buffer for 1-2 hours at room temperature.

      • Wash the membrane three times with TBST for 5 minutes each.

      • Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation (if applicable):

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Protocol for Mass Spectrometry Analysis of 4-Azidoaniline Modified Peptides

Materials:

  • Crosslinked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Reduce the protein sample with 10 mM DTT in ammonium bicarbonate buffer at 56°C for 1 hour.

    • Alkylate the sample with 55 mM IAA in the dark at room temperature for 45 minutes.

  • In-solution Digestion:

    • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a data-dependent acquisition method to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, MeroX) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides and the specific amino acid residues involved in the crosslink.

Mandatory Visualizations

Experimental Workflow for Characterization of 4-Azidoaniline Modified Proteins

experimental_workflow cluster_modification Protein Modification cluster_analysis Analysis protein Target Protein (e.g., BSA) reagent 4-Azidoaniline HCl protein->reagent Incubation uv UV Activation (365 nm) reagent->uv modified_protein Azide-Modified Protein uv->modified_protein Crosslinking sds_page SDS-PAGE modified_protein->sds_page mass_spec Mass Spectrometry modified_protein->mass_spec Digestion western_blot Western Blot sds_page->western_blot data_analysis Data Analysis western_blot->data_analysis mass_spec->data_analysis

Caption: Workflow for modifying a target protein with this compound and subsequent analysis.

Logical Relationship of Photo-Reactive Crosslinkers

crosslinker_comparison cluster_types Types of Photo-Reactive Groups cluster_properties Key Properties crosslinker Photo-Reactive Crosslinkers aryl_azide Aryl Azides (e.g., 4-Azidoaniline) crosslinker->aryl_azide diazirine Diazirines crosslinker->diazirine benzophenone Benzophenones crosslinker->benzophenone reactivity Reactivity (Nitrene, Carbene) aryl_azide->reactivity efficiency Crosslinking Efficiency aryl_azide->efficiency specificity Target Specificity aryl_azide->specificity diazirine->reactivity diazirine->efficiency diazirine->specificity benzophenone->reactivity benzophenone->efficiency benzophenone->specificity

Caption: Comparison of different classes of photo-reactive protein crosslinkers.

References

Safety Operating Guide

Proper Disposal of 4-Azidoaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Azidoaniline hydrochloride, a flammable and toxic compound.

This compound is a chemical that requires careful handling due to its hazardous properties. Adherence to strict disposal protocols is necessary to ensure the safety of laboratory personnel and the environment. This substance is classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with skin[1][2][3]. It is also an irritant to the eyes and respiratory system[1][2][3].

Key Safety and Handling Data

Proper disposal begins with a thorough understanding of the compound's chemical and physical properties, as well as its incompatibilities. This information is crucial for preventing accidental reactions and ensuring safe containment.

ParameterDataSource
Appearance Tan crystalline flakes or light yellow crystalline solid[1][4]
Molecular Formula C6H7ClN4[2][4]
Molecular Weight 170.60 g/mol [2]
Melting Point 165 °C (decomposes)[4][5]
Solubility Soluble in methanol; does not mix with water[1][4]
Hazards Flammable solid, toxic, skin/eye irritant, respiratory irritant[1][2][3]
Incompatible Materials

To prevent dangerous reactions, this compound must be kept away from a range of other chemicals. Organic azides can be heat- or shock-sensitive and their decomposition can be catalyzed by strong acids and metallic salts[1].

Incompatible MaterialPotential HazardSource
Oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) Ignition and explosion[1]
Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents Formation of toxic gases[1]
Alkali metals Formation of flammable gases[1]
Heat, sparks, open flames, friction, shock Fire or explosion[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and properly equipped area.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat[3][4].

  • Use a particulate dust filter respirator to avoid inhalation of dust[1][4].

2. Waste Collection:

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container[4].

  • Do not mix with other waste materials to avoid unintended reactions[4].

  • Handle uncleaned containers as you would the product itself[4].

3. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials[4][6].

  • Keep containers tightly closed[4][6].

  • The storage area should be locked to restrict access[6].

4. Disposal Method:

  • The recommended disposal method is to engage a licensed professional waste disposal company[4].

  • One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • All disposal must be in accordance with local, regional, and national regulations[3][4].

5. Spill and Emergency Procedures:

  • Minor Spills:

    • Remove all sources of ignition[1][4].

    • Avoid touching or walking through the spilled material[1].

    • Wear appropriate PPE during cleanup.

    • Carefully collect the spilled solid and place it in a suitable container for disposal.

  • Major Spills:

    • Evacuate the area and move upwind[1][4].

    • Alert emergency responders and inform them of the nature and location of the hazard[1].

  • In Case of Fire:

    • Use appropriate extinguishing media. Do not allow fire extinguishing water to enter drains[3].

    • Combustion products may include toxic gases such as carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides[1].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Full PPE (Goggles, Gloves, Respirator) A->B C Collect Waste in Designated Container B->C D Is the container properly labeled? C->D E Label Container with Contents and Hazards D->E No F Store in a Cool, Dry, Well-Ventilated, Secure Area D->F Yes E->F G Check for Incompatible Materials in Storage Area F->G H Remove Incompatible Materials G->H Present I Contact Licensed Waste Disposal Company G->I None Present H->I J Arrange for Pickup and Incineration I->J K Document Waste Disposal J->K L End K->L

Caption: Disposal workflow for this compound.

References

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